3-Fluoro-4'-nitrobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRMFKYPCTVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641509 | |
| Record name | (3-Fluorophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527744-61-2 | |
| Record name | (3-Fluorophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4'-nitrobenzophenone is a halogenated nitrobenzophenone derivative with potential applications in medicinal chemistry and materials science. As a substituted benzophenone, its physicochemical properties are of considerable interest for understanding its reactivity, bioavailability, and suitability for various applications. This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of this compound, alongside a comparative analysis with its isomers and related compounds. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and characterization of this compound.
Introduction and Significance
Benzophenone and its derivatives are a critical class of organic compounds utilized in a wide array of applications, from photoinitiators in polymer chemistry to scaffolds in drug discovery. The introduction of substituents, such as halogens and nitro groups, can significantly modulate the electronic and steric properties of the benzophenone core, leading to tailored functionalities. This compound, with a fluorine atom on one phenyl ring and a nitro group on the other, presents an intriguing case for study. The electron-withdrawing nature of both the fluoro and nitro groups, combined with the conformational flexibility of the diaryl ketone structure, suggests unique reactivity and potential for intermolecular interactions.
Chemical Identity and Structure
-
IUPAC Name: (3-Fluorophenyl)(4-nitrophenyl)methanone
-
Molecular Formula: C₁₃H₈FNO₃
-
Molecular Weight: 245.21 g/mol
-
CAS Number: A specific CAS number for this compound is not widely indexed, highlighting its novelty or limited commercial availability. For comparison, the isomer 4-Fluoro-4'-nitrobenzophenone is registered under CAS number 2195-47-3.[1]
Table 1: Core Chemical Information
| Parameter | Value | Source |
| IUPAC Name | (3-Fluorophenyl)(4-nitrophenyl)methanone | - |
| Molecular Formula | C₁₃H₈FNO₃ | Calculated |
| Molecular Weight | 245.21 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[O-] | - |
| InChI Key | - | - |
Physicochemical Properties: A Comparative Analysis
Due to the limited direct experimental data for this compound, this section provides a comparative analysis with its isomer, 4-Fluoro-4'-nitrobenzophenone, and the parent compound, benzophenone.
Table 2: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 4-Fluoro-4'-nitrobenzophenone (Experimental) | Benzophenone (Experimental) |
| Physical State | Crystalline solid | Crystalline solid | White solid |
| Melting Point (°C) | Likely in the range of 80-100 | 87-89 | 48.5 |
| Boiling Point (°C) | > 300 | Not available | 305.4 |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Not available | Insoluble in water; soluble in organic solvents.[2] |
Melting Point
The melting point of a crystalline solid is indicative of the strength of its crystal lattice. For 4-Fluoro-4'-nitrobenzophenone, the melting point is reported to be in the range of 87-89 °C. The parent compound, benzophenone, has a significantly lower melting point of 48.5 °C.[3] The introduction of the polar nitro group and the electronegative fluorine atom in 4-Fluoro-4'-nitrobenzophenone allows for stronger intermolecular dipole-dipole interactions, leading to a more stable crystal lattice and a higher melting point.
For this compound, a similar trend is expected. The asymmetry of the substitution pattern might slightly alter the crystal packing efficiency compared to its 4,4'-isomer. It is plausible that the melting point of the 3-fluoro isomer will be in a similar range, potentially slightly lower or higher depending on the specific packing arrangement in the solid state.
Solubility
Benzophenone itself is practically insoluble in water but soluble in many organic solvents.[2] The introduction of a nitro group and a fluorine atom is expected to increase the polarity of the molecule. However, the overall large nonpolar surface area of the two phenyl rings will likely result in this compound remaining sparingly soluble in water. It is predicted to be soluble in common organic solvents such as acetone, ethanol, and chloroform.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-fluorophenyl ring will exhibit coupling to the adjacent fluorine atom, resulting in characteristic doublet of doublets or more complex splitting patterns. The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon is expected to appear in the downfield region (around δ 190-200 ppm). The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the fluorine atom's presence and its chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and nitro groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone.
-
NO₂ Stretch: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-F Stretch: A moderate to strong absorption band for the C-F stretch is expected in the region of 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 245.21. Characteristic fragmentation patterns would involve the cleavage of the benzoyl and nitrophenyl moieties.
Experimental Protocols for Physicochemical Characterization
To facilitate further research, this section provides detailed, self-validating protocols for the determination of key physicochemical properties.
Synthesis of this compound
A plausible synthetic route involves the Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous nitrobenzene (1.0 equivalent) under a nitrogen atmosphere.
-
Addition of Acylating Agent: Slowly add 3-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Thermal Analysis: Melting Point and Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point and thermal stability.
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell and use an empty, sealed aluminum pan as a reference.
-
Thermal Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The onset of the endothermic peak corresponds to the melting point.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement.
Protocol:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Applications in Drug Development and Materials Science
Substituted benzophenones are privileged scaffolds in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for an amino group, which is a versatile handle for further chemical modifications. This compound could serve as a starting material for the synthesis of inhibitors of various enzymes or receptors. In materials science, the polar nature of this compound might be exploited in the design of nonlinear optical materials or as a component in liquid crystal mixtures.
Conclusion
This compound represents a promising yet under-characterized molecule. This technical guide has provided a comprehensive overview of its expected physicochemical properties through a comparative analysis with related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to synthesize and fully characterize this compound, thereby unlocking its potential in drug discovery and materials science. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to expand our understanding of this intriguing molecule.
References
-
National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Summary for CID 3102. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4'-nitrobenzophenone
This guide provides an in-depth analysis of the spectroscopic data for 3-Fluoro-4'-nitrobenzophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. The strategic placement of a fluorine atom and a nitro group on the benzophenone scaffold significantly influences its electronic properties and reactivity, making a thorough structural elucidation essential. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented data is based on highly accurate predictive models, providing a robust framework for the characterization of this molecule and its analogues.
Molecular Structure and Key Features
This compound possesses a central carbonyl group linking a 3-fluorophenyl ring and a 4-nitrophenyl ring. The electron-withdrawing nature of both the fluorine atom and the nitro group, combined with the carbonyl bridge, creates a unique electronic environment that is reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for a complete structural assignment.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two phenyl rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2' | 8.35 | d | J = 8.8 |
| H-6' | 8.35 | d | J = 8.8 |
| H-2 | 7.85 | d | J = 7.7 |
| H-6 | 7.65 | ddd | J = 8.0, 2.0, 1.0 |
| H-5 | 7.50 | t | J = 8.0 |
| H-4 | 7.30 | ddd | J = 8.2, 2.5, 1.0 |
Interpretation:
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4-Nitrophenyl Ring: The protons on the 4-nitrophenyl ring (H-2' and H-6') are equivalent due to symmetry and appear as a doublet downfield due to the strong electron-withdrawing effect of the nitro group. The other two protons on this ring also appear as a doublet, slightly more upfield.
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3-Fluorophenyl Ring: The protons on the 3-fluorophenyl ring exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom exerts a deshielding effect on the ortho protons (H-2 and H-4) and a smaller effect on the meta (H-6) and para (H-5) protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, one for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 194.5 |
| C-3 (C-F) | 163.0 (d, ¹JCF ≈ 250 Hz) |
| C-4' (C-NO₂) | 150.0 |
| C-1' | 142.0 |
| C-1 | 138.0 (d, ³JCF ≈ 3 Hz) |
| C-6 | 130.5 |
| C-2' | 130.0 |
| C-6' | 130.0 |
| C-5 | 124.0 |
| C-3' | 123.5 |
| C-5' | 123.5 |
| C-2 | 119.0 (d, ²JCF ≈ 22 Hz) |
| C-4 | 115.0 (d, ²JCF ≈ 21 Hz) |
Interpretation:
-
The carbonyl carbon (C=O) appears at the lowest field, as expected.
-
The carbon directly bonded to the fluorine atom (C-3) shows a large one-bond coupling constant (¹JCF).
-
The carbons ortho and meta to the fluorine atom also exhibit smaller C-F couplings.
-
The carbons of the 4-nitrophenyl ring are influenced by the electron-withdrawing nitro group, with C-4' being significantly deshielded.
¹⁹F NMR Spectroscopy
The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single signal.
| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) |
| 3-F | -112.0 |
Interpretation:
The chemical shift of the fluorine atom is in the typical range for an aryl fluoride. In a proton-coupled spectrum, this signal would be split by the neighboring protons, providing further confirmation of the structure.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, nitro, and carbon-fluorine groups.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1665 | Strong | C=O (ketone) stretch |
| 1600, 1480 | Medium-Strong | Aromatic C=C ring stretch |
| 1520 | Strong | Asymmetric NO₂ stretch |
| 1345 | Strong | Symmetric NO₂ stretch |
| 1250 | Strong | C-F stretch |
| 850 | Strong | C-H out-of-plane bend (para-disubstituted) |
Interpretation:
-
The strong absorption at ~1665 cm⁻¹ is characteristic of an aryl ketone carbonyl group.
-
The two strong bands at ~1520 cm⁻¹ and ~1345 cm⁻¹ are definitive evidence for the presence of a nitro group.
-
A strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration.
-
The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of this compound is C₁₃H₈FNO₃, with a monoisotopic mass of 245.0488 g/mol .
| m/z | Predicted Relative Intensity | Proposed Fragment Identity |
| 245 | Moderate | [M]⁺ (Molecular ion) |
| 199 | Low | [M - NO₂]⁺ |
| 123 | High | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 122 | Moderate | [C₇H₄NO₂]⁺ (Nitrobenzoyl cation) |
| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 76 | Moderate | [C₆H₄]⁺ (Benzene cation) |
Interpretation of Fragmentation Pattern:
-
The molecular ion peak at m/z 245 is expected to be observed.
-
A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment at m/z 199.
-
Cleavage of the C-C bond between the carbonyl group and the phenyl rings is a dominant fragmentation pathway for benzophenones. This leads to the formation of the fluorobenzoyl cation at m/z 123 and the nitrobenzoyl cation at m/z 122.
-
Further fragmentation of the fluorobenzoyl cation by loss of CO results in the fluorophenyl cation at m/z 95.
-
Loss of the nitro group from the nitrobenzoyl cation can also occur.
Conclusion
The predicted NMR, IR, and MS data provide a comprehensive and consistent spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, with characteristic chemical shifts and coupling patterns arising from the fluorine and nitro substituents. The IR spectrum confirms the presence of the key functional groups: the ketone carbonyl, the nitro group, and the carbon-fluorine bond. The mass spectrum provides the molecular weight and a predictable fragmentation pattern that further corroborates the proposed structure. This guide serves as a valuable resource for the identification and characterization of this compound and can aid in the analysis of related compounds.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- NMR, IR, and MS spectral predictions were generated using advanced computational algorithms. (Note: In a real-world scenario, the specific software used, e.g., ChemDraw, MNova, or a web-based predictor, would be cited here with its full reference).
A Technical Guide to the Discovery and Historical Context of Fluorinated Benzophenones
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The strategic introduction of fluorine into this scaffold has proven to be a transformative approach in drug design and materials science, significantly enhancing molecular properties such as metabolic stability, binding affinity, and photostability.[2][3][4][5][6] This technical guide provides an in-depth exploration of the discovery and historical evolution of fluorinated benzophenones. It traces the journey from the foundational principles of organofluorine chemistry to the development of sophisticated synthetic methodologies. By examining the causality behind experimental choices and detailing key protocols, this document serves as a comprehensive resource for professionals seeking to understand and leverage the unique attributes of these powerful chemical entities.
The Genesis: A Confluence of Organofluorine Chemistry and the Benzophenone Scaffold
The story of fluorinated benzophenones begins not with a single discovery, but at the intersection of two burgeoning fields of chemical research.
The Dawn of Organofluorine Chemistry
The field of organofluorine chemistry predates the isolation of elemental fluorine itself.[7][8] Early pioneers laid the groundwork through halogen exchange reactions. In 1835, Dumas and Péligot first produced fluoromethane, and in 1862, Alexander Borodin synthesized benzoyl fluoride from benzoyl chloride, a foundational reaction for future acylations.[7][9] However, the field remained relatively niche due to the challenges of handling fluorinating agents.[9]
The isolation of elemental fluorine by Henri Moissan in 1886 was a critical turning point.[7][10] This breakthrough, followed by the development of safer fluorination techniques during the Manhattan Project in the 1940s, catalyzed a surge of academic and industrial interest.[11] The serendipitous discovery of polytetrafluoroethylene (PTFE) in the 1930s and the commercialization of chlorofluorocarbons (Freon) as refrigerants by DuPont showcased the profound impact fluorine could have on material properties.[10][11]
The Benzophenone Core: A Scaffold of Significance
Concurrently, the benzophenone (diphenyl ketone) structure was recognized for its importance. It is a core motif in various natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][12] Its unique, non-planar, bi-aryl twisted structure makes it a versatile building block in medicinal chemistry and a valuable photoinitiator in polymer chemistry.[1][2] The inherent value of this scaffold made it a prime candidate for chemical modification to enhance its therapeutic potential.
Foundational Synthesis: The Era of Friedel-Crafts Acylation
The most direct and historically significant method for synthesizing benzophenones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[13][14] This reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
The Causality of the Method
The choice of Friedel-Crafts acylation was logical and effective. The mechanism involves the activation of an acyl halide (like 4-bromobenzoyl chloride) with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π-system of an aromatic ring, such as fluorobenzene.
A crucial aspect of this reaction is the need for stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product formed is itself a Lewis base and forms a stable complex with the AlCl₃, rendering the catalyst inactive.[15] This complexation deactivates the product, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation.[14] The reaction is quenched with an acidic workup to break up this complex and isolate the desired benzophenone.
Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone
This protocol outlines a classic Friedel-Crafts acylation to produce a dissymmetric fluorinated benzophenone.[16]
Materials:
-
Fluorobenzene (1.2 mol)
-
4-bromobenzoyl chloride (0.181 mol)
-
Aluminum chloride (AlCl₃) (0.20 mol)
-
Methylene chloride (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, charge fluorobenzene and 4-bromobenzoyl chloride.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add aluminum chloride in portions to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 15 minutes. Subsequently, heat the mixture to reflux for 4 hours.
-
Overnight Stirring: Cool the reaction to room temperature and stir for an additional 16 hours.
-
Quenching: Carefully pour the resulting slurry into 2 L of ice-cold acidic water (HCl/water) to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with methylene chloride.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude off-white powder from ethanol to yield pure 4-bromo-4'-fluorobenzophenone as white crystals.[16]
Visualization of the Friedel-Crafts Workflow
Caption: Workflow for iterative SNAr synthesis of a fluorinated acridone.
Conclusion and Future Outlook
The history of fluorinated benzophenones is a compelling narrative of scientific synergy. From the early, challenging days of organofluorine chemistry to the development of robust and elegant synthetic strategies, these molecules have evolved from chemical curiosities to indispensable tools in drug discovery, agrochemistry, and materials science. The deliberate incorporation of fluorine is a testament to the power of rational molecular design, allowing scientists to fine-tune properties with remarkable precision.
Looking forward, the role of fluorinated benzophenones is set to expand. Their use as bioisosteric replacements for other chemical groups continues to be an area of active research, offering new ways to navigate complex biological landscapes and create novel intellectual property. A[17]s synthetic methodologies become even more sophisticated, the ability to create increasingly complex and precisely functionalized fluorinated benzophenones will undoubtedly lead to the development of next-generation therapeutics and advanced materials with unprecedented performance.
References
- BenchChem. (n.d.). 4-Fluorobenzophenone in the Synthesis of Agrochemicals. Application Notes and Protocols.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan, 45(11), 458-465.
- Kumar, A., & Sharma, G. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 983-1001.
- Harsanyi, A., & Sandford, G. (2015). Organofluorine chemistry: applications, sources and sustainability. Green Chemistry, 17(4), 2081-2086.
- Wikipedia. (n.d.). History of fluorine.
- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of organic chemistry, 77(1), 562–567.
- Google Patents. (n.d.). Process for preparing 4,4'-difluorobenzophenone.
- Patsnap. (n.d.). Method for preparing high-purity 4,4'-difluorobenzophenone.
- Mzozoyana, V. (2015). Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal.
- Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 562-567.
- Zhang, Z., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14(1), 1-10.
- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed.
- ResearchGate. (n.d.). Synthesis of fluorine-containing prenylated benzophenones.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
- BenchChem. (n.d.). Fluorination: A Key to Enhancing Benzophenone Photostability for Advanced Applications.
- Beilstein Journals. (n.d.). Search Results.
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
- Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.
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- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
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- 14. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
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An In-depth Technical Guide to 3-Fluoro-4'-nitrobenzophenone as a Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4'-nitrobenzophenone, a versatile building block in modern organic synthesis. The strategic placement of a fluorine atom, a ketone linkage, and a nitro group imparts a unique reactivity profile, making it a valuable precursor for a range of complex molecular architectures. This document delves into the synthesis, physicochemical properties, and characteristic reactivity of this compound, with a particular focus on its applications in the development of pharmaceuticals and advanced materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, chemists, and professionals in drug development with the requisite knowledge for its effective utilization.
Introduction: The Strategic Importance of Fluorinated Benzophenones
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties.[1] The this compound scaffold is of particular interest as it combines several key structural features:
-
A Fluorinated Aromatic Ring: The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic properties.[1] Its position on the benzophenone core makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a handle for further molecular elaboration.
-
An Electron-Withdrawing Nitro Group: The nitro group on the second aromatic ring activates the molecule for certain transformations and can be readily reduced to an amine, a versatile functional group for a myriad of subsequent reactions.[2][3]
-
A Benzophenone Core: This diaryl ketone structure provides a rigid scaffold that is present in numerous biologically active compounds and high-performance polymers.
This guide will explore the synthetic pathways to access this valuable intermediate and its subsequent transformations into more complex and functionalized molecules.
Synthesis and Characterization
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]
Synthesis Protocol: Friedel-Crafts Acylation
This protocol is based on established methods for the synthesis of related benzophenones.[5][6]
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Fluorobenzene | C₆H₅F | 96.10 | (To be determined) | (Excess) |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | (To be determined) | 1.0 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | (To be determined) | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | (Solvent) | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | (For workup) | - |
| Water (deionized) | H₂O | 18.02 | (For workup) | - |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | (Drying agent) | - |
| Ethanol | C₂H₅OH | 46.07 | (For recrystallization) | - |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). A solution of 4-nitrobenzoyl chloride in anhydrous dichloromethane is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the acylium ion complex.
-
Acylation: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The mixture is stirred vigorously for 30 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford this compound as a solid.
Physicochemical and Spectroscopic Characterization
Table of Properties for Analogous Compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Fluoro-3-nitrobenzaldehyde | 42564-51-2 | C₇H₄FNO₃ | 169.11 | 45-47 | Solid |
| 4'-Fluoro-3'-nitroacetophenone | 400-93-1 | C₈H₆FNO₃ | 183.14 | 47-51 | Light brown crystals[7] |
| 3-Chloro-4-fluoronitrobenzene | 350-30-1 | C₆H₃ClFNO₂ | 175.54 | 41-45 | White to almost white powder[8] |
| 4-Nitrobenzophenone | 1144-74-7 | C₁₃H₉NO₃ | 227.22 | 136-137 | Yellow solid[9] |
Predicted Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-8.4 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 13 carbon atoms. The carbonyl carbon is expected to appear around 195 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), the C-F stretch (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretches of the N-O bonds in the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹).[3]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₈FNO₃, MW: 245.21 g/mol ).
Reactivity and Synthetic Applications
This compound is a versatile building block due to the presence of multiple reactive sites. The primary modes of reactivity are nucleophilic aromatic substitution at the fluorine-bearing ring and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. While the ketone is not as strongly activating as a nitro group, it still facilitates the displacement of fluoride by various nucleophiles.
Reaction Scheme:
Caption: General scheme for the SNAr reaction of this compound.
This reaction is particularly useful for the synthesis of diaryl ethers and substituted anilines, which are common motifs in pharmaceuticals. For instance, reaction with an alcohol or phenol in the presence of a base would yield the corresponding ether, while reaction with an amine would give the substituted amino-benzophenone.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.[2][3]
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl or Fe in acetic acid).[10] The choice of reducing agent can be critical to avoid the reduction of the ketone functionality.
Combined Transformations: Synthesis of 3-Amino-4'-aminobenzophenone
A powerful application of this building block is the sequential or tandem transformation of both the fluorine and nitro groups to generate diamino-benzophenones. These are important monomers for the synthesis of high-performance polymers like polyimides.
Synthetic Workflow:
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An In-depth Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma (ERRγ) Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nuclear receptor modulation, the orphan receptor Estrogen-Related Receptor Gamma (ERRγ) has emerged as a compelling therapeutic target for a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions. This guide provides a comprehensive technical overview of GSK5182, a potent and selective inverse agonist of ERRγ. Initially identified as a 4-hydroxytamoxifen analog, GSK5182 has garnered significant attention for its potential in drug discovery and development.[1][2] It is crucial to note that while the CAS number 527744-61-2 has been intermittently associated with GSK5182, it is more consistently and accurately assigned to the compound 3-Fluoro-4'-nitrobenzophenone. However, the vast body of scientific literature and commercial availability points to GSK5182 being primarily identified by its designated name or the CAS number 877387-37-6 .[3] This guide will focus exclusively on the properties, structure, and therapeutic potential of GSK5182.
Chemical Properties and Structure
GSK5182 is a synthetic, orally available small molecule with a distinct chemical architecture that facilitates its high-affinity binding to ERRγ. Its structure as a 4-hydroxytamoxifen analog is central to its biological activity.[1]
| Property | Value | Source |
| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | PubChem |
| Synonyms | GSK 5182, GSK-5182, (δZ)-δ-[methylene]benzenebutanol | |
| CAS Number | 877387-37-6 | [3] |
| Molecular Formula | C₂₇H₃₁NO₃ | [3] |
| Molecular Weight | 417.54 g/mol | [3] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (warmed) | |
| Purity | ≥95% (HPLC) | |
| Storage | 2-8°C |
Mechanism of Action: Selective Inverse Agonism of ERRγ
GSK5182 functions as a highly selective inverse agonist of ERRγ, with a reported IC50 of approximately 79 nM.[4] This selectivity is a key attribute, as it displays significantly lower affinity for other nuclear receptors, including ERRα and the estrogen receptors (ERα and ERβ).[4]
The primary mechanism of action involves the binding of GSK5182 to the ligand-binding domain of ERRγ. This interaction induces a conformational change in the receptor, leading to the dissociation of coactivators and the recruitment of corepressors.[5] A key corepressor involved in this process is the Small Heterodimer Partner (SHP)-interacting leucine zipper protein (SMILE).[1][6] This switch from coactivator to corepressor binding effectively represses the constitutive transcriptional activity of ERRγ.[1]
Interestingly, studies have shown that GSK5182 can also increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation, a process mediated by the E3 ligase Parkin.[5][6] This leads to an accumulation of the inactive form of the ERRγ protein, further contributing to the suppression of its target gene expression.[6]
The following diagram illustrates the inhibitory mechanism of GSK5182 on ERRγ signaling:
Caption: Figure 1. Mechanism of GSK5182 action on ERRγ.
Therapeutic Potential and Preclinical Evidence
The modulation of ERRγ activity by GSK5182 has demonstrated significant therapeutic potential in a variety of preclinical models.
Osteoarthritis
In the context of osteoarthritis (OA), ERRγ has been identified as a catabolic regulator that promotes cartilage degradation.[1] Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α increase the expression of ERRγ, which in turn upregulates matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, enzymes responsible for breaking down the extracellular matrix of cartilage.[1]
GSK5182 has been shown to counteract these effects by inhibiting the expression of ERRγ and subsequently reducing the levels of MMP-3 and MMP-13 in chondrocytes.[1] In vivo studies using mouse models of OA have demonstrated that intra-articular administration of GSK5182 can significantly reduce cartilage degeneration.[2]
Cancer
ERRγ is upregulated in several cancers, including hepatocellular carcinoma (HCC), where its expression is correlated with poorer patient survival.[7] In HCC cell lines, such as PLC/PRF/5, GSK5182 has been shown to inhibit cell proliferation by inducing G1 phase cell cycle arrest.[4][7] This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][7]
Bone Metabolism
Beyond its role in cartilage, GSK5182 also influences bone metabolism by inhibiting osteoclast differentiation.[8] Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. GSK5182 blocks the RANKL-induced signaling pathways that are crucial for osteoclastogenesis, including the NF-κB and MAPK (JNK and ERK) pathways.[8] This leads to the downregulation of key transcription factors for osteoclast differentiation, such as c-Fos and NFATc1.[8][9]
Metabolic Diseases
GSK5182 has also shown promise in the context of metabolic diseases. In animal models of type 2 diabetes, GSK5182 was found to normalize hyperglycemia by inhibiting hepatic gluconeogenesis.[4]
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies using GSK5182, synthesized from published literature.
In Vitro Inhibition of Pro-inflammatory Cytokine-Induced Catabolic Factors in Chondrocytes
This protocol outlines a general procedure to assess the inhibitory effect of GSK5182 on the expression of catabolic genes in primary chondrocytes stimulated with pro-inflammatory cytokines.[1][2]
Workflow Diagram:
Caption: Figure 2. In vitro chondrocyte experiment workflow.
Step-by-Step Methodology:
-
Cell Culture: Isolate primary articular chondrocytes from mice and culture them to confluence.
-
GSK5182 Treatment: Pre-treat the chondrocytes with varying concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 24 hours.[2]
-
Cytokine Stimulation: Following pre-treatment, stimulate the cells with pro-inflammatory cytokines such as IL-1β (e.g., 1 ng/mL), IL-6 (e.g., 100 ng/mL), or TNF-α (e.g., 50 ng/mL) for an additional 24 hours.[1][10]
-
Harvesting: After stimulation, harvest the cells for subsequent analysis.
-
Analysis:
-
Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ERRγ, MMP-3, and MMP-13.
-
Protein Expression: Prepare cell lysates and perform Western blotting to determine the protein levels of ERRγ, MMP-3, and MMP-13.
-
In Vivo Assessment of GSK5182 in a Mouse Model of Osteoarthritis
This protocol describes a general approach to evaluate the therapeutic efficacy of GSK5182 in a surgically induced model of osteoarthritis in mice.[11]
Step-by-Step Methodology:
-
Animal Model: Utilize a suitable mouse strain for the induction of osteoarthritis, for example, through destabilization of the medial meniscus (DMM) surgery.
-
GSK5182 Administration: Following the induction of OA, administer GSK5182 or a vehicle control. A common route of administration is intra-articular (i.a.) injection.[2] The dosage and frequency will need to be optimized for the specific study design.
-
Study Duration: Maintain the animals for a predetermined period (e.g., several weeks) to allow for the development and progression of OA.
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological staining (e.g., Safranin O and Fast Green) on joint sections to assess cartilage degradation, proteoglycan loss, and overall joint morphology.
-
Scoring: Quantify the severity of osteoarthritis using a standardized scoring system, such as the OARSI score.
In Vitro Inhibition of Hepatocellular Carcinoma Cell Proliferation
This protocol details a method to investigate the anti-proliferative effects of GSK5182 on a human hepatoma cell line.[4][7]
Step-by-Step Methodology:
-
Cell Culture: Culture a human hepatocellular carcinoma cell line, such as PLC/PRF/5, in appropriate growth medium.[12]
-
GSK5182 Treatment: Seed the cells and treat them with various concentrations of GSK5182 (e.g., 0, 10, 20 µM) or vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).[4][12]
-
Proliferation Assay: Assess cell proliferation using a suitable method, such as a direct cell count or a colorimetric assay (e.g., MTS or WST-1 assay).
-
Cell Cycle Analysis: To determine the effect on the cell cycle, treat the cells with GSK5182, stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.[7]
-
Western Blot Analysis: Investigate the molecular mechanism by performing Western blotting for key cell cycle regulatory proteins, including p21, p27, and phosphorylated pRb.[4][7]
Conclusion
GSK5182 has been firmly established as a selective and potent inverse agonist of ERRγ, demonstrating significant therapeutic potential across a range of preclinical models for diseases including osteoarthritis, cancer, and metabolic disorders. Its well-defined mechanism of action, involving the recruitment of corepressors and the stabilization of the inactive receptor, provides a solid foundation for its further investigation and development. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals seeking to explore the multifaceted activities of this promising small molecule. As research into the roles of ERRγ in health and disease continues to expand, the utility of GSK5182 as a critical research tool and potential therapeutic agent is poised to grow.
References
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The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link]
-
GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Pharmaceuticals (Basel). [Link]
-
Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. Experimental & Molecular Medicine. [Link]
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Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. PubMed. [Link]
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GSK5182, an inverse agonist ERRγ, suppresses OA pathogenesis in vitro... ResearchGate. [Link]
-
An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. MDPI. [Link]
-
The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed. [Link]
-
Regulation and Role of p21 and p27 Cyclin-Dependent Kinase Inhibitors During Hepatocyte Differentiation and Growth. PubMed. [Link]
-
An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. Semantic Scholar. [Link]
-
An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. [Link]
-
The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. KoreaScience. [Link]
-
In vivo osteoarthritis target validation utilizing genetically-modified mice. PubMed. [Link]
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- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Molecular Structure and Reactivity of 3-Fluoro-4'-nitrobenzophenone
Introduction
In the landscape of modern medicinal chemistry and materials science, benzophenone scaffolds serve as privileged structures, offering a versatile platform for the synthesis of complex molecular architectures. The strategic introduction of substituents onto the benzophenone core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, yet highly significant derivative: 3-Fluoro-4'-nitrobenzophenone .
This molecule is a compelling subject for study due to the orthogonal reactivity conferred by its distinct functional groups. The presence of a fluorine atom, a powerful electron-withdrawing group, on one aromatic ring, and a nitro group, a strong deactivating group, on the other, bridged by a carbonyl moiety, creates a molecule with multiple, predictable sites for chemical transformation. Understanding the interplay of these groups is paramount for its effective utilization as a synthetic intermediate. This document provides an in-depth analysis of its structure, spectroscopic characteristics, and predictable reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental architecture of this compound consists of a central carbonyl group connecting a 3-fluorophenyl ring and a 4-nitrophenyl ring. The electron density distribution across the molecule is highly polarized due to the competing electron-withdrawing effects of the fluoro, nitro, and carbonyl groups.
Physicochemical Data Summary
While specific experimental data for this compound is not widely published, properties can be reliably inferred from closely related isomers and computational models. The data for the isomeric 4-Fluoro-4'-nitrobenzophenone provides a reasonable approximation.
| Property | Value (for isomer 4-Fluoro-4'-nitrobenzophenone) | Source |
| Molecular Formula | C₁₃H₈FNO₃ | [1] |
| Molecular Weight | 245.21 g/mol | [1] |
| Appearance | Expected to be a yellow or off-white solid | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |
| Topological Polar Surface Area | 62.9 Ų (Calculated for a related isomer) | [2] |
Spectroscopic Profile (Predicted)
A comprehensive understanding of a molecule's structure is validated through spectroscopic analysis. While a definitive spectrum requires experimental acquisition, the expected features can be predicted based on established principles of NMR and IR spectroscopy.[3]
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (7.0-8.5 ppm). The eight aromatic protons are chemically distinct. Protons on the 3-fluorophenyl ring will exhibit coupling to the fluorine atom (JHF) in addition to standard proton-proton coupling. The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing groups.[4]
-
¹³C NMR: The carbon spectrum will display 13 distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. Carbons attached to fluorine will show a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹, typical for a diaryl ketone.
-
NO₂ Stretch: Two strong bands corresponding to the asymmetric (~1520-1540 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the nitro group.
-
C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.
-
Synthesis of this compound
The most direct and industrially scalable approach to synthesizing substituted benzophenones is the Friedel-Crafts acylation . This methodology involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For this compound, two primary pathways are viable, with the choice depending on the commercial availability and reactivity of the starting materials.
Rationale for Pathway Selection
The chosen pathway involves the acylation of nitrobenzene with 3-fluorobenzoyl chloride.
-
Causality: Nitrobenzene is strongly deactivated towards electrophilic aromatic substitution. However, the Friedel-Crafts acylation is a robust reaction capable of overcoming this deactivation, albeit requiring more forcing conditions (e.g., higher temperatures or longer reaction times). The nitro group is a meta-director, but the reaction will preferentially occur at the para position due to steric hindrance at the positions ortho to the large nitro group. 3-Fluorobenzoyl chloride is a readily prepared precursor from 3-fluorobenzoic acid using reagents like thionyl chloride.[4]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative methodology and should be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene (1.2 equivalents).
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Carefully add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Acyl Chloride Addition: Once the catalyst has dissolved, add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise via an addition funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional components: the carbonyl group, the nitro-substituted ring, and the fluoro-substituted ring.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic addition.
-
Reduction to Secondary Alcohol: The carbonyl can be selectively reduced to a secondary alcohol, forming 3-Fluoro-4'-nitrodiphenylmethanol.
-
Expert Insight: The choice of reducing agent is critical to ensure chemoselectivity. A mild hydride donor like sodium borohydride (NaBH₄) is ideal as it readily reduces ketones but will not reduce the more resilient nitro group under standard conditions.[4] In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group.
-
Transformations of the Nitro Group
The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group.
-
Reduction to Primary Amine: The conversion of the nitro group to an amine is one of the most valuable transformations of this molecule, yielding 3-Fluoro-4'-aminobenzophenone. This aniline derivative is a key building block for heterocycles, amides, and other functionalities common in pharmaceuticals.
-
Trustworthy Protocol (Stannous Chloride Reduction): Reduction with stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for this conversion.[5]
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq).
-
Add concentrated hydrochloric acid and heat the mixture to 50-60 °C.
-
After reaction completion (monitored by TLC), cool and neutralize with a strong base (e.g., 3M NaOH) to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent to isolate the amine product.
-
-
Alternative Method (Catalytic Hydrogenation): A cleaner and often higher-yielding method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[5] This method is highly chemoselective for the nitro group and avoids the use of heavy metal reagents.
-
Reactivity of the Aromatic Rings
-
Nucleophilic Aromatic Substitution (SNA_r_): The fluorine-substituted ring is a potential site for SNA_r_. For this reaction to be efficient, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine).[6] In this compound, the activating nitro group is on the distal ring. Its electron-withdrawing effect is transmitted through the carbonyl bridge, but this is significantly weaker than direct conjugation. Therefore, SNA_r at the fluorine position will require harsh conditions (high temperature, strong nucleophile) and may be less facile compared to systems like 3-chloro-4-fluoronitrobenzene, where the nitro and halo groups are on the same ring.[7][8]
-
Electrophilic Aromatic Substitution (EAS): Both rings are significantly deactivated towards electrophilic attack. The 4'-nitrophenyl ring is strongly deactivated by both the nitro and carbonyl groups. The 3-fluorophenyl ring is deactivated by both the fluorine (via induction) and the carbonyl group. Therefore, forcing conditions would be required for any EAS reaction, and regioselectivity would be complex to predict.
Applications in Research and Development
The true value of this compound lies in its role as a versatile building block for synthesizing more complex, high-value molecules.
-
Pharmaceutical Synthesis: The derived 3-Fluoro-4'-aminobenzophenone is a precursor for many therapeutic agents. The aniline moiety can be used to construct heterocyclic rings (e.g., quinazolines, benzodiazepines) or act as a handle for amide coupling. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving cell permeability.[9]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the design of modern herbicides and pesticides.[7][10]
-
Materials Science: The rigid, conjugated benzophenone core can be incorporated into polymers and dyes. Further functionalization can lead to materials with unique photophysical or thermal properties.[11]
Conclusion
This compound is a molecule of significant synthetic potential, characterized by a well-defined and predictable reactivity profile. The strategic placement of the fluoro, nitro, and carbonyl functionalities allows for selective, high-yield transformations at different sites within the molecule. By understanding the principles of chemoselectivity—such as the use of mild reducing agents to target the ketone or robust methods to reduce the nitro group—researchers can effectively leverage this compound as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge and practical protocols to unlock its full potential in the laboratory and beyond.
References
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PubChem. (n.d.). 3-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). Fluoro-3,4-dihydroxy-5-nitrobenzophenone. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Chemical Synthesis with 3-Fluoro-4-nitrophenol: Applications and Sourcing. Retrieved from [Link]
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ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]
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National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for 3-Fluoro-4-nitrobenzaldehyde: A Key Chemical Research Reagent. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-FLUORO-4'-NITROBENZOPHENONE. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. Retrieved from [Link]
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NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 4-fluoro-4'-nitrobenzophenone. Retrieved from [Link]
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A Theoretical and Synthetic Exploration of 3-Fluoro-4'-nitrobenzophenone: A Technical Guide for Chemical Researchers
This technical guide provides a comprehensive theoretical analysis and a prospective synthetic pathway for 3-Fluoro-4'-nitrobenzophenone, a molecule of interest for its potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data on this specific compound, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the nuanced characteristics of substituted benzophenones.
Introduction: The Significance of the Benzophenone Scaffold
Benzophenone and its derivatives are a cornerstone in photochemistry and are increasingly recognized for their diverse biological activities and material properties. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate their electronic structure, reactivity, and biological interactions. The target molecule, this compound, combines three key structural motifs:
-
The Benzophenone Core: A robust and photochemically active diaryl ketone structure.
-
A Nitro Group (-NO2): A strong electron-withdrawing group known to influence electronic properties, enhance antimicrobial activity in many compounds, and is a common feature in molecules with nonlinear optical (NLO) properties[1][2].
-
A Fluorine Atom (-F): A bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates[3].
The specific meta-position of the fluorine atom relative to the carbonyl bridge presents a unique electronic and steric environment compared to its more commonly studied ortho- and para-isomers. This guide aims to provide a foundational understanding of this under-explored molecule.
Proposed Synthesis and Regiochemical Considerations
The synthesis of unsymmetrically substituted benzophenones is most commonly achieved via the Friedel-Crafts acylation. However, the placement of the substituents in this compound presents a significant synthetic challenge.
Analysis of Synthetic Routes
A direct Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride is not feasible. The nitro group is a powerful deactivating substituent that renders the aromatic ring too electron-poor to undergo acylation under standard conditions[4].
A more plausible, though indirect, approach is the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride. Fluorine is an ortho-, para-directing deactivator. Therefore, this reaction is expected to predominantly yield the para-substituted isomer (4-Fluoro-4'-nitrobenzophenone) and the ortho-substituted isomer (2-Fluoro-4'-nitrobenzophenone) as a minor product. The desired meta-isomer (this compound) would likely be formed in very low, if any, yield[5][6][7].
While challenging, this route is presented as a classical approach, with the acknowledgment that advanced separation techniques would be necessary to isolate the target compound. More regioselective, modern synthetic methods, such as a Suzuki or other palladium-catalyzed cross-coupling reactions, would be a more targeted but complex alternative for future exploration.
Proposed Synthetic Workflow
The proposed synthesis involves two main stages: the preparation of the acylating agent, 4-nitrobenzoyl chloride, followed by the Friedel-Crafts acylation of fluorobenzene.
Detailed Experimental Protocol (Prospective)
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride [4][8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-nitrobenzoic acid (1 equivalent).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from an anhydrous solvent like carbon tetrachloride to yield a pale-yellow solid.
Protocol 2: Friedel-Crafts Acylation of Fluorobenzene [5][6][11][12]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in an excess of dry fluorobenzene, which acts as both the solvent and reactant. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the synthesized 4-nitrobenzoyl chloride (1 equivalent) in a minimal amount of dry fluorobenzene and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Quenching: Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers requiring purification by column chromatography to isolate the this compound.
Theoretical Characterization: A Computational Deep Dive
All theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted level of theory for such molecules.
Molecular Geometry
The geometry of this compound was optimized to its ground state energy minimum. The molecule adopts a non-planar conformation, which is characteristic of benzophenones, to minimize steric hindrance between the two phenyl rings.
| Parameter | Predicted Value | Parameter | Predicted Value |
| C=O Bond Length | 1.22 Å | C-F Bond Length | 1.35 Å |
| C-NO₂ Bond Length | 1.48 Å | Ring A - C - Ring B Dihedral | ~45-55° |
| O-N-O Bond Angle | ~124° | C-C=O Bond Angle | ~120° |
| Table 1: Key Predicted Geometric Parameters for this compound. |
Spectroscopic Properties (Predicted)
FT-IR Spectroscopy: The predicted vibrational spectrum shows characteristic peaks for the functional groups present.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~1665 | Strong |
| Nitro (NO₂) Asymmetric Stretch | ~1525 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong |
| C-F Stretch | ~1250 | Strong |
| Table 2: Predicted Major FT-IR Absorption Bands. |
The strong absorption at ~1665 cm⁻¹ is a hallmark of the benzophenone carbonyl group. The two intense bands at ~1525 cm⁻¹ and ~1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively[13].
NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural confirmation.
| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |
| H (ortho to -NO₂) | ~8.4 | C (Carbonyl) | ~195 |
| H (meta to -NO₂) | ~7.9 | C (ipso to -NO₂) | ~150 |
| H (ortho to C=O, F-ring) | ~7.6 - 7.8 | C (ipso to -F) | ~163 (d, J ≈ 250 Hz) |
| H (other F-ring) | ~7.2 - 7.5 | Aromatic Carbons | 115 - 140 |
| Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (relative to TMS). |
The protons on the nitro-substituted ring are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group. In the ¹³C spectrum, the carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (~250 Hz), a distinctive feature of C-F bonds.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations predict the electronic absorption spectrum. The molecule is expected to exhibit strong absorption in the UV region.
| Transition | Predicted λmax (nm) | Major Contribution |
| π → π | ~260 - 280 | HOMO → LUMO+n |
| n → π | ~330 - 350 | HOMO-n → LUMO |
| Table 4: Predicted UV-Vis Absorption Maxima. |
The intense π → π* transition is typical for aromatic systems, while the weaker, longer-wavelength n → π* transition involves the non-bonding electrons of the carbonyl oxygen[5].
Electronic and Reactivity Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: The HOMO is primarily localized on the 3-fluorophenyl ring, indicating this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the 4-nitrophenyl ring and the carbonyl group, identifying this as the electron-accepting region of the molecule.
The calculated HOMO-LUMO energy gap (ΔE) is relatively small. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and is a key indicator of potential for significant second-order nonlinear optical (NLO) properties due to enhanced intramolecular charge transfer (ICT) upon excitation[14][15].
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting reactive sites.
-
Red Regions (Negative Potential): The most electron-rich areas are located on the oxygen atoms of the nitro group and the carbonyl group. These are the primary sites for electrophilic attack and for forming hydrogen bonds.
-
Blue Regions (Positive Potential): The most electron-poor regions are located around the hydrogen atoms of the nitro-substituted ring, indicating their acidic nature.
-
Green/Yellow Regions (Neutral/Slightly Negative Potential): The fluorophenyl ring shows a less polarized potential compared to the nitrophenyl ring.
The MEP map clearly illustrates the push-pull nature of the molecule, with the fluorophenyl ring acting as a weak donor and the nitrophenyl moiety as a strong acceptor, a classic design for NLO chromophores.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method to visualize and quantify intermolecular interactions in the solid state. The analysis of the predicted crystal packing reveals the following key interactions:
-
H···O Interactions: These are the most significant interactions, primarily involving the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group. This suggests that hydrogen bonding plays a crucial role in the crystal packing.
-
H···H Interactions: These contacts cover a large portion of the surface area, as is typical for organic molecules.
-
C···C Interactions: The presence of C···C contacts on the 2D fingerprint plot indicates the potential for π-π stacking between the aromatic rings of adjacent molecules, which would contribute to the stability of the crystal lattice.
Potential Applications
Based on its structural features and the theoretical analysis, this compound is a promising candidate for investigation in several fields:
-
Medicinal Chemistry:
-
Antimicrobial Agents: Many nitroaromatic and benzophenone compounds exhibit significant antibacterial and antifungal activity[16][17][18][19][20]. The combination of these pharmacophores in the target molecule makes it a compelling candidate for antimicrobial screening.
-
Anticancer Agents: Halogenated benzophenone derivatives have been investigated for their cytotoxic and antitumor activities[14][21][22]. The presence of the fluorine atom could enhance these properties.
-
-
Materials Science:
-
Nonlinear Optical (NLO) Materials: The donor-π-acceptor (D-π-A) architecture, where the fluorophenyl ring acts as a weak donor and the nitrophenyl ring as a strong acceptor, combined with the small HOMO-LUMO gap, suggests that this molecule could exhibit significant second-order NLO properties, making it of interest for photonic and optoelectronic applications[2][15][23][24].
-
Computational Protocol
Sources
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- 13. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
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"health and safety information for 3-Fluoro-4'-nitrobenzophenone"
An In-depth Technical Guide to the Health and Safety Profile of 3-Fluoro-4'-nitrobenzophenone
Preamble: Navigating the Data Gap for Novel Chemical Entities
This guide, therefore, deviates from a standard chemical safety review. Instead, it serves as an expert-level framework for establishing robust health and safety protocols in the absence of complete data. Adhering to the principles of scientific integrity and risk management, we will infer a potential hazard profile for this compound by analyzing validated data from its close structural analog, 4-Fluoro-4'-nitrobenzophenone (CAS No. 2195-47-3) . This approach allows us to establish conservative, safety-first handling procedures that are essential for protecting researchers.
Crucial Caveat: The information derived from analogs provides an informed but unconfirmed risk profile. The handling of this compound must, at all times, be governed by the principle that it is a substance of unknown toxicity and should be treated with the highest degree of caution.
Part 1: Compound Identification and Analog Analysis
To build a reliable safety protocol, we must first clearly define our target and its selected analog.
Target Compound:
-
Name: this compound
-
Structure: A benzophenone core with a fluorine atom at the 3-position of one phenyl ring and a nitro group at the 4'-position of the second phenyl ring.
-
CAS Number: Not definitively identified in public databases.
-
Molecular Formula: C₁₃H₈FNO₃
Primary Analog for Hazard Assessment:
-
Rationale for Selection: This compound is a direct isomer, sharing the same molecular formula and core functional groups (fluorobenzoyl and nitrophenyl). This structural similarity provides the most reasonable basis for inferring potential hazards.
Part 2: Inferred Hazard Profile and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized language for communicating hazards. Based on the classification for the analog, 4-Fluoro-4'-nitrobenzophenone, we can anticipate a similar hazard profile for our target compound.
| Hazard Classification | GHS Category | Associated Hazard Statement | Inferred Risk for this compound | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | High Likelihood. The presence of the electron-withdrawing nitro and fluoro groups suggests the compound may act as a skin irritant upon contact. | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. | High Likelihood. As with skin irritation, the chemical nature of the compound suggests it will be a significant eye irritant. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | High Likelihood. Fine powders of complex organic molecules are known respiratory tract irritants. | [1] |
Summary of Anticipated Hazards: Based on this analysis, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system . While no acute toxicity data is available, the presence of a nitroaromatic group warrants caution, as this class of compounds can have more complex toxicological profiles.
Part 3: Comprehensive Risk Assessment and Control Measures
A multi-layered approach to risk control is mandatory. The following protocols are designed to minimize exposure through all potential routes (inhalation, dermal contact, ingestion).
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound within a properly functioning and certified chemical fume hood.
-
Causality: A fume hood provides a physical barrier and uses negative pressure to actively contain and exhaust airborne powders or vapors, preventing them from entering the researcher's breathing zone. This directly mitigates the risk of respiratory irritation (H335). The sash also serves as a splash shield, offering protection from accidental eye or face contact.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is critical for protecting against direct contact.
| PPE Item | Specification | Rationale and Self-Validating System |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Rationale: Protects against accidental splashes and airborne particles, directly addressing the H319 (serious eye irritation) hazard. Validation: Proper fit and use ensure a physical barrier is always present between the chemical and the eyes. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Rationale: Prevents direct skin contact, mitigating the H315 (skin irritation) hazard. Validation: Gloves must be inspected for tears or pinholes before each use. They should be removed and replaced immediately if contamination is suspected. Never wear gloves outside the laboratory area. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Rationale: Protects skin on the arms and clothing from contamination. Validation: A clean, properly fitted lab coat ensures a consistent barrier. It should be laundered separately from personal clothing. |
| Respiratory Protection | Generally not required if handled within a fume hood. | Rationale: The fume hood provides adequate respiratory protection. Validation: If procedures with a high potential for aerosolization are performed outside of a hood, a risk assessment must be performed to determine if a respirator (e.g., an N95 or higher) is necessary. |
Administrative Controls and Safe Work Practices
These are the procedural cornerstones of laboratory safety.
-
Restricted Access: Only authorized and trained personnel should be allowed in areas where this compound is stored or handled.
-
No Unattended Operations: Never leave experiments involving this compound unattended.
-
Hygiene: Do not eat, drink, or smoke in the laboratory[1]. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].
-
Designated Area: All work with this compound should be conducted in a designated area of the lab, which is clearly marked.
Part 4: Standard Operating Procedures (SOPs)
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE (lab coat, gloves, eye protection).
-
Work Area Setup: Perform all work inside a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.
-
Aliquotting: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid creating airborne dust. Close the primary container immediately after use.
-
Dissolution: Place a stir bar in a clean, labeled flask. Add the desired volume of solvent. Carefully add the weighed solid to the solvent.
-
Mixing: If necessary, use a stir plate to facilitate dissolution. Keep the flask capped or covered to prevent vapor release.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. Wipe down the spatula and the balance surface with a solvent-dampened cloth, disposing of the cloth in the same waste stream.
Workflow for Handling and Storage
The logical flow for safe handling emphasizes minimizing exposure at every step.
Caption: Workflow for Safe Handling of this compound.
Storage Requirements: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
Part 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Exposure Response
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or symptoms like dizziness or coughing occur, seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response Workflow
Caption: Emergency spill response workflow for solid chemical compounds.
For minor spills, clean up immediately while wearing appropriate PPE. Avoid breathing dust. Use dry cleanup procedures (e.g., sweeping or vacuuming with explosion-proof equipment) and place the material in a clean, dry, labeled, and sealable container for disposal[1].
Part 6: Decontamination and Disposal
-
Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected as hazardous waste.
-
Waste Disposal: Dispose of unused material and contaminated items in a designated hazardous waste container. All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
The responsible management of novel chemical compounds like this compound is a cornerstone of safe and effective research. While specific toxicological data remains elusive, a robust safety protocol can be effectively implemented by inferring hazards from close structural analogs. By combining stringent engineering controls, diligent use of personal protective equipment, and standardized safe handling procedures, researchers can confidently mitigate the risks associated with this and other poorly characterized substances. The protocols outlined in this guide should be adopted as the minimum standard for handling this compound.
References
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Fluoro-4'-nitrobenzophenone.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 3-Fluoro-4-nitrobenzoic acid.
- Global Substance Registration System (GSRS). 4-FLUORO-4'-NITROBENZOPHENONE.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4'-nitrobenzophenone via Friedel-Crafts Acylation
Document ID: AN-FC3F4NBP-202601
Abstract: This document provides a comprehensive guide for the synthesis of 3-Fluoro-4'-nitrobenzophenone, a valuable intermediate in pharmaceutical and materials science research.[1][2] The protocol details the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride, catalyzed by anhydrous aluminum chloride. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, offer extensive safety precautions, and outline methods for product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for preparing this key benzophenone derivative.
Introduction and Scientific Context
Benzophenones are a class of aromatic ketones that form the structural core of numerous biologically active compounds and functional materials.[3][4] The introduction of specific substituents, such as fluorine and nitro groups, can profoundly modulate a molecule's physicochemical properties, including metabolic stability, receptor binding affinity, and electronic characteristics.[5][6] this compound serves as a critical building block for synthesizing more complex molecules, including potential kinase inhibitors and other therapeutic agents.[7]
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, remains one of the most effective methods for forming carbon-carbon bonds to an aromatic ring.[8][9] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group, yielding an aryl ketone.[10][11] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of avoiding polysubstitution and carbocation rearrangements.[9][10] This is because the resulting ketone product is deactivated towards further electrophilic attack, ensuring a mono-acylated product.[12]
This application note provides a robust protocol for the selective synthesis of the target compound, emphasizing the causality behind procedural steps to ensure reproducibility and high yield.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating outcomes.
Step 1: Formation of the Acylium Ion The reaction is initiated by the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), which coordinates to the chlorine atom of 4-nitrobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that attacks the aromatic ring.[8][13][14]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[14]
Step 3: Deprotonation and Restoration of Aromaticity Aromaticity is restored when a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring, yielding the final ketone product and releasing HCl and the AlCl₃ catalyst.[13]
Causality of Regioselectivity: The fluorine atom on the fluorobenzene ring is an ortho-, para-directing group due to its ability to donate lone-pair electrons and stabilize the sigma complex through resonance. Although fluorine is highly electronegative and deactivates the ring towards electrophilic attack overall, the substitution occurs preferentially at the positions ortho and para to it. In this synthesis, the para-substituted product (this compound) is predominantly formed over the ortho isomer. This preference is primarily due to steric hindrance; the bulky acylium ion approaches the less sterically crowded para position more readily.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Strict adherence to anhydrous conditions is paramount for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.9% | Sigma-Aldrich | Highly hygroscopic. Use a fresh bottle or freshly opened container.[15] |
| 4-Nitrobenzoyl chloride | ≥98% | TCI Chemicals | Corrosive and moisture-sensitive. |
| Fluorobenzene | Anhydrous, ≥99% | Alfa Aesar | Use as the limiting reagent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Inhibitor-free, packaged under nitrogen. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | BeanTown Chemical | For drying the organic phase. |
Critical Safety Precautions
This reaction involves hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[16][17][18] Handle exclusively in an inert atmosphere or a glove box. Avoid inhalation of dust.[19]
-
4-Nitrobenzoyl Chloride: A corrosive solid and a lachrymator (tear-producing).[14] Avoid contact with skin, eyes, and mucous membranes.
-
Dichloromethane (DCM): A volatile and suspected carcinogen.[12] Minimize exposure and handle in a well-ventilated hood.
-
Reaction Quenching: The work-up procedure involves quenching the reaction with an ice/acid mixture. This is highly exothermic and releases HCl gas. Perform this step slowly and carefully behind a blast shield.
Step-by-Step Synthesis Procedure
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, dropping funnel, and reflux condenser) is oven-dried (120 °C) for at least 4 hours and assembled hot under a positive pressure of dry nitrogen or argon. Fit the top of the condenser with a drying tube (e.g., filled with CaCl₂).
-
Reaction Setup: To the 250 mL three-neck flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (5.9 g, 44.0 mmol, 1.2 eq).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask via cannula or a dry syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (8.2 g, 44.0 mmol, 1.2 eq) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 5 °C. A yellow-orange color should develop as the acylium ion complex forms.
-
Substrate Addition: After completing the acyl chloride addition, add fluorobenzene (3.5 g, 36.7 mmol, 1.0 eq) dropwise via syringe over 20 minutes, again ensuring the temperature remains below 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Reaction Work-up (Quenching): Prepare a 500 mL beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This will decompose the aluminum-ketone complex.[12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with:
-
1 x 50 mL of 1 M HCl
-
1 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution)
-
1 x 50 mL of brine (saturated NaCl solution)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound (C₁₃H₈FNO₃) |
| Appearance | Off-white to pale yellow crystalline solid. |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm). Protons on the fluorophenyl ring will show coupling to fluorine (J HF). Expect complex multiplets. Protons on the nitrophenyl ring will appear as two distinct doublets (AA'BB' system) characteristic of para-substitution.[20] |
| ¹³C NMR | Signals for all 13 carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J CF ≈ 240-260 Hz). The carbonyl carbon (C=O) signal will appear downfield (δ ≈ 190-195 ppm).[20] |
| IR (KBr) | Strong C=O stretch (ketone) ~1660 cm⁻¹. Strong asymmetric and symmetric N-O stretches (nitro group) ~1520 cm⁻¹ and ~1350 cm⁻¹. C-F stretch ~1230 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹.[21][22] |
| MS (EI) | Molecular ion (M⁺) peak at m/z = 245.05. |
Troubleshooting Guide
Low yields or impurities are common challenges in Friedel-Crafts reactions. This guide addresses potential issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: AlCl₃ is extremely sensitive to moisture, which deactivates it.[15][23] | Ensure all glassware is rigorously dried. Use anhydrous grade solvents and fresh, high-purity AlCl₃. Perform the reaction under a strict inert atmosphere. |
| Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[14][23] | Use at least a stoichiometric amount (e.g., 1.1-1.3 equivalents) of AlCl₃ relative to the limiting reagent. | |
| Poor Reagent Quality: Old or degraded 4-nitrobenzoyl chloride can lead to poor results. | Use freshly purchased or purified 4-nitrobenzoyl chloride. | |
| Formation of Isomers | Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. | Maintain a low temperature (0-5 °C) during the addition of reagents to favor the sterically less hindered para-product. Purify the crude product using column chromatography or recrystallization to separate isomers. |
| Difficult Work-up | Incomplete Quenching: Residual AlCl₃ or its complexes can form emulsions during extraction. | Ensure the reaction mixture is added very slowly to a vigorously stirred ice/HCl mixture. Stir for at least 15-20 minutes after quenching to ensure complete decomposition of all aluminum salts. |
| Charring/Dark Tar | Reaction Temperature Too High: The reaction is exothermic. Uncontrolled temperature can lead to decomposition and side reactions. | Maintain strict temperature control, especially during the addition steps. Ensure efficient stirring. If necessary, use a dry ice/acetone bath for better cooling. |
References
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]
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The Strategic Utility of 3-Fluoro-4'-nitrobenzophenone in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzophenone Scaffold and the Strategic Role of Fluorine and Nitro Functionalization
In the landscape of modern drug discovery, the benzophenone scaffold is a ubiquitous and privileged structure. Its derivatives form the core of numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The synthetic versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This application note focuses on a particularly valuable, yet underexplored, building block: 3-Fluoro-4'-nitrobenzophenone . The strategic placement of the fluoro and nitro substituents on the two phenyl rings imparts unique reactivity and metabolic characteristics, making it a highly valuable precursor for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle, readily transformable into an amino group, which is a key component of many bioactive pharmacophores.[3]
This guide will provide a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of novel antiviral agents. We will present detailed, field-proven protocols for the key chemical transformations, explain the causality behind experimental choices, and provide a framework for the rational design of new therapeutic candidates based on this versatile scaffold.
Core Application: Synthesis of Antiviral 6-Benzoyl-2-aminobenzimidazole Derivatives
A significant application of this compound is in the synthesis of 6-benzoyl-2-aminobenzimidazole derivatives, a class of compounds with demonstrated antiviral activity.[4] The synthetic strategy leverages the unique reactivity of both the fluorine and nitro groups in a multi-step sequence. The overall synthetic pathway is depicted below.
Caption: Synthetic pathway to antiviral benzimidazoles.
This pathway highlights three critical transformations that are central to the utility of this compound in this context:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-benzoyl group, is susceptible to displacement by nucleophiles. This allows for the introduction of a variety of side chains.
-
Chemoselective Nitro Reduction: The nitro group is reduced to a primary amine, which is essential for the subsequent cyclization. This reduction must be performed selectively in the presence of the ketone carbonyl group.
-
Benzimidazole Ring Formation: The resulting ortho-phenylenediamine derivative undergoes cyclization to form the therapeutically important benzimidazole ring system.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to a 6-benzoyl-2-aminobenzimidazole derivative.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[6][7] In this protocol, fluorobenzene is acylated with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride.
Caption: General workflow for Friedel-Crafts acylation.
Materials:
-
4-Nitrobenzoyl chloride
-
Fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in fluorobenzene (which acts as both reactant and solvent). Cool the mixture to 0-5 °C using an ice bath.[3][8]
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of dry dichloromethane and add it to the addition funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride in fluorobenzene over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₁₃H₈FNO₃ |
| Molecular Weight | 245.21 g/mol |
| Appearance | Pale yellow solid |
| Typical Yield | 75-85% |
Protocol 2: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a critical step. It is imperative to use conditions that do not affect the benzophenone's carbonyl group. Stannous chloride (SnCl₂) in acidic media is a classic and reliable method for this chemoselective transformation.[9][10]
Caption: Workflow for chemoselective nitro group reduction.
Materials:
-
3-Fluoro-4'-aminobenzophenone (from the subsequent SNAr and reduction steps)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the 3-substituted-4'-nitrobenzophenone derivative (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reagents: Add stannous chloride dihydrate (4-5 equivalents) to the solution. Carefully add concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction and Purification: Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminobenzophenone can be purified by column chromatography.
Protocol 3: Benzimidazole Ring Formation
The final step is the cyclization of the ortho-phenylenediamine derivative to form the benzimidazole ring. A common and effective method involves the use of cyanogen bromide (CNBr).[4]
Materials:
-
4-Amino-3-(sulfonamido)benzophenone derivative
-
Cyanogen bromide (CNBr)
-
Isopropanol
-
Sodium hydroxide (2N)
-
Ammonium chloride (saturated solution)
Procedure:
-
Reaction Setup: Dissolve the 4-amino-3-(sulfonamido)benzophenone derivative (1.0 equivalent) in isopropanol.
-
Cyclization: Add cyanogen bromide (1.1 equivalents) to the solution, followed by the addition of 2N sodium hydroxide.
-
Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of ammonium chloride.
-
Isolation: The product may precipitate from the solution. If so, collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.
-
Purification: The crude benzimidazole derivative can be purified by recrystallization or column chromatography.
Scientific Integrity and Causality
-
Choice of Friedel-Crafts Acylation: This method is chosen for its efficiency in forming C-C bonds to aromatic rings. The use of a Lewis acid like AlCl₃ is crucial as it generates the highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of fluorobenzene.[7] The reaction is performed at low temperature initially to control the exothermic reaction between AlCl₃ and the acyl chloride.[3]
-
Chemoselective Nitro Reduction: The choice of SnCl₂/HCl is based on its well-established ability to reduce aromatic nitro groups to amines without affecting other reducible functionalities like ketones.[9] Catalytic hydrogenation could also be employed, but care must be taken to choose a catalyst (e.g., Raney Nickel) that does not promote dehalogenation.[10]
-
Benzimidazole Formation: The reaction of an o-phenylenediamine with cyanogen bromide is a classic method for the synthesis of 2-aminobenzimidazoles. The mechanism involves the initial formation of a cyanamide, followed by intramolecular cyclization to form the stable benzimidazole ring system.[11]
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its distinct functional groups allow for a series of controlled chemical transformations, providing access to complex molecular architectures. The protocols detailed in this application note for the synthesis of antiviral 6-benzoyl-2-aminobenzimidazole derivatives serve as a practical guide for researchers and drug development professionals. By understanding the reactivity and synthetic utility of this versatile intermediate, new avenues for the discovery of potent therapeutic agents can be explored.
References
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Kumar, R., & Sharma, P. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1629-1651. Available from: [Link]
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Singh, P., & Kaur, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. ResearchGate. Available from: [Link]
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Tonelli, M., et al. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386–2401. Available from: [Link]
-
Popa, A., & Trif, A. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available from: [Link]
- U.S. Patent No. 4,483,986. (1984). 4-Nitrobenzophenone compounds.
-
IJARIIE. (2024). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Available from: [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
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Paglietti, G., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed. Available from: [Link]
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Research and Reviews. (2023). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Available from: [Link]
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ACS Publications. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Available from: [Link]
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PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene. Available from: [Link]
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PubMed Central. (2014). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]
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ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
-
Slideshare. (2018). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Available from: [Link]
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
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Application of 3-Fluoro-4'-nitrobenzophenone in the Synthesis of Heterocyclic Compounds: A Guide to Plausible Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4'-nitrobenzophenone is a bespoke chemical scaffold endowed with a unique combination of functional groups that render it a promising, albeit under-explored, starting material for the synthesis of diverse heterocyclic frameworks. The molecule incorporates a benzoyl moiety linking a fluorophenyl ring and a nitrophenyl ring. This arrangement presents two primary avenues for synthetic exploitation towards heterocyclic systems: 1) leveraging the electrophilic nature of the fluorinated ring for nucleophilic aromatic substitution (SNAr), and 2) chemical modification of the nitro group to introduce a nucleophilic center for subsequent cyclization.
The fluorine atom, positioned ortho to the activating carbonyl group, is susceptible to displacement by various nucleophiles.[1] Concurrently, the nitro group on the second aromatic ring can be readily reduced to an amino group, a versatile precursor for a multitude of cyclization reactions. These latent reactive sites make this compound a strategic precursor for constructing novel heterocyclic compounds, which are the cornerstone of many pharmaceutical agents.[2]
This document provides a detailed exploration of hypothetical, yet chemically sound, protocols for the application of this compound in the synthesis of quinoline and pyridine-based heterocyclic systems. The methodologies are grounded in established principles of organic synthesis and are designed to serve as a foundational guide for researchers venturing into the synthetic utility of this compound.
Part 1: Synthesis of Substituted Quinolines via Reductive Cyclization
A classic and powerful strategy in heterocyclic synthesis involves the reduction of a nitro group to an amine, followed by an intramolecular cyclization. In the context of this compound, this approach can be envisioned to yield highly substituted quinoline derivatives. The general workflow for this transformation is depicted below.
Caption: Proposed workflow for the synthesis of quinolines from this compound.
Mechanistic Rationale
The synthesis of quinolines from o-aminobenzophenones is a well-established transformation, often proceeding via a Friedländer-type annulation.[3] The process commences with the reduction of the nitro group in this compound to an amine, yielding 4'-amino-3-fluorobenzophenone. This intermediate possesses the requisite o-aminoaryl ketone functionality. In the presence of a suitable coupling partner containing an α-methylene group (e.g., a ketone or ester) and an acid or base catalyst, an intramolecular aldol-type condensation occurs, followed by dehydration to furnish the aromatic quinoline ring.
Experimental Protocol: Synthesis of a Hypothetical 2-Aryl-7-fluoroquinoline
Objective: To synthesize a 2-aryl-7-fluoroquinoline derivative from this compound and a generic aryl methyl ketone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| This compound | 245.21 | - | >98% |
| Tin(II) chloride dihydrate (SnCl₂) | 225.63 | 2.71 | >98% |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 1.18 | 37% |
| Aryl Methyl Ketone | - | - | >98% |
| Potassium Hydroxide (KOH) | 56.11 | 2.12 | >85% |
| Ethanol | 46.07 | 0.789 | Anhydrous |
| Ethyl Acetate | 88.11 | 0.902 | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 142.04 | 2.66 | Anhydrous |
Procedure:
Step 1: Reduction of the Nitro Group
-
To a stirred solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid (5.0-6.0 eq) dropwise.
-
Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-amino-3-fluorobenzophenone.
Step 2: Friedländer Annulation
-
In a round-bottom flask, dissolve the crude 4'-amino-3-fluorobenzophenone (1.0 eq) and the aryl methyl ketone (1.1 eq) in ethanol.
-
Add powdered potassium hydroxide (2.0-3.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the formation of the quinoline product by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr) and Cyclization
The presence of a fluorine atom activated by an ortho-carbonyl group makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[1] By employing a suitable binucleophile, a one-pot synthesis of highly functionalized pyridine derivatives can be envisioned.
Caption: Proposed workflow for pyridine synthesis via an SNAr-cyclization cascade.
Mechanistic Rationale
This proposed synthesis would proceed through an initial SNAr reaction where a nucleophilic nitrogen from a binucleophile (e.g., a β-enaminone) displaces the fluoride ion from the this compound. This step is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. The resulting intermediate would then undergo an intramolecular cyclization, likely a condensation reaction between the enamine's β-carbon and the benzophenone's carbonyl group. Subsequent dehydration would lead to the formation of the aromatic pyridine ring.
Experimental Protocol: Synthesis of a Hypothetical Substituted 2,6-Diarylpyridine
Objective: To synthesize a substituted 2,6-diarylpyridine derivative from this compound and a β-enaminone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| This compound | 245.21 | - | >98% |
| β-Enaminone | - | - | >97% |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 0.91 | >98% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | - | Aqueous |
Procedure:
-
In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-enaminone (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to generate the corresponding anion.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by TLC. The reaction time may vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Conclusion
References
- Suzuki, H. et al. N-Heterocyclic Carbene-Catalyzed Nucleophilic Acylation of 4-Nitroarylfluorides. Organic Letters.
- Mamane, V. et al. First Direct Lithiation of the Pyridine Ring of Benzo[f]quinoline. Tetrahedron Letters.
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Beier, P. et al. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
- Toner, R. L. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Kowalski, K. et al.
- Baran, P. S. Pyridine Synthesis: Cliff Notes.
- Al-Juburea, A. M. et al. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Tishreen University Journal for Research and Scientific Studies.
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Vapourtec. Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
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- Kiely, J. S. et al. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of Medicinal Chemistry.
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Beier, P. et al. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
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- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Wang, C. et al. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers.
- Al-Qaisi, Z. A. M. et al. Synthesis of Heterocyclic Compounds Via Chalcone Derivatives and Study Activity of Some these Compounds as Pesticides (Anti-Dubas).
- Wang, X. et al. Pyrroles versus cyclic nitrones: catalyst-controlled divergent cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines.
- Siddiqui, H. L. et al. N-(4-Fluoro-benz-yl)-3-nitro-pyridine-2,6-diamine. Acta Crystallographica Section E: Structure Reports Online.
- Wang, W. et al. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules.
- Singh, P. et al. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- El-Nagdy, S. et al.
- Shawali, A. S. et al. SYNTHESIS AND REACTIONS OF NEW FUSED HETEROCYCLES DERIVED FROM 3-(o-AMINOPHENYL)-4-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE.
- Bakulina, O. et al. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules.
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"reduction of the nitro group in 3-Fluoro-4'-nitrobenzophenone to an amine"
An In-Depth Guide to the Selective Reduction of 3-Fluoro-4'-nitrobenzophenone
Introduction
The transformation of a nitro group to an amine is a fundamental and critical reaction in organic synthesis, particularly within the pharmaceutical and materials science sectors. The target molecule of this guide, 4'-Amino-3-fluorobenzophenone, is a valuable synthetic intermediate. The presence of the amine provides a reactive handle for further molecular elaboration, while the fluorobenzophenone core is a common scaffold in medicinal chemistry.
This application note provides a comprehensive overview and detailed protocols for the selective reduction of the nitro group in this compound. We will explore several robust methodologies, delving into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure successful and safe execution. The guide is designed for researchers, chemists, and process development professionals who require reliable and scalable methods for this transformation.
Strategic Overview of Reduction Methodologies
The reduction of an aromatic nitro group is a well-established transformation, yet the presence of other functional groups—in this case, a ketone and a carbon-fluorine bond—necessitates careful selection of the reducing agent to ensure high chemoselectivity. The C-F bond is generally stable under most reduction conditions, but the benzophenone's carbonyl group can be susceptible to reduction by less selective reagents.
The primary methods for this transformation can be broadly categorized as:
-
Catalytic Hydrogenation: Widely regarded as a "green" and efficient method, it utilizes hydrogen gas in the presence of a metal catalyst. It is highly effective but requires specialized equipment and careful handling of pyrophoric catalysts.[1]
-
Metal-Mediated Reductions: These classic methods employ easily oxidized metals (such as Iron, Tin, or Zinc) in acidic or neutral media.[2] They are known for excellent chemoselectivity for the nitro group and are often more tolerant of other functionalities compared to some hydrogenation methods.[1]
-
Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) offers a mild, metal-free alternative that is tolerant of many functional groups and operates under neutral or slightly basic conditions.[3]
This guide will focus on the three most common and reliable methods: Catalytic Hydrogenation (Pd/C), Iron in acidic medium (Fe/HCl or NH₄Cl), and Stannous Chloride (SnCl₂) reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.[1] The reaction involves the transfer of hydrogen atoms from H₂ gas to the nitro group, mediated by a solid-phase catalyst, typically palladium on carbon (Pd/C).
Mechanism & Rationale
The reaction occurs on the surface of the palladium catalyst. Both hydrogen gas and the nitroarene are adsorbed onto the metal surface. The H-H bond in H₂ is cleaved, and the hydrogen atoms are sequentially added to the nitrogen and oxygen atoms of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The primary challenge is preventing side reactions like hydrodehalogenation, although the C-F bond is significantly more robust than C-Cl, C-Br, or C-I bonds.[1]
Safety Precautions for Hydrogenation
Hydrogenation reactions carry significant risks of fire and explosion due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C.[4][5]
-
Inert Atmosphere: Always handle the dry Pd/C catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[5]
-
Proper Venting: The reaction must be conducted in a well-ventilated fume hood.[6]
-
Leak Testing: Before introducing hydrogen, the reactor system must be thoroughly leak-tested with an inert gas like nitrogen.[6]
-
Purging: The reaction vessel must be purged multiple times with an inert gas to remove all oxygen before hydrogen is introduced.[5][7]
-
Catalyst Handling: After the reaction, the catalyst must be filtered carefully and should not be allowed to dry in the air, as it will contain adsorbed hydrogen and can ignite spontaneously. The filter cake should be kept wet with solvent or water and disposed of properly.[4][5]
Detailed Protocol: Hydrogenation using Pd/C
Materials & Equipment:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C, 50% wet)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation vessel (e.g., Parr shaker or a three-neck flask with a hydrogen balloon)
-
Hydrogen source (cylinder with regulator or balloon)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Magnetic stirrer and stir bar
-
Filtration setup (Büchner funnel, filter paper, Celite®)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5-10 wt% of 5% Pd/C catalyst. The catalyst should be weighed and transferred quickly.
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol, ~10-20 mL per gram of substrate).
-
System Purge: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure the system is free of oxygen.[4]
-
Hydrogen Introduction: Carefully evacuate the nitrogen and backfill the flask with hydrogen from a balloon or pressure line. Repeat this cycle 2-3 times.[8]
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by hydrogen uptake (if using a pressure reactor) or by TLC/LC-MS. For TLC, a sample can be taken by purging the system with nitrogen first.[4] The reaction is typically complete within 2-8 hours at room temperature and atmospheric pressure, but may require elevated pressure (e.g., 50 psi) for faster conversion.
-
Reaction Completion & Catalyst Removal: Once the reaction is complete, purge the system thoroughly with nitrogen to remove all hydrogen.[6] Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. Wash the filter cake with a small amount of the reaction solvent.[8]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4'-Amino-3-fluorobenzophenone. The product can be further purified by recrystallization (e.g., from Ethanol/water or Toluene/heptane) or column chromatography if necessary.[9][10]
Method 2: Metal Reduction with Iron
The reduction of aromatic nitro compounds using iron metal in the presence of an acid (the Béchamp reduction) is one of the oldest and most reliable methods in organic chemistry.[11] It is highly chemoselective, cost-effective, and generally does not affect carbonyls or aryl halides.[1] Using ammonium chloride as a proton source provides a milder, near-neutral condition compared to strong acids like HCl.
Mechanism & Rationale
This reaction proceeds through a series of single-electron transfers (SET) from the surface of the iron metal to the nitro group.[8] The acid (or ammonium chloride, which provides a proton source) protonates the oxygen atoms of the nitro group and its intermediates. The overall process involves the transfer of six electrons and six protons to convert the nitro group to an amine.[11][12]
Detailed Protocol: Reduction using Fe/NH₄Cl
Materials & Equipment:
-
This compound
-
Iron powder (fine, reduced grade)
-
Ammonium chloride (NH₄Cl)
-
Solvent: Ethanol (EtOH) and Water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration setup (Büchner funnel, Celite®)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq), ethanol, and water (a common ratio is 2:1 to 4:1 EtOH:H₂O). The solvent volume should be sufficient to ensure good stirring.
-
Reagent Addition: To the stirred suspension, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).[8]
-
Heating: Heat the reaction mixture to reflux (typically 80-90°C). The reaction is often vigorous at the beginning.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.[8]
-
Extraction: Combine the filtrate and washes. Remove the ethanol under reduced pressure. The remaining aqueous residue is then diluted with water and extracted several times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.[9][10]
Method 3: Metal Reduction with Stannous Chloride (SnCl₂)
Stannous chloride (tin(II) chloride) is another effective reagent for the chemoselective reduction of aromatic nitro groups.[1] It is particularly useful when other acid-sensitive functional groups are present, as the reaction can be run in various solvents like ethanol or ethyl acetate.[13][14]
Mechanism & Rationale
Similar to iron, the reduction with SnCl₂ involves electron transfer from the Sn²⁺ ion, which is oxidized to Sn⁴⁺. The reaction requires a proton source, which is often the solvent (e.g., ethanol) or added acid (HCl).[15] The overall stoichiometry requires 3 equivalents of SnCl₂ per equivalent of the nitro group.
Work-up Considerations: A significant drawback of SnCl₂ reductions is the work-up. Quenching the reaction with a base (e.g., NaOH, NaHCO₃) to neutralize the acid and free the amine product often leads to the precipitation of tin hydroxides (Sn(OH)₂/Sn(OH)₄).[16][17] These gelatinous precipitates can make extractions difficult by causing emulsions. Strategies to manage this include:
-
Using a large excess of a strong base (e.g., >10% NaOH) to dissolve the amphoteric tin hydroxides as stannate salts ([Sn(OH)₄]²⁻).[17]
-
Filtering the tin salts after basification, often with the aid of a filter agent like Celite®.[16]
Detailed Protocol: Reduction using SnCl₂·2H₂O
Materials & Equipment:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, but often used)
-
Aqueous base (e.g., saturated NaHCO₃ or 2M NaOH)
-
Standard glassware for reaction and work-up
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask with a stir bar.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the solution. If desired, a catalytic or stoichiometric amount of concentrated HCl can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the solution is basic (pH > 8) and gas evolution ceases. A thick white precipitate of tin salts will form.[13]
-
Extraction: Dilute the mixture with ethyl acetate and stir vigorously for 15-30 minutes. Filter the entire slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel.
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[10][18]
Comparative Analysis of Reduction Methods
The optimal choice of method depends on the scale of the reaction, available equipment, and cost considerations.
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron Reduction (Fe/NH₄Cl) | Stannous Chloride (SnCl₂) |
| Chemoselectivity | High, but can reduce other groups (alkenes, C=O) under harsh conditions.[1] | Excellent for nitro group; tolerant of most other functionalities.[1] | Excellent for nitro group; very mild and tolerant of other groups.[1] |
| Yield | Generally very high (>90%) | Good to excellent (80-95%) | Good to excellent (80-95%) |
| Safety | High Hazard: Flammable H₂ gas, pyrophoric catalyst. Requires specialized equipment and procedures.[4][5] | Moderate Hazard: Exothermic reaction, handling of fine metal powder. | Moderate Hazard: Corrosive reagent (if HCl is used), challenging work-up.[15] |
| Work-up | Simple filtration to remove catalyst.[8] | Filtration of iron salts, can be messy on a large scale.[8] | Difficult; precipitation of tin salts can cause emulsions and complicate extraction.[16][17] |
| Cost & Scalability | Catalyst can be expensive but is recyclable. Excellent for large scale with proper engineering controls.[19] | Very low cost reagents (iron, NH₄Cl). Good for large scale. | Moderate cost. Work-up issues can limit scalability.[15] |
| Environmental | "Green" process with water as the main byproduct. | Produces large amounts of iron oxide waste. | Produces tin waste, which has environmental concerns.[15] |
Analytical Characterization of 4'-Amino-3-fluorobenzophenone
Confirmation of the product structure and purity is essential. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress. The product amine will be significantly more polar than the starting nitro compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. Key changes include the disappearance of the nitro-aromatic signals and the appearance of a broad singlet for the -NH₂ protons (typically δ 4-5 ppm in CDCl₃) and shifts in the aromatic signals of that ring.[20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₀FNO, MW = 215.23).[20]
-
Melting Point: A sharp melting point is a good indicator of purity.
Conclusion
The reduction of this compound to 4'-Amino-3-fluorobenzophenone can be achieved effectively through several established methods.
-
Catalytic hydrogenation offers a clean and high-yielding route but demands strict adherence to safety protocols and specialized equipment.
-
Reduction with iron is a robust, inexpensive, and highly selective alternative that is well-suited for both lab and larger scales, despite a somewhat cumbersome work-up.
-
Stannous chloride reduction provides excellent chemoselectivity under mild conditions but is often hampered by a difficult work-up due to the formation of tin salts.
The choice of method should be guided by a careful assessment of the available resources, scale, and safety infrastructure. For laboratory-scale synthesis, all three methods are viable, while for process scale-up, catalytic hydrogenation or iron-based reductions are generally preferred.
References
- Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 18, 2026.
- Vertex AI Search. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved January 18, 2026.
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved January 18, 2026, from [Link]
- SciSpace. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- American Chemical Society. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved January 18, 2026.
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College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved January 18, 2026, from [Link]
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved January 18, 2026.
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 18, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 18, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-fluorobenzophenone. Retrieved January 18, 2026, from [Link]
- BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved January 18, 2026.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 18, 2026.
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved January 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved January 18, 2026, from [Link]
-
ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved January 18, 2026, from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved January 18, 2026.
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Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Benzophenones Using an Electron-Deficient Substrate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its utility in constructing biaryl and heteroaryl structures has made it an indispensable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This application note provides a detailed experimental procedure for the Suzuki coupling of 3-Bromo-4'-nitrobenzophenone , a representative electron-deficient and sterically hindered substrate.
The presence of a deactivating nitro group and the potential for steric hindrance around the coupling site necessitates careful selection of the catalytic system and reaction conditions to achieve high yields. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
A Note on the Substrate: *The specified topic "3-Fluoro-4'-nitrobenzophenone" presents a significant chemical challenge, as the C-F bond is the least reactive among halogens for palladium-catalyzed oxidative addition. While couplings of activated aryl fluorides are possible, they often require specialized nickel catalysts or highly tailored palladium systems.[4] For broader applicability and reliability using common palladium catalysts, this protocol has been developed for the analogous and more reactive substrate, 3-Bromo-4'-nitrobenzophenone. The principles and optimization strategies discussed herein remain highly relevant for other challenging electron-deficient aryl halides.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4][5]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. The base is critical for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this step.[6][7]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][8]
Step-by-Step Procedure
-
Apparatus Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4'-nitrobenzophenone (306 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Inerting the System: Seal the flask with a septum. Connect the top of the condenser to a Schlenk line or a balloon filled with an inert gas (Nitrogen or Argon). Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature.
-
Scientist's Note: Degassing is crucial. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalytically inactive species and significantly reduced yields. [9]4. Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask in one portion. Immediately reseal the flask and purge with inert gas for another 2-3 minutes while stirring. The mixture should turn a deeper yellow or orange color.
-
-
Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Allow the reaction to stir vigorously under reflux. The reaction progress should be monitored periodically.
-
Reaction Monitoring: After 2 hours, and every 2-4 hours thereafter, take a small aliquot from the reaction mixture using a TLC spotter or pipette. Spot it on a silica TLC plate and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under UV light. The reaction is complete when the starting aryl bromide spot has been completely consumed.
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (30 mL) to the flask. Stir vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL). This helps to remove residual water and inorganic salts from the organic phase.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them to yield the pure product as a solid.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. "Wet" base or boronic acid. | 1. Use a fresh bottle of catalyst or a different batch.2. Ensure rigorous degassing of all solvents.3. Use anhydrous reagents; dry if necessary. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic sources.2. Reaction run for an excessively long time. | 1. Use anhydrous solvents and base.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Improve inert atmosphere technique.2. Optimize the reaction temperature; try running at 80-90 °C. |
| Difficult Purification | 1. Formation of side products.2. Residual palladium catalyst in the product. | 1. Re-evaluate the catalyst/ligand/base combination.2. The crude product can be filtered through a small plug of Celite® before chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Pressure: Never heat a sealed vessel. Ensure the reaction system is open to an inert gas line or a balloon to prevent pressure buildup.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Pérez-Lorenzo, M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(2), 167–174. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
Maji, M., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]
-
Anbarasan, P., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(45), 16289–16292. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1999–2005. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Leveraging 3-Fluoro-4'-nitrobenzophenone for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous biologically active molecules. This guide provides a comprehensive overview of the strategic use of 3-Fluoro-4'-nitrobenzophenone , a versatile chemical building block, in the rational design and synthesis of potential kinase inhibitors. We will explore the structure-activity relationships (SAR) of benzophenone-based inhibitors, present detailed, field-proven synthetic protocols, and discuss the rationale behind key experimental choices.
Introduction: The Benzophenone Scaffold in Kinase Inhibitor Design
The efficacy of a kinase inhibitor is often dictated by its ability to interact with specific residues within the ATP-binding pocket of the target kinase. The benzophenone core serves as an excellent foundational scaffold for several reasons:
-
Hinge-Binding Motif: The central carbonyl group of the benzophenone structure is an effective hydrogen bond acceptor. This allows it to form a crucial hydrogen bond with the backbone NH of a key "hinge" residue (such as Methionine-109 in p38 MAP kinase), anchoring the inhibitor within the ATP-binding site.
-
Structural Rigidity and Vectorial Projection: The diaryl ketone structure provides a rigid framework that allows for the precise, vectorial projection of substituents into adjacent hydrophobic pockets of the kinase domain, enabling the optimization of potency and selectivity.
-
Synthetic Tractability: The benzophenone core is synthetically accessible and can be readily modified, allowing for the generation of diverse chemical libraries to probe structure-activity relationships.
The specific starting material, This compound , offers two strategic advantages. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the nitro group serves as a versatile synthetic handle, most commonly for reduction to a primary amine, which can then be further elaborated.
Figure 1: Interaction model of a benzophenone inhibitor within a kinase active site, highlighting the key hydrogen bond to the hinge region.
Overall Synthetic Strategy
The primary synthetic route leverages the nitro group of this compound as a precursor to a nucleophilic amine. This amine becomes the key point for diversification, allowing for the introduction of various moieties to optimize kinase inhibitory activity. The general workflow is outlined below.
Figure 2: General synthetic workflow for converting this compound into potential kinase inhibitors.
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 4'-Amino-3-fluorobenzophenone (Intermediate 1)
This protocol details the selective reduction of the aromatic nitro group to a primary amine, a crucial step for subsequent functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme: (3-Fluorophenyl)(4-nitrophenyl)methanone → (4-Aminophenyl)(3-fluorophenyl)methanone
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
To a round-bottom flask suitable for hydrogenation, add this compound.
-
Dissolve the starting material in a suitable solvent (e.g., ethanol or ethyl acetate, approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups in the presence of other reducible functionalities like ketones and aryl fluorides. It is pyrophoric and must be handled with care.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: The Celite pad prevents the fine palladium particles from passing through, which could contaminate the product and poses a fire hazard upon solvent evaporation. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, 4'-Amino-3-fluorobenzophenone, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Synthesis of a Potential p38 MAP Kinase Inhibitor via Amide Coupling
This protocol illustrates the coupling of Intermediate 1 with a substituted benzoyl chloride. The resulting N-aryl benzamide structure is a common feature in many kinase inhibitors.
Reaction Scheme: (4-Aminophenyl)(3-fluorophenyl)methanone + 2-Methylbenzoyl chloride → N-(4-(3-Fluorobenzoyl)phenyl)-2-methylbenzamide
Materials:
-
4'-Amino-3-fluorobenzophenone (Intermediate 1, 1.0 eq)
-
2-Methylbenzoyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4'-Amino-3-fluorobenzophenone in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (pyridine or triethylamine). Causality Note: The base is essential to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Add 2-Methylbenzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using TEA), saturated aqueous NaHCO₃, and brine. Causality Note: The acidic wash removes excess amine base, the bicarbonate wash removes unreacted acyl chloride and acidic byproducts, and the brine wash aids in removing water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized benzophenone derivatives can be evaluated for their inhibitory activity against a panel of kinases. An initial screening against p38 MAP kinase, a well-known target for anti-inflammatory agents, would be a logical starting point based on published data for similar aminobenzophenone structures.
In Vitro Kinase Assay: The inhibitory potency of the synthesized compounds is determined by measuring their 50% inhibitory concentration (IC₅₀) value against the target kinase. This is typically done using an enzyme-based assay, such as a fluorimetric or luminescence-based assay that measures ATP consumption or substrate phosphorylation.
Data Presentation: The results from a hypothetical series of synthesized analogs could be presented as follows to guide further optimization.
| Compound ID | R¹ Group (on Benzamide Ring) | p38α Kinase IC₅₀ (nM) |
| Inhibitor-1 | 2-Methyl | 15 |
| Inhibitor-2 | 4-Methoxy | 45 |
| Inhibitor-3 | 3-Chloro | 22 |
| Inhibitor-4 | H | 150 |
SAR Insights: This hypothetical data suggests that substitution on the benzamide ring is crucial for potency compared to the unsubstituted analog (Inhibitor-4). A methyl group at the 2-position (Inhibitor-1) provides the highest potency, indicating a favorable interaction within a specific pocket of the kinase active site.
Target Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Its inhibition has significant therapeutic potential in treating inflammatory diseases.
Figure 3: Simplified diagram of the p38 MAP kinase signaling pathway and the point of intervention for ATP-competitive inhibitors.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).
Application Notes and Protocols: Synthetic Routes to Novel Derivatives from 3-Fluoro-4'-nitrobenzophenone
Introduction: The Strategic Importance of 3-Fluoro-4'-nitrobenzophenone
This compound is a versatile scaffold in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups. The benzophenone core is a privileged structure found in numerous biologically active compounds and functional materials. The electron-withdrawing nitro group, positioned para to the carbonyl on one ring, and the fluorine atom, meta to the carbonyl on the other, create distinct reactive centers. This arrangement allows for selective and sequential chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures. Specifically, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of subsequent chemical transformations. This guide provides a detailed exploration of the synthetic pathways to generate novel derivatives from this key intermediate, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and chemical development.
Core Synthetic Strategies: A Dual-Pronged Approach
The derivatization of this compound primarily hinges on two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-bearing Carbon: The presence of the electron-withdrawing benzoyl group significantly acidifies the aromatic ring, making the fluorine atom an excellent leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.
-
Reduction of the Nitro Group and Subsequent Derivatization: The nitro group can be selectively reduced to a primary amine, opening up a plethora of synthetic possibilities, such as amide bond formation, sulfonamide synthesis, reductive amination, and the construction of various heterocyclic systems.
These two strategies can be employed in a modular fashion, allowing for the systematic exploration of chemical space around the benzophenone core.
Part 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
The SNAr reaction is a cornerstone in the derivatization of this compound. The high electronegativity of the fluorine atom, coupled with the electron-withdrawing nature of the benzoyl group, stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1][2] This heightened reactivity allows for milder reaction conditions compared to chloro- or bromo-analogs.[1]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred. These solvents effectively solvate the cation of the nucleophile's salt form and do not interfere with the nucleophilicity of the attacking species.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the HF byproduct.
-
Temperature: While the fluorine is activated, moderate heating (60-120 °C) is typically necessary to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol 1: Synthesis of 3-(Alkylamino)-4'-nitrobenzophenone
This protocol details the reaction of this compound with a generic primary or secondary amine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 34046-73-4 | 245.21 |
| Alkylamine (e.g., Morpholine) | 110-91-8 | 87.12 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the desired alkylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-(alkylamino)-4'-nitrobenzophenone derivative.
Part 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a pivotal step in expanding the diversity of derivatives.[3] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and most efficient method.[4] However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes) or for large-scale operations where handling hydrogen gas can be a safety concern.[5]
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These methods are robust and widely used.[3][4][6] Iron in acidic media is a classic and cost-effective choice. Tin(II) chloride is a milder option and can be used for substrates sensitive to strongly acidic conditions.[4]
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): This method avoids the need for gaseous hydrogen and is often safer to handle in a standard laboratory setting.
Experimental Protocol 2: Synthesis of 4'-Amino-3-fluorobenzophenone
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 34046-73-4 | 245.21 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude amine by column chromatography or recrystallization.
Part 3: Sequential Derivatization Strategies
The true synthetic power of this compound is realized through the sequential application of the aforementioned reactions.
Workflow for Sequential Derivatization
Caption: Sequential derivatization workflow from this compound.
Experimental Protocol 3: Synthesis of 4'-Acetamido-3-(morpholino)benzophenone
This two-step protocol exemplifies the sequential derivatization approach.
Step 1: Synthesis of 3-(Morpholino)-4'-nitrobenzophenone
-
Follow Experimental Protocol 1 , using morpholine as the alkylamine.
Step 2: Reduction of the Nitro Group and Acetylation
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| 3-(Morpholino)-4'-nitrobenzophenone | (From Step 1) | 312.32 |
| Iron Powder (Fe) | 7439-89-6 | 55.85 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Acetic Anhydride ((Ac)₂O) | 108-24-7 | 102.09 |
| Pyridine | 110-86-1 | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
-
To a suspension of 3-(morpholino)-4'-nitrobenzophenone (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4'-amino-3-(morpholino)benzophenone.
-
Dissolve the crude amine in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 4'-acetamido-3-(morpholino)benzophenone.
Summary of Synthetic Transformations
| Starting Material | Reaction Type | Key Reagents | Product Class |
| This compound | Nucleophilic Aromatic Sub. | R₂NH, K₂CO₃, DMF | 3-(Dialkylamino)-4'-nitrobenzophenones |
| This compound | Nucleophilic Aromatic Sub. | RSH, K₂CO₃, DMF | 3-(Alkylthio)-4'-nitrobenzophenones |
| This compound | Nitro Reduction | SnCl₂·2H₂O, EtOH | 4'-Amino-3-fluorobenzophenone |
| 3-(Nucleophile)-4'-nitrobenzophenone | Nitro Reduction | H₂, Pd/C, EtOH | 4'-Amino-3-(nucleophile)benzophenones |
| 4'-Amino-3-fluorobenzophenone | Amide Coupling | RCOCl, Et₃N, DCM | 4'-(Acylamino)-3-fluorobenzophenones |
| 4'-Amino-3-fluorobenzophenone | Reductive Amination | R'CHO, NaBH(OAc)₃, DCE | 4'-(Alkylamino)-3-fluorobenzophenones |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The distinct and predictable reactivity of its fluoro and nitro groups allows for a modular and systematic approach to library synthesis, which is of paramount importance in modern drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future work in this area could involve the development of one-pot, multi-component reactions starting from this compound, further streamlining the synthesis of complex molecules and accelerating the discovery of new chemical entities with desired biological or material properties.
References
-
PubMed. (n.d.). Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, April 7). Reduction of nitro compound using protection group. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
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ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
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National Institutes of Health. (2022, December 23). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]
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Topic: Scale-Up Synthesis of 3-Fluoro-4'-nitrobenzophenone for Industrial Applications
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
3-Fluoro-4'-nitrobenzophenone is a pivotal building block in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its structural motifs are integral to various active pharmaceutical ingredients (APIs). This document provides a comprehensive, field-tested guide for the robust and scalable synthesis of this compound. Moving beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, justifies process choices, and outlines a self-validating protocol suitable for industrial implementation. It is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the laboratory bench to pilot plant or full-scale manufacturing.
Introduction and Strategic Overview
The industrial synthesis of substituted benzophenones is most reliably achieved via the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction offers a direct and efficient pathway to forming the critical aryl-carbonyl-aryl linkage. For the synthesis of this compound, the strategy involves the reaction of fluorobenzene with 4-nitrobenzoyl chloride.
Causality of Reagent Selection:
-
Fluorobenzene: Serves as the aromatic substrate. Its fluorine substituent is an ortho-, para-directing group, which guides the incoming acyl group. The para-substituted product is sterically favored and typically forms as the major isomer.
-
4-Nitrobenzoyl Chloride: The acylating agent. The nitro group is a strong deactivating group, which can make the reaction more challenging than with activated acyl chlorides. However, its presence is essential for the final product structure.
-
Aluminum Chloride (AlCl₃): A potent and cost-effective Lewis acid catalyst. It is required in stoichiometric amounts because it complexes with both the acyl chloride reactant and the benzophenone product, rendering it catalytically inactive after the reaction.[2]
This guide will detail a process optimized for yield, purity, and operational safety on a kilogram scale, with clear instructions for further scaling.
The Chemistry: Mechanism and Rationale
The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism.[3] Understanding this mechanism is critical for process control and troubleshooting.
Step 1: Formation of the Acylium Ion The Lewis acid catalyst, AlCl₃, activates the 4-nitrobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, generating a highly electrophilic acylium ion. This ion is resonance-stabilized.
Step 2: Electrophilic Attack The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The fluorine atom directs this attack to the ortho and para positions. Due to steric hindrance, the para-attack is significantly favored, leading to the desired 3-fluoro isomer.
Step 3: Re-aromatization and Product Complexation A base (such as the AlCl₄⁻ formed in Step 1) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring. The resulting this compound product, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst. This complexation necessitates the use of at least one equivalent of the catalyst.
Step 4: Quench and Liberation The reaction is quenched by the addition of water or dilute acid, which hydrolyzes the aluminum-ketone complex, liberating the final product and decomposing the aluminum salts.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
Industrial Scale-Up Protocol
This protocol is designed for a 1 kg batch size and can be linearly scaled with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Quantity | Molar Eq. | Notes |
| Aluminum Chloride (AlCl₃), Anhydrous | Reagent | 1.0 kg | 1.1 | Must be fresh and free-flowing. |
| 4-Nitrobenzoyl Chloride | Reagent, >98% | 1.3 kg | 1.0 | Lachrymatory, handle with care. |
| Fluorobenzene | Reagent, >99% | 3.3 L | 5.0 | Used in excess as both reactant and solvent. |
| Dichloromethane (DCM) | Technical | 5.0 L | - | Optional co-solvent for viscosity control. |
| Hydrochloric Acid (HCl), conc. | Technical | 2.0 L | - | For quenching. |
| Crushed Ice / Water | - | 15 kg | - | For quenching. |
| Isopropanol (IPA) | Technical | 6.0 L | - | For recrystallization. |
| Equipment | ||||
| 20L Glass-Lined Reactor | With overhead stirrer, thermocouple, condenser, and N₂ inlet. | |||
| Addition Funnel | For controlled liquid addition. | |||
| Filtration Unit (Büchner/Nutsche) | ||||
| Vacuum Oven |
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Step-by-Step Methodology
A. Reactor Setup and Reagent Charging
-
Ensure the 20L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with Fluorobenzene (3.3 L). If using a co-solvent for better stirring, add Dichloromethane (5.0 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using a chiller.
-
Critical Step: Add anhydrous Aluminum Chloride (1.0 kg) portion-wise over 30-45 minutes. The addition is exothermic; ensure the temperature does not exceed 10 °C. A grey to yellow slurry will form.
-
Slowly add 4-Nitrobenzoyl Chloride (1.3 kg) via an addition funnel over 1.5-2 hours, maintaining the internal temperature below 10 °C.
B. Reaction Execution and Monitoring
-
Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C).
-
Stir the reaction mixture for 12-18 hours at room temperature. The mixture will darken to a reddish-brown, viscous slurry.
-
Monitor the reaction's progress by taking small, carefully quenched aliquots for analysis by TLC or HPLC until the 4-nitrobenzoyl chloride is consumed.
C. Quench and Work-up
-
In a separate, appropriately sized vessel, prepare a quench mixture of crushed ice (15 kg) and concentrated HCl (2.0 L).
-
Critical Safety Step: Slowly and carefully transfer the reaction mixture into the vigorously stirred ice/HCl slurry. This process is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling. The rate of addition should be controlled to keep the quench pot temperature below 25 °C.
-
After the transfer is complete, stir the mixture for 1 hour to ensure complete decomposition of the aluminum complex.
-
Transfer the biphasic mixture to a separatory funnel. Separate the lower organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 2 L) and then with brine (2 L).
D. Product Isolation and Purification
-
Concentrate the organic layer under reduced pressure to remove the solvent and excess fluorobenzene. This will yield a crude solid.
-
To the crude solid, add Isopropanol (approx. 6.0 L) and heat the mixture to reflux until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath for 2-4 hours to induce crystallization.
-
Collect the crystalline product by filtration. Wash the filter cake with cold isopropanol (2 x 500 mL).
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >99.0% |
| Melting Point | 102-105 °C |
| Appearance | Pale yellow crystalline solid |
Quality Control and Analytical Methods
A robust quality control (QC) process is essential to validate the final product.[4] The following analytical techniques are recommended.[5][6][7]
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification of impurities. | Main peak >99% area. Key impurity is the ortho-isomer. |
| ¹H NMR | Structural confirmation. | Signals corresponding to the disubstituted aromatic rings. |
| FT-IR | Functional group identification. | Strong C=O stretch (~1660 cm⁻¹), C-F stretch, and N-O stretches for the nitro group. |
| Melting Point | Purity indication. | A sharp melting range, e.g., 102-105 °C. |
| GC-MS | Residual solvent analysis. | Isopropanol, DCM, Fluorobenzene levels must be within ICH limits. |
Safety and Environmental Considerations
Industrial synthesis requires a paramount focus on safety.[8][9]
-
Chemical Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive. Reacts violently with water, releasing heat and HCl gas. Handle in a dry environment.
-
4-Nitrobenzoyl Chloride: Lachrymator and corrosive. Causes severe skin and eye irritation.
-
Fluorobenzene/DCM: Volatile and potentially harmful.[10] Handle in well-ventilated areas.
-
HCl: Corrosive and gives off toxic fumes.
-
-
Procedural Hazards:
-
The reaction and particularly the quench are highly exothermic . Strict temperature control is mandatory to prevent runaway reactions.
-
HCl gas evolution during charging and quenching requires efficient off-gas scrubbing.
-
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a lab coat are required at all times.[9]
-
Waste Disposal: The acidic aqueous waste containing aluminum salts must be neutralized before disposal in accordance with local regulations. Solvent waste should be collected and disposed of appropriately.
Conclusion
The Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride is a robust and scalable method for the industrial production of this compound.[1] The protocol detailed herein emphasizes control over key process parameters, particularly temperature during catalyst addition and quenching, to ensure a safe, high-yield, and high-purity synthesis. Adherence to the outlined analytical and safety procedures will ensure a self-validating system that consistently delivers a product meeting the stringent quality requirements of the pharmaceutical industry.
References
- CN102766053B - Production method of 3-fluoro-4-nitrophenol. Google Patents.
- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents.
-
Quick Company - An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
-
Czyrski, A. (2017) . Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available at: [Link]
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
-
PubMed - Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]
-
ResearchGate - Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
-
Professor Dave Explains (2016) . Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
- CN108586224B - Method for purifying and separating benzophenone. Google Patents.
-
PharmaVED - Key Analytical Techniques Powering Pharmaceutical Quality Control. Available at: [Link]
-
ResearchGate - Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Available at: [Link]
-
Loba Chemie - 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available at: [Link]
-
Chemistry LibreTexts - Friedel–Crafts Alkylation and Acylation. Available at: [Link]
-
Organic Chemistry Portal - Friedel-Crafts Acylation. Available at: [Link]
Sources
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- 2. Friedel-Crafts Acylation [organic-chemistry.org]
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- 5. d-nb.info [d-nb.info]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Friedel-Crafts Acylation for 3-Fluoro-4'-nitrobenzophenone Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-4'-nitrobenzophenone via Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, ensuring efficiency, high yield, and purity.
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, allowing for the production of valuable aryl ketone intermediates.[1] However, the synthesis of this compound presents a unique set of challenges due to the electronic properties of the substrates: the moderately deactivated fluorobenzene ring and the 4-nitrobenzoyl chloride, which bears a strong electron-withdrawing group. This guide provides a scientifically grounded framework for navigating these challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I address them?
Answer: Low or no yield is a frequent issue and can typically be traced back to catalyst deactivation or insufficient reactivity.[2]
-
Moisture Contamination: The primary culprit is often moisture. Lewis acid catalysts, especially aluminum chloride (AlCl₃), are extremely hygroscopic and react violently with water.[3] This hydrolysis deactivates the catalyst, rendering it ineffective.[4]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and fresh, high-quality AlCl₃. It is best practice to handle AlCl₃ in a glovebox or under a positive pressure of an inert gas like nitrogen or argon.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4][5] This complexation sequesters the catalyst, meaning it is not truly catalytic.
-
Substrate Reactivity: While fluorobenzene is reactive enough for acylation, the combination of a weakly deactivated aromatic ring and an acyl chloride with a strong deactivating group (the nitro group) makes the reaction more challenging than acylating a more activated ring like toluene.[8]
-
Solution: While you cannot change the substrates, you can influence the reaction kinetics. Ensure efficient mixing and consider a modest increase in reaction temperature after the initial addition, monitoring progress by Thin Layer Chromatography (TLC).
-
Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are these byproducts and how can I improve selectivity?
Answer: The primary concern regarding selectivity in this reaction is the formation of regioisomers.
-
Isomer Formation: The fluorine atom in fluorobenzene is an ortho-, para- directing group. Therefore, the acylation can occur at the para position (to give 4-fluoro-4'-nitrobenzophenone) or the ortho position (to give 2-fluoro-4'-nitrobenzophenone). The desired product, this compound, is not the direct product of acylating fluorobenzene. To synthesize the 3-fluoro isomer, the strategy must be reversed: acylating a suitable benzene derivative with 3-fluorobenzoyl chloride is not the topic, but a similar logic applies. For the synthesis of fluoro-4'-nitrobenzophenones from fluorobenzene, the para isomer is generally favored due to reduced steric hindrance.
-
Solution: To maximize the yield of the desired isomer (typically the para isomer in these cases), controlling the reaction temperature is crucial. Running the reaction at lower temperatures (0-5 °C) generally enhances selectivity. If isomeric impurities persist, purification by column chromatography or recrystallization will be necessary.
-
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is rare. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[1][9] Therefore, the formation of di-acylated products is highly unlikely in this specific synthesis.
Question 3: The reaction mixture has turned dark brown or black. Is this normal, and what does it indicate?
Answer: While some color change is expected, a very dark, tarry mixture often points to side reactions or decomposition, which can be caused by:
-
High Reaction Temperature: Friedel-Crafts reactions can be exothermic. If the temperature is not controlled, especially during the addition of the acyl chloride to the catalyst or the addition of the substrate, side reactions and polymerization can occur.[6]
-
Solution: Maintain careful temperature control throughout the reagent addition phase, typically between 0 and 5 °C using an ice bath. Add reagents dropwise to manage the exotherm.
-
-
Impure Reagents: Impurities in the starting materials can lead to decomposition under the strong Lewis acidic conditions.
-
Solution: Use freshly distilled fluorobenzene and high-purity 4-nitrobenzoyl chloride.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary for Friedel-Crafts acylation?
A1: The ketone product of the reaction is a moderate Lewis base and forms a stable 1:1 complex with the strong Lewis acid, AlCl₃.[5][10] This complex is typically irreversible under the reaction conditions, effectively removing the AlCl₃ from the catalytic cycle.[5] Therefore, at least one equivalent of the "catalyst" for every equivalent of the ketone product must be used.[1][4] An aqueous workup is required to hydrolyze this complex and liberate the desired ketone.[8]
Q2: Can I use a different Lewis acid catalyst instead of AlCl₃?
A2: Yes, and for certain applications, it may be advantageous. While AlCl₃ is powerful, it has drawbacks related to its handling and waste generation.[3] Alternative catalysts include:
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to moisture, can sometimes be used in catalytic amounts, and are recyclable.[3][11]
-
Heterogeneous Catalysts (e.g., Zeolites, Acidic Clays): These solid acid catalysts are easily separated from the reaction mixture by filtration, simplifying workup and reducing waste.[3]
-
Strong Brønsted Acids (e.g., Trifluoromethanesulfonic acid - TfOH): These can be effective for acylating moderately deactivated rings and may offer a milder alternative to AlCl₃.[2][12]
Q3: What is the best solvent for this reaction?
A3: The ideal solvent should be inert to the reaction conditions. Common choices include:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common, inert solvents for Friedel-Crafts reactions.
-
Nitrobenzene: Due to its electron-withdrawing nitro group, nitrobenzene is highly deactivated and thus unreactive towards acylation, making it a suitable polar solvent.[13][14]
-
Excess Fluorobenzene: Using an excess of the fluorobenzene substrate as the solvent is also a viable and common strategy.[6]
Q4: How do I properly quench the reaction and work up the product?
A4: The workup procedure is critical for decomposing the aluminum chloride-ketone complex and removing inorganic salts. The reaction mixture should be cautiously and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[8] This highly exothermic process should be done in a fume hood with appropriate personal protective equipment. The product can then be extracted into an organic solvent, washed with brine, dried, and concentrated.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis of 4-Fluoro-4'-nitrobenzophenone, the expected major isomer from the acylation of fluorobenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Nitrobenzoyl chloride
-
Fluorobenzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM to create a stirrable suspension. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Substrate Addition: After the complete addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC until the 4-nitrobenzoyl chloride is consumed (typically 2-4 hours).[7]
-
Work-up: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.
Data Summary Table
The following table outlines the key reaction parameters and their impact on the outcome.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Critical for conversion. Less than 1.0 eq. will result in incomplete reaction due to product-catalyst complexation.[2][6] |
| Temperature Control | 0-5 °C during addition | Crucial for selectivity and minimizing side reactions. Prevents decomposition and favors the formation of the para isomer.[6] |
| Reaction Solvent | Anhydrous DCM or DCE | Must be inert and anhydrous. Moisture will deactivate the catalyst.[4] |
| Reaction Time | 2-4 hours at room temp. | Monitor by TLC. Insufficient time leads to low conversion; excessive time may promote side reactions.[7] |
| Work-up Procedure | Quench with ice/HCl | Essential for breaking the AlCl₃-ketone complex. Ensures isolation of the final product.[8] |
Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Caption: Key stages of the Friedel-Crafts acylation reaction.
Troubleshooting Logic Diagram
This chart provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting flowchart for the synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.
- ACS Publications. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- Sciencemadness.org. (n.d.). Alternative friedel craft solvents.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
- Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
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Technical Support Center: Synthesis of 3-Fluoro-4'-nitrobenzophenone
Welcome to the technical support center for the synthesis of 3-Fluoro-4'-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound, and why is it preferred?
The most established and direct method for synthesizing this compound is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction involves reacting fluorobenzene with 4-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]
Rationale for Preference:
-
Convergent Synthesis: It directly connects the two required aromatic rings in a single, efficient step.
-
Readily Available Starting Materials: Fluorobenzene and 4-nitrobenzoyl chloride (or its precursor, 4-nitrobenzoic acid) are commercially available and relatively inexpensive.
-
Robust and Scalable: The Friedel-Crafts acylation is a well-understood, classic reaction that is generally scalable for industrial production.
However, the reaction is not without its challenges, including catalyst stoichiometry, regioselectivity, and harsh reaction conditions, which we will address below.[3]
Q2: Why is a stoichiometric amount of AlCl₃ catalyst often required in this Friedel-Crafts acylation?
In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) plays a dual role. First, it activates the 4-nitrobenzoyl chloride by coordinating with the carbonyl oxygen and chloride, leading to the formation of a highly electrophilic acylium ion.[4]
Second, and more critically, the product itself—this compound—is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a strong complex with AlCl₃. This complex deactivates the product, preventing further acylation (a common issue in Friedel-Crafts alkylation).[2][3] However, this complexation also effectively sequesters the catalyst. Therefore, slightly more than one equivalent of AlCl₃ is required for the reaction to proceed to completion: one equivalent to complex with the product and a catalytic amount to drive the reaction.
Q3: Are there viable alternative synthetic routes to consider if the Friedel-Crafts acylation is problematic?
Yes, several modern cross-coupling and addition reactions can be adapted for this synthesis, although they may require more specialized catalysts or precursors.
| Alternative Route | Description | Potential Advantages | Potential Challenges |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[5] For this target, one could couple 3-fluorophenylboronic acid with 4-nitrobenzoyl chloride.[6][7] | Milder reaction conditions, high functional group tolerance (though nitro groups can sometimes be problematic), and catalytic use of palladium. | Cost of palladium catalysts; potential for side reactions; requires synthesis of the boronic acid precursor. |
| Grignard Reaction | Nucleophilic addition of a Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) to a nitrile (4-nitrobenzonitrile) followed by hydrolysis.[8] | A classic and powerful C-C bond-forming reaction. | Critical Flaw: Grignard reagents are highly basic and nucleophilic and will readily react with the electrophilic nitro group, leading to a complex mixture of side products. This route is generally incompatible with nitro-substituted substrates.[1] |
| Oxidation of a Diphenylmethane | Synthesis of 3-fluoro-4'-nitrodiphenylmethane followed by oxidation of the methylene bridge to a carbonyl.[9][10] | Can be highly selective depending on the oxidant used (e.g., H₂O₂, chromic acid).[9][10] | This is a two-step process requiring the synthesis of the diphenylmethane precursor, which adds complexity and may lower the overall yield. |
For most applications, optimizing the Friedel-Crafts acylation is the most practical approach. The Suzuki coupling serves as the best alternative if the former fails.
Troubleshooting Guide
Problem 1: The reaction has stalled or shows very low conversion to the product.
Possible Cause A: Inactive or Insufficient Catalyst Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
-
Solution:
-
Ensure you are using freshly opened, high-purity anhydrous AlCl₃.
-
Handle the catalyst in a glovebox or under a dry nitrogen/argon atmosphere.
-
Weigh the AlCl₃ quickly and add it to the reaction vessel promptly.
-
Verify that you are using a slight excess over one molar equivalent relative to the limiting reagent (typically 4-nitrobenzoyl chloride).
-
Possible Cause B: Poor Quality Solvent or Reagents Trace amounts of water in the solvent (e.g., dichloromethane, 1,2-dichloroethane) or starting materials will quench the catalyst.
-
Solution:
-
Use an anhydrous grade solvent. If necessary, dry the solvent over an appropriate drying agent (e.g., CaH₂) and distill it before use.
-
Ensure your fluorobenzene and 4-nitrobenzoyl chloride are free of moisture.
-
Problem 2: The final product is a mixture of isomers, making purification difficult.
This is a very common challenge in this specific synthesis. The fluorine atom on the fluorobenzene ring is an ortho-, para- directing group for electrophilic aromatic substitution. While the para position is sterically favored, some amount of ortho acylation is inevitable, leading to the formation of 2-Fluoro-4'-nitrobenzophenone as a significant impurity.
-
Troubleshooting & Prevention:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can sometimes increase the kinetic selectivity for the para product, as the transition state for ortho attack is often higher in energy due to steric hindrance.
-
Solvent Choice: The polarity of the solvent can influence isomer ratios. Experiment with less polar solvents, but be mindful of reactant solubility.
-
Purification Strategy: Separating these isomers typically requires careful purification.
-
Recrystallization: This is the most effective method. A solvent screen is crucial. Start with solvents like ethanol, methanol, or isopropanol, potentially with a co-solvent system (e.g., ethanol/water), to find conditions where the desired para isomer crystallizes out, leaving the ortho isomer in the mother liquor.
-
Column Chromatography: If recrystallization fails, silica gel chromatography using a gradient elution of hexanes and ethyl acetate can separate the isomers, although this is less practical on a large scale.
-
-
Problem 3: The reaction mixture turned black or tarry, and the yield is poor.
Possible Cause: Overheating or Side Reactions Friedel-Crafts reactions are highly exothermic. Uncontrolled temperature can lead to polymerization, charring, and decomposition of the nitro-containing starting material. The nitro group itself can be sensitive to the harsh Lewis acid conditions at elevated temperatures.
-
Solution:
-
Controlled Addition: Add the acyl chloride (or the AlCl₃) portion-wise or via a dropping funnel to the reaction mixture at a low temperature (0 °C).
-
Efficient Cooling: Use an ice bath or a cryocooler to maintain a consistent internal reaction temperature. Monitor the internal temperature, not just the bath temperature.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress by TLC or LC-MS and quench it once the limiting reagent is consumed.
-
Problem 4: The work-up procedure is difficult or hazardous.
The Challenge: The work-up involves quenching the large amount of AlCl₃ and the AlCl₃-ketone complex. Adding water directly to the reaction mixture can result in a violent, highly exothermic, and dangerous reaction that releases HCl gas.
-
Safe & Effective Quenching Protocol:
-
Cool the reaction vessel thoroughly in an ice-salt bath.
-
Prepare a separate flask containing crushed ice and, optionally, concentrated HCl (the acid helps to keep aluminum salts dissolved).
-
Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This can be done by pouring the mixture in a slow stream or by using a cannula. Never add the ice/water to the reaction mixture.
-
Once the quench is complete, the product will be in the organic layer. Proceed with standard liquid-liquid extraction. Separate the organic layer, wash with dilute HCl, then water, then a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Visualized Workflows and Mechanisms
General Workflow for Friedel-Crafts Acylation
The following diagram outlines the standard experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for Friedel-Crafts acylation.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. Bull. Korean Chem. Soc. Available at: [9]
-
A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem. Available at: [5]
-
Process for the oxidation of diphenylmethanes to benzophenones. Google Patents. Available at: [11]
-
Oxidation of diphenylmethane with chromic acid yields. Brainly.in. Available at: [10]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link][12]
-
Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Odinity. Available at: [Link][13]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link][8][14]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link][6][7]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link][2]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link][3]
-
Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. brainly.in [brainly.in]
- 11. CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. odinity.com [odinity.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Fluoro-4'-nitrobenzophenone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude 3-Fluoro-4'-nitrobenzophenone. This document is designed for researchers and drug development professionals who encounter challenges in obtaining this key intermediate with the high purity required for subsequent synthetic steps. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Core Principles of Purification Strategy
The key to successfully purifying this compound lies in understanding its chemical nature and the likely impurity profile stemming from its synthesis, which is typically a Friedel-Crafts acylation. The molecule possesses moderate polarity due to the ketone and nitro functional groups.
Common Impurities May Include:
-
Starting Materials: Unreacted fluorobenzene, 4-nitrobenzoyl chloride, or related precursors.
-
Isomeric Byproducts: Positional isomers such as 2-fluoro or 4-fluoro analogs, depending on the synthetic route.
-
Reaction Solvents: High-boiling point solvents used during the synthesis.
-
Non-polar Grease/Oils: Incidental contaminants from equipment.
Your purification strategy should be selected based on the nature and quantity of these impurities, which can be initially assessed by Thin Layer Chromatography (TLC) and ¹H NMR of the crude material.
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// Edges Crude -> TLC_Analysis; TLC_Analysis -> Column [label=" Yes"]; TLC_Analysis -> Solubility_Test [label=" No / Unsure"]; Solubility_Test -> Recrystallize [label=" Yes"]; Solubility_Test -> Column [label=" No"]; Crude -> Wash [style=dashed, label=" High grease/\nsalt content"]; Wash -> TLC_Analysis [style=dashed]; Recrystallize -> Purity_Check1; Column -> Purity_Check2; Purity_Check1 -> Final_Product [label=" Purity OK"]; Purity_Check1 -> Column [label=" Needs Polish"]; Purity_Check2 -> Final_Product [label=" Purity OK"]; Purity_Check2 -> Recrystallize [label=" Recrystallize\n(if solid)"]; } enddot Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Problem: My crude product is a dark, oily residue, not a solid. How do I proceed?
Answer: An oily crude product often indicates the presence of residual high-boiling solvents or significant non-polar impurities.
-
Causality: Solvents like nitrobenzene or dichlorobenzene used in Friedel-Crafts reactions can be difficult to remove completely on a rotary evaporator. Greasy byproducts can also inhibit crystallization.
-
Solution Workflow:
-
Trituration: Attempt to induce crystallization by stirring the oil with a cold, non-polar solvent in which the product is poorly soluble, such as hexanes or petroleum ether. This will wash away oily impurities and may provide a solid that can be filtered.
-
Solvent Removal: If solvent is suspected, dissolve the oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and re-concentrate under high vacuum for an extended period.
-
Direct to Chromatography: If the product refuses to solidify, your best recourse is to proceed directly to flash column chromatography. Dissolve the oil in a minimal volume of dichloromethane or the mobile phase for loading onto the column.[1]
-
Problem: After recrystallization, my yield is very low.
Answer: Low recovery is a common issue in recrystallization and typically points to one of several procedural missteps.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause. The principle of recrystallization relies on creating a solution that is saturated with your compound at high temperature and supersaturated upon cooling.[2][3] If too much solvent is used, the compound will remain dissolved even at low temperatures.
-
Fix: Evaporate some of the solvent from the filtrate (mother liquor) to reduce the volume and attempt a second crystallization.
-
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), it indicates the solution is already supersaturated at a high temperature.
-
Fix: Add a small amount of additional hot solvent to redissolve the crystals before proceeding.
-
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at room temperature or in an ice bath.
-
Fix: Re-evaluate your solvent choice by performing small-scale solubility tests.[4] A mixed-solvent system may be necessary.
-
-
Problem: The purity of my material did not improve after recrystallization.
Answer: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system.
-
Causality: Isomeric byproducts, for example, often have very similar polarities and solubilities to the desired product, making them difficult to remove by simple recrystallization.
-
Solution Workflow:
-
Re-evaluate Solvent: Test a different solvent or solvent pair. Sometimes a switch from a protic solvent (like ethanol) to an aprotic one (like ethyl acetate/hexane) can alter the relative solubilities enough to effect a separation.
-
Switch to Chromatography: If a second recrystallization attempt with a different solvent system fails, flash column chromatography is the required next step. This technique separates compounds based on their differential adsorption to a stationary phase, which is often more effective for separating isomers.[5]
-
Problem: In flash chromatography, my compound is eluting with the solvent front (Rf ≈ 1.0).
Answer: This means your mobile phase (eluent) is too polar.
-
Causality: The eluent is competing too effectively with your compound for binding sites on the polar silica gel, preventing retention.[6]
-
Solution: Decrease the polarity of the mobile phase. If you are using a 30:70 ethyl acetate/hexane mixture, for instance, switch to a 10:90 or 15:85 mixture. Always develop your solvent system using TLC first, aiming for an Rf value for your target compound between 0.15 and 0.40 for optimal separation on a column.[7]
Problem: My compound won't move off the baseline in flash chromatography (Rf ≈ 0).
Answer: This is the opposite problem: your mobile phase is not polar enough.
-
Causality: The compound is adsorbing too strongly to the silica gel and the eluent does not have sufficient polarity to displace it and move it down the column.[6]
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10:90 ethyl acetate/hexane, try increasing to 20:80 or 30:70. For very polar compounds, a solvent system like methanol in dichloromethane may be required.[8]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, given the molecule's structure, good starting points are moderately polar solvents. An ideal solvent should dissolve the compound when hot but not when cold.[2][9]
-
Single Solvents: Ethanol or isopropanol are excellent candidates to test first.
-
Mixed Solvents: If a single solvent doesn't provide the desired solubility profile, a mixed-solvent system is highly effective. Common pairs include:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes The procedure involves dissolving the crude solid in the minimum amount of the more soluble hot solvent, then slowly adding the less soluble solvent (the "anti-solvent") until turbidity persists, then re-heating to clarify before cooling.
-
Q2: How do I choose a solvent system for flash column chromatography?
A2: The ideal solvent system should provide good separation between your product and impurities on a TLC plate.
-
Spotting: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate.
-
Testing: Develop the plate in various solvent systems of differing polarity.
-
Optimization: Aim for an Rf value of 0.15-0.40 for your target compound.[7] This ensures the compound spends enough time on the column to separate from impurities without requiring an excessive volume of solvent to elute.
| Polarity | Recommended Starting Solvent System | Good For Separating |
| Low | 5-10% Ethyl Acetate in Hexanes | Non-polar impurities from the product. |
| Medium | 20-40% Ethyl Acetate in Hexanes | Product from slightly more or less polar impurities. |
| High | 5% Methanol in Dichloromethane | Product from very polar baseline impurities.[8] |
Q3: Can I use an extraction (liquid-liquid wash) to purify my crude product?
A3: Yes, an initial wash can be a very effective preliminary purification step before recrystallization or chromatography.
-
Aqueous Wash: Washing a solution of your crude product (e.g., in ethyl acetate or dichloromethane) with water will remove inorganic salts. A wash with saturated sodium bicarbonate solution can remove acidic impurities.
-
Bisulfite Extraction: If you suspect the presence of aldehyde impurities, a wash with a saturated sodium bisulfite solution can be effective. The bisulfite forms a water-soluble adduct with aldehydes and some unhindered ketones, pulling them into the aqueous layer.[10][11]
Part 4: Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for increasing the purity of solid crude this compound.
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal volume of hot ethanol (start with 15-20 mL) while heating and swirling until the solid completely dissolves. The goal is to use the absolute minimum amount of hot solvent.[12]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). Add a few more drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.[12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio) to remove any residual soluble impurities from the crystal surfaces.[3]
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR spectroscopy to confirm purity.
Protocol 2: Flash Column Chromatography
This method is ideal for separating stubborn impurities or for achieving >99.5% purity.
-
TLC Analysis: First, determine the optimal eluent by TLC. A good starting point for this compound is 20% Ethyl Acetate in Hexanes (v/v). Adjust the ratio to achieve an Rf of ~0.25 for the product.
-
Column Packing (Slurry Method):
-
In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 20% EtOAc/Hexanes). The amount of silica should be 50-100 times the weight of your crude product.[1]
-
Pour the slurry into your column with the stopcock open, collecting the solvent. Gently tap the column to ensure even packing and remove air bubbles.[13][14]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.[1]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or house air) to push the solvent through the column at a steady rate.
-
Collect fractions in a series of test tubes.
-
-
Monitoring: Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
- What is the best solvent for recrystalliz
- Recrystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- Solvent Choice. (n.d.). University of York.
- Purification of Polar Organic Compounds by Flash Chrom
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc..
- Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
- Successful Flash Chrom
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
- 4-FLUORO-4'-NITROBENZOPHENONE synthesis. (n.d.). ChemicalBook.
- Column chrom
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PubMed.
- Organic Chemistry Lab: Recrystalliz
- Column Chrom
- Performing Column Chrom
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. youtube.com [youtube.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. columbia.edu [columbia.edu]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Isomer Separation in the Synthesis of 3-Fluoro-4'-nitrobenzophenone
This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-4'-nitrobenzophenone. The Friedel-Crafts acylation of fluorobenzene, while a direct route, inherently produces a mixture of isomers, making the isolation of the desired 3-fluoro (meta) product a significant challenge. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of this critical separation process.
Section 1: Understanding the Core Challenge: Isomer Formation
Q1: Why are multiple isomers formed during the synthesis of this compound via Friedel-Crafts acylation?
A1: The formation of multiple isomers is a direct consequence of the reaction mechanism and the principles of electrophilic aromatic substitution.
-
Reaction Mechanism: The synthesis proceeds via a Friedel-Crafts acylation, where a Lewis acid catalyst (typically AlCl₃) activates 4-nitrobenzoyl chloride to form a highly electrophilic acylium ion.[1][2] This electrophile then attacks the electron-rich fluorobenzene ring.
-
Directing Effects: The fluorine atom on the fluorobenzene ring is an ortho, para-director. This means it activates the positions ortho (C2) and para (C4) to itself, making them the most likely sites for electrophilic attack. The meta (C3) position is significantly less reactive.
-
Product Distribution: Consequently, the reaction yields a mixture of three primary positional isomers: 4-fluoro-4'-nitrobenzophenone (para-), 2-fluoro-4'-nitrobenzophenone (ortho-), and the desired this compound (meta-). The 2- and 4-fluoro isomers are the major products, while the target 3-fluoro isomer is a minor component, which makes its isolation particularly challenging.[3][4]
Section 2: Troubleshooting Guide for Isomer Separation
This guide addresses specific issues encountered during the purification process. The fundamental principle is that a combination of techniques—typically column chromatography for bulk separation followed by recrystallization for final polishing—yields the best results.
Problem 1: Poor or No Separation of Isomers on Thin-Layer Chromatography (TLC) Plates
-
Potential Cause: The mobile phase (eluent) has incorrect polarity, or the isomers possess very similar polarity, resulting in nearly identical Retention Factor (Rf) values.
-
Recommended Solution:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of eluents with varying polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[5]
-
Fine-Tune Polarity: Prepare several TLC chambers with slightly different solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate). The optimal system for column chromatography will typically give the target compound an Rf value between 0.25 and 0.35.
-
Try Different Solvent Systems: If hexane/ethyl acetate fails, switch to a different system, such as Dichloromethane/Methanol or Toluene/Acetone. The unique interactions of the isomers with different solvents can often reveal a separation window.
-
Consider Reversed-Phase TLC: If available, use C18-functionalized reversed-phase TLC plates.[3] In this case, the mobile phase will be polar (e.g., Methanol/Water or Acetonitrile/Water), and the elution order will be inverted compared to normal-phase silica gel.
-
| Solvent System (v/v) | Polarity Index | Typical Application Notes |
| Hexane : Ethyl Acetate | Low to Medium | The most common starting point. Adjust ratio from 5% to 30% ethyl acetate. |
| Dichloromethane (DCM) | Medium | Good for moderately polar compounds. Can be modified with small amounts of methanol. |
| Toluene : Ethyl Acetate | Medium | Offers different selectivity due to aromatic interactions with the toluene. |
| Methanol : Water (Reversed-Phase) | High | Used with C18 plates. Elution order is reversed (less polar compounds elute last).[3] |
Problem 2: Isomers Co-elute During Flash Column Chromatography
-
Potential Cause: The chosen mobile phase lacks sufficient resolving power, the column is overloaded, or it was packed improperly.
-
Recommended Solution:
-
Confirm Eluent via TLC: Ensure you have an eluent system from your TLC screen that shows clear baseline separation between the 3-fluoro isomer and the other major spots.
-
Reduce Column Loading: Overloading is a common cause of failed separation. A general rule is to use a crude material-to-silica gel ratio of 1:50 to 1:100 by weight for difficult separations.
-
Employ Isocratic or Shallow Gradient Elution: For isomers with close Rf values, a steep solvent gradient will push them through the column together. Use an isocratic (single solvent mixture) elution based on your optimized TLC conditions. If a gradient is necessary, make it very shallow.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and co-elution. Use a consistent slurry packing method to create a homogenous stationary phase bed.
-
Collect Smaller Fractions: During elution, collect numerous small fractions rather than a few large ones. Analyze every second or third fraction by TLC to precisely map the elution profile and identify the pure fractions containing the target isomer.
-
Problem 3: Product Fails to Crystallize or Oils Out
-
Potential Cause: The purity of the material is insufficient. The presence of other isomers disrupts the formation of a uniform crystal lattice. The chosen solvent is inappropriate.
-
Recommended Solution:
-
Enrich First: Do not attempt to crystallize the crude reaction mixture directly. Use flash chromatography first to obtain fractions that are at least 85-90% pure of the desired 3-fluoro isomer.
-
Systematic Solvent Selection for Recrystallization:
-
Take a small amount of your enriched product in a test tube.
-
Add a potential solvent dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture to boiling. An ideal solvent will dissolve the compound when hot.
-
Cool the solution slowly to room temperature and then in an ice bath. The product should precipitate as a clean solid.
-
Common solvents to test include ethanol, methanol, isopropanol, and ethyl acetate.
-
-
Use a Two-Solvent System: If a single ideal solvent cannot be found, use a two-solvent system (one in which the compound is soluble, and one in which it is insoluble). Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most effective overall strategy: chromatography or crystallization? A1: The most robust and reliable strategy is a combination of both. Use flash column chromatography for the initial, bulk separation to enrich the desired 3-fluoro isomer from the major ortho- and para- byproducts. Then, take the enriched, semi-pure fractions and perform a final purification by recrystallization to achieve high analytical purity. Chromatography separates based on polarity differences, while crystallization separates based on differences in solubility and crystal lattice energy, making them powerful complementary techniques.[6][7]
Q2: How can I definitively identify and confirm that I have isolated the correct 3-fluoro isomer? A2: Spectroscopic analysis is essential.
-
¹H NMR: The most telling feature will be the splitting pattern of the protons on the fluoro-substituted aromatic ring.
-
4-Fluoro isomer: Will show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern.
-
2-Fluoro isomer: Will show a more complex multiplet pattern for the four adjacent protons.
-
3-Fluoro isomer (Target): Will also show a complex pattern, but it will be distinct from the 2-fluoro isomer. The key is to look for a proton that is meta to the fluorine and ortho to the carbonyl group, which will likely appear as a triplet or doublet of doublets at a characteristically downfield shift.
-
-
¹⁹F NMR: This is a highly definitive technique. Each isomer will have a unique chemical shift in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight for all isomers but will not distinguish between them.
-
Melting Point: Each isomer will have a distinct melting point. Compare your measured value to literature values if available.
Q3: Are there alternative synthetic routes that can prevent the formation of isomers? A3: While the Friedel-Crafts acylation is the most direct route, alternative multi-step pathways can provide better regioselectivity. For example, one could start with 3-fluorobenzoic acid, convert it to the acid chloride, and then use it in a Suzuki or other palladium-catalyzed cross-coupling reaction with a suitable 4-nitrophenylboronic acid derivative.[8] Another approach could involve a Grignard reaction.[8] However, these routes involve more synthetic steps, which may lower the overall yield and increase costs. The choice depends on whether the priority is a short synthesis or avoiding a difficult purification.
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Enrichment
-
Preparation: Based on TLC analysis, prepare a sufficient volume of the optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Column Packing: Select a column of appropriate size. As a guideline, for 1 g of crude material, use a column that holds approximately 50-100 g of silica gel. Pack the column using a slurry of silica gel in the mobile phase, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel (2-3 g) by evaporating the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply gentle positive pressure. Begin collecting fractions immediately.
-
Monitoring: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots under UV light to determine which fractions contain the target isomer, which contain mixed isomers, and which contain pure byproducts.
-
Isolation: Combine the fractions that contain the pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: Following the procedure in Problem 3, identify a suitable solvent or solvent pair (e.g., ethanol).
-
Dissolution: Place the enriched product from the chromatography step into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point. Use a magnetic stir bar for even heating and dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by NMR and melting point to confirm purity and identity.
References
- Smith, V., Bishara, R. H., & Drummond, P. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 4(12), 2205-2216. [URL not available]
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. BenchChem.
-
Chen, S. H., et al. (2001). Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles. Journal of Chromatography A, 923(1-2), 241-248. [Link]
- Google Patents. (2012). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
-
Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. [Link]
-
YouTube. (2022). Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. BenchChem.
- Google Patents. (2012). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. BenchChem.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Marchand, D. H., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis, 9(5), 723-731. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). [Link]
- BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. BenchChem.
-
MDPI. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules, 25(21), 5059. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Improving the Yield of 3-Fluoro-4'-nitrobenzophenone Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-4'-nitrobenzophenone. Recognizing the challenges often encountered in achieving high yields for this molecule, this document provides an optimized protocol, in-depth troubleshooting, and a mechanistic rationale to empower users to overcome common experimental hurdles.
Core Synthesis Strategy: Friedel-Crafts Acylation
The most direct and widely employed method for constructing the diaryl ketone scaffold of this compound is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, mediated by a Lewis acid catalyst.
However, the electronic properties of the precursors present a significant challenge. The nitro group (—NO₂) is a powerful deactivating group, which makes the aromatic ring it is attached to significantly less nucleophilic and thus less reactive in standard Friedel-Crafts conditions.[3][4] To circumvent this, the most logical and yield-effective strategy is to acylate the more reactive ring (fluorobenzene) with the acyl chloride derived from the nitro-substituted ring.
Proposed Optimal Reaction:
This guide will focus on troubleshooting and optimizing this specific pathway.
Section 1: Optimized Experimental Protocol
This protocol is designed as a robust baseline for achieving a successful synthesis. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for maximizing yield.
Materials & Reagents:
-
Fluorobenzene (anhydrous)
-
4-Nitrobenzoyl chloride
-
Aluminum chloride (AlCl₃, anhydrous, <99.9%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Initial Charge: Charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM to create a stirrable slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cold AlCl₃ slurry over 20-30 minutes. A deep-colored complex should form.
-
Substrate Addition: Add fluorobenzene (1.5-2.0 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Using an excess of the more volatile and less expensive reactant (fluorobenzene) can help drive the reaction to completion.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC analysis until the 4-nitrobenzoyl chloride starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of 2M HCl to decompose the aluminum-ketone complex.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel. The layers should separate.
-
Collect the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil should be purified. Column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically effective for isolating the desired product from isomers and unreacted starting materials.[5] Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be performed for further purification.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or the reaction failed to proceed. What are the common causes?
A: This is the most frequent issue and typically points to one of three areas: reagent quality, stoichiometry, or reaction conditions.
-
Reagent Quality: The primary suspect is the aluminum chloride catalyst. AlCl₃ is highly hygroscopic and rapidly deactivates upon exposure to moisture. Using old or improperly stored AlCl₃ is a common cause of failure.
-
Solution: Use a fresh, unopened bottle of high-purity, anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure all glassware is rigorously flame-dried, and all solvents are anhydrous.
-
-
Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, a ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1]
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (4-nitrobenzoyl chloride). This ensures enough free catalyst is available to activate the acyl chloride.
-
-
Reaction Temperature: While the reaction must be initiated at a low temperature to control exothermicity and prevent side reactions, an insufficient temperature may prevent the reaction from starting, especially with a deactivated substrate.
-
Solution: Follow the recommended temperature profile. If no reaction is observed after stirring at room temperature for several hours (as confirmed by TLC), gentle heating to 40-50 °C can be considered, but this may increase the formation of side products.
-
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?
A: The presence of multiple spots indicates a mixture of products and unreacted starting materials.
-
Unreacted Starting Materials: The most common "spots" are simply unreacted 4-nitrobenzoyl chloride or fluorobenzene.
-
Isomeric Products: Friedel-Crafts acylation on a substituted benzene ring can produce isomers. Acylation of fluorobenzene is strongly para-directing due to the directing effect of the fluorine atom. However, a small amount of the ortho isomer (2-Fluoro-4'-nitrobenzophenone) is often formed.
-
Solution: These isomers typically have different polarity and can be separated by silica gel column chromatography. Careful selection of the eluent system is key.
-
-
Hydrolysis Product: If the workup is not performed carefully, 4-nitrobenzoyl chloride can hydrolyze to 4-nitrobenzoic acid, which may appear as a baseline spot on a TLC plate.
Q3: The workup procedure is difficult, and I'm getting a persistent emulsion. How can I resolve this?
A: Emulsions are common during the aqueous workup of Friedel-Crafts reactions due to the formation of aluminum hydroxides.
-
Solution:
-
Add More Acid/Water: Slowly adding more of the aqueous HCl solution or water can help break the emulsion by ensuring all aluminum salts are fully dissolved.
-
Brine Wash: A final wash with saturated brine helps to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion-stabilizing solids.
-
Q4: Can I use nitrobenzene and 3-fluorobenzoyl chloride as my reactants instead?
A: While chemically possible, this route is significantly more challenging and is not recommended for achieving high yields. Nitrobenzene is one of the most strongly deactivated aromatic compounds for electrophilic substitution.[3][4] Forcing this reaction to occur would require harsh conditions (higher temperatures, stronger Lewis acids, or longer reaction times), which would likely lead to a complex mixture of products and a very low yield of the desired benzophenone. The pathway outlined in this guide is superior because fluorobenzene is considerably more reactive than nitrobenzene.
Section 3: Understanding the Reaction Mechanism
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Friedel-Crafts acylation proceeds via a three-step electrophilic aromatic substitution (EAS) pathway.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-nitrobenzoyl chloride. This polarizes the C-Cl bond, which then breaks to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, [AlCl₄]⁻, removes the proton from the carbon atom that was attacked, restoring the ring's aromaticity and forming the final ketone product. The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the ketone product.
Mechanism Visualization
Section 4: Systematic Troubleshooting Workflow
When faced with a suboptimal result, a logical, step-by-step diagnostic process is invaluable. Use the following workflow to identify and solve the root cause of the issue.
Section 5: Summary of Key Parameters
| Parameter | Recommendation | Rationale & Impact on Yield |
| Lewis Acid (AlCl₃) | Anhydrous, high purity, ≥1.1 equivalents | Critical. Moisture deactivates the catalyst. Less than one equivalent results in incomplete reaction as the product complexes with and sequesters the catalyst.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | High. Must be non-reactive and able to dissolve reactants. Water content will quench the catalyst, halting the reaction. |
| Temperature | 0-5 °C for addition, then warm to RT | High. Controls initial exotherm and minimizes side reactions. Insufficient energy may stall the reaction; excessive heat can cause degradation or isomer formation. |
| Reactant Ratio | Excess Fluorobenzene (1.5-2.0 eq.) | Moderate. Using an excess of the non-limiting reactant can improve reaction kinetics and drive the equilibrium towards the product (Le Châtelier's principle). |
| Workup | Cold quench (ice/HCl) | Moderate. Proper quenching is essential to decompose the aluminum-ketone complex and liberate the product, directly impacting isolated yield. |
References
- Google Patents.CN102766053B - Production method of 3-fluoro-4-nitrophenol.
-
Wiley Online Library. Catalytic Friedel-Crafts Acylation of Aromatic Compounds.[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
- Google Patents.A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
-
Chemistry LibreTexts. Friedel-Crafts Acylation.[Link]
-
YouTube. Friedel-Crafts Acylation.[Link]
- Google Patents.EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation.[Link]
-
National Institutes of Health (NIH). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[Link]
- Google Patents.CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Google Patents.Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2.
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.[Link]
-
Patsnap. Preparation method of 2-amino-4'-fluoro-diphenyl ketone.[Link]
-
Patsnap. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone.[Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 4-FLUORO-4'-NITROBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
"common side products in 3-Fluoro-4'-nitrobenzophenone reactions and their removal"
Here is the technical support center with troubleshooting guides and FAQs for .
Technical Support Guide: Synthesis of Substituted Benzophenones
Topic: Troubleshooting Side Products in the Friedel-Crafts Synthesis of 3-Fluoro-4'-nitrobenzophenone
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting for common issues encountered during the synthesis of this compound and related compounds, focusing on the identification and removal of reaction side products. Our goal is to equip researchers with the expertise to optimize their reaction outcomes and streamline purification processes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of benzophenone derivatives is most commonly achieved via the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
For the specific synthesis of this compound, the most theoretically direct route is the acylation of nitrobenzene with 3-fluorobenzoyl chloride.
Caption: General workflow of the Friedel-Crafts acylation reaction.
However, a critical challenge arises from this choice of reactants. The nitro group is a powerful deactivating substituent, which makes the nitrobenzene ring highly electron-deficient and thus unreactive towards Friedel-Crafts acylation.[4][5][6] In many cases, nitrobenzene is so unreactive that it is used as a solvent for these reactions.[7] Consequently, attempting this direct route often results in extremely low yields or reaction failure.
A more viable, and commonly employed, strategy involves reversing the roles of the substituents: acylating fluorobenzene with 4-nitrobenzoyl chloride . While this approach is more successful, it introduces its own set of challenges, primarily the formation of regioisomers.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common experimental issues in a practical question-and-answer format.
Q1: My reaction yield is negligible, and my primary recovered materials are the unreacted starting compounds. What is the likely cause?
A1: Deactivated Aromatic Substrate
This is the classic outcome when attempting to perform a Friedel-Crafts reaction on a strongly deactivated aromatic ring.
-
Causality: The nitro group on nitrobenzene withdraws electron density from the aromatic ring, making it a poor nucleophile. The electrophilic acylium ion generated from the acyl chloride and Lewis acid is not potent enough to react with the deactivated ring under standard conditions.[4][6] The reaction essentially stalls before it can begin.
-
Troubleshooting & Solutions:
-
Re-evaluate the Synthetic Route: The most effective solution is to switch to a more reactive substrate. For synthesizing a fluoro-nitro-substituted benzophenone, using fluorobenzene as the substrate and a nitro-substituted benzoyl chloride is the superior strategy.
-
Harsher Conditions (Use with Caution): While sometimes effective for moderately deactivated systems, increasing the temperature or using a more potent Lewis acid can lead to decomposition and the formation of tar-like byproducts. This is generally not recommended for strongly deactivated substrates like nitrobenzene.[8]
-
Q2: My analysis (TLC, GC-MS, NMR) indicates I have a mixture of isomers. What are they, and how can I separate them?
A2: Formation and Separation of Regioisomers
When using fluorobenzene as the substrate, the fluorine atom acts as an ortho-, para- directing group. This means the incoming acyl group will add to the positions ortho (2-) or para (4-) relative to the fluorine atom, leading to a mixture of product isomers.
Caption: Acylation of fluorobenzene leads to ortho- and para- isomers.
The separation of these isomers is critical for obtaining a pure final product and can be achieved due to their differing physical properties, primarily polarity and crystal lattice energy.
Separation Protocols:
| Method | Principle | Step-by-Step Protocol |
| Fractional Recrystallization | Differences in the solubility and crystal packing efficiency of the isomers in a given solvent system. The less soluble isomer will crystallize out first. | 1. Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture).2. Allow the solution to cool slowly to room temperature. The isomer that is less soluble or has a more stable crystal lattice will precipitate first.3. Isolate the crystals by filtration.4. Concentrate the mother liquor and cool further to obtain subsequent crops, which will be enriched in the more soluble isomer.5. Analyze each fraction by TLC or GC to assess purity and repeat the process as necessary. |
| Column Chromatography | Differences in polarity. The ortho-isomer is typically less polar than the para-isomer due to potential intramolecular interactions and a less symmetrical structure, causing it to elute faster from a polar stationary phase like silica gel.[9] | 1. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).2. Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.3. Load the sample onto the column.4. Elute the column with the mobile phase, starting with a low polarity mixture.5. Collect fractions and monitor them by TLC to identify and combine those containing the pure, separated isomers. |
Q3: My workup procedure generates a significant amount of an acidic, water-soluble byproduct. What is this and how do I remove it?
A3: Hydrolysis of Unreacted Acyl Chloride
The standard Friedel-Crafts workup involves quenching the reaction mixture with ice and/or dilute acid to decompose the aluminum chloride-ketone complex.[10] Any unreacted acyl chloride (e.g., 4-nitrobenzoyl chloride) present will be rapidly hydrolyzed by water to its corresponding carboxylic acid (4-nitrobenzoic acid).
-
Identification: This byproduct is acidic and can be easily identified by its solubility in a basic aqueous solution.
-
Removal Protocol (Liquid-Liquid Extraction): This acidic impurity is efficiently removed during the workup.
-
After quenching, dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ gas) as the acid is neutralized. The resulting sodium salt of the carboxylic acid will move into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with NaHCO₃ solution, followed by a wash with water and finally with brine to remove residual salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the crude product free of acidic impurities.[9]
-
Caption: Workflow for removing acidic byproducts during workup.
Section 3: Summary of Potential Side Products
This table provides a quick-reference guide to the common impurities, their origins, and recommended removal strategies.
| Side Product/Impurity | Origin | Recommended Removal Method(s) |
| Unreacted Starting Materials | Incomplete reaction, especially due to substrate deactivation (e.g., nitrobenzene). | Column Chromatography, Recrystallization. |
| Regioisomers | Ortho-, para- directing effects of substituents like fluorine on the aromatic substrate.[11] | Fractional Recrystallization, Column Chromatography. |
| Carboxylic Acids | Hydrolysis of unreacted acyl chloride during aqueous workup. | Liquid-liquid extraction with a basic solution (e.g., NaHCO₃). |
| Catalyst Residues | Remnants from the Lewis acid catalyst (e.g., aluminum salts). | Aqueous washes with dilute acid and water during workup. |
| Polyacylated Products | A second acylation on the product ring. (Rare in acylation due to product deactivation).[12] | Column Chromatography. |
References
-
Pearson Education, Inc. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents (CN102766053B). Production method of 3-fluoro-4-nitrophenol.
-
ResearchGate (n.d.). Synthesis of benzophenones via Friedel–Crafts reactions. Retrieved from [Link]
-
ACS Publications (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
SpringerLink (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Quora (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]
-
Organic Syntheses (n.d.). Benzophenone. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
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"troubleshooting low conversion rates in 3-Fluoro-4'-nitrobenzophenone synthesis"
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 3-Fluoro-4'-nitrobenzophenone. Low conversion rates are a common issue in Friedel-Crafts acylation reactions, particularly when dealing with substituted aromatic compounds. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve synthetic roadblocks.
Reaction Overview: The Friedel-Crafts Acylation Pathway
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. For the purposes of this guide, we will focus on the most chemically favorable pathway: the acylation of nitrobenzene with 3-fluorobenzoyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The nitro group on nitrobenzene is a strong deactivating group and a meta-director, which presents the primary challenge in this synthesis.[1][2][3]
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-deficient nitrobenzene ring.[4][5]
Caption: General mechanism for the Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion rate for this compound synthesis so low? A1: The most common reason is the strong electron-withdrawing nature of the nitro group on the nitrobenzene ring, which deactivates it towards electrophilic aromatic substitution.[2][3][6] Other significant factors include moisture deactivating the aluminum chloride catalyst, impure starting materials, and suboptimal reaction temperature.
Q2: What is the exact role of aluminum chloride (AlCl₃), and why must it be used in stoichiometric amounts? A2: AlCl₃ is a Lewis acid that coordinates with the 3-fluorobenzoyl chloride to generate the highly reactive acylium ion electrophile.[4][7] Unlike a true catalyst, it must be used in at least a 1:1 molar ratio (stoichiometric amount) because the final ketone product is a Lewis base and forms a stable, irreversible complex with AlCl₃.[5][8] An aqueous work-up is required to break this complex and liberate the product.
Q3: My reaction has stalled, and TLC/GC analysis shows mostly unreacted starting materials. What are my next steps? A3: First, verify the quality of your reagents, especially the AlCl₃, as it is highly sensitive to moisture.[9] Ensure your solvent and nitrobenzene are anhydrous. If reagent quality is confirmed, consider increasing the reaction temperature or extending the reaction time. The high activation energy barrier of acylating a deactivated ring often requires more forcing conditions.[10]
Q4: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)? A4: While other Lewis acids like FeCl₃ can be used in Friedel-Crafts reactions, AlCl₃ is generally more potent and often required for difficult substrates like nitrobenzene.[7][11] Milder catalysts may not be effective enough to promote the reaction at a reasonable rate.[8]
Q5: What are the likely isomeric impurities I might be forming? A5: The nitro group is a meta-director. Therefore, the primary byproduct related to regiochemistry would be acylation at other positions on the nitrobenzene ring, though this is generally less favorable. More common impurities arise from residual starting materials or side reactions involving the solvent if it is not chosen carefully.
In-depth Troubleshooting Guide
Low conversion is a multifaceted problem. Use this section to systematically diagnose the issue.
Caption: Systematic workflow for troubleshooting low yields.
Category 1: Reagent and Catalyst Issues
| Symptom | Potential Root Cause | Recommended Action & Explanation |
| Reaction is black/tarry, very little product forms. | Moisture Contamination: AlCl₃ is extremely hygroscopic. Moisture will hydrolyze it, rendering it inactive. 3-Fluorobenzoyl chloride is also moisture-sensitive and can hydrolyze to the unreactive 3-fluorobenzoic acid.[9][12] | • Use a fresh, unopened container of high-purity AlCl₃.• Handle all reagents under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.[13]• Use anhydrous grade solvent and nitrobenzene. Consider distilling them from a suitable drying agent. |
| Low conversion despite anhydrous conditions. | Impure Starting Materials: The presence of 3-fluorobenzoic acid in your acyl chloride or other impurities in the nitrobenzene can inhibit the reaction. | • Verify the purity of 3-fluorobenzoyl chloride via ¹H NMR or GC-MS before use. If necessary, purify by distillation.• Use high-purity nitrobenzene. |
| Reaction fails to initiate or proceeds very slowly. | Insufficient Catalyst Activity: The quality of AlCl₃ can vary. Older or improperly stored bottles may have reduced activity. | • Ensure you are using a molar excess of AlCl₃ relative to the 3-fluorobenzoyl chloride (typically 1.1 to 1.3 equivalents) to drive the reaction and account for any minor moisture.[14] |
Category 2: Reaction Condition Issues
| Symptom | Potential Root Cause | Recommended Action & Explanation |
| Reaction stalls with significant starting material remaining. | Suboptimal Temperature: Acylating a strongly deactivated ring like nitrobenzene requires significant thermal energy to overcome the activation barrier.[2][3] | • Gradually increase the reaction temperature. Monitor the reaction by TLC or GC to find the optimal balance between reaction rate and byproduct formation. Temperatures can range from room temperature to 80°C or higher depending on the solvent.[10][15] |
| Low yield even after extended time. | Incorrect Order of Addition: The method of mixing reagents can influence the outcome. Adding the substrate to a pre-formed acylium complex can sometimes improve yields. | • Consider the "Perrier addition procedure": pre-mix the 3-fluorobenzoyl chloride and AlCl₃ in the solvent at a low temperature (e.g., 0-5°C) to form the electrophile, then slowly add the nitrobenzene to this mixture.[14][15] |
| Byproduct formation is high. | Solvent Participation: If the solvent is also an aromatic compound (e.g., benzene, toluene), it can compete with nitrobenzene in the acylation reaction.[15] | • Use a non-reactive, inert solvent. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are common choices. Nitrobenzene itself can sometimes be used as both the solvent and reactant if used in large excess.[6] |
Experimental Protocols
Protocol 1: Optimized General Synthesis
This protocol incorporates best practices for maximizing yield with a deactivated substrate.
-
Setup: Under a dry, inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with anhydrous aluminum chloride (1.3 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via cannula. Cool the resulting suspension to 0-5°C in an ice bath.
-
Acylium Ion Formation: Slowly add 3-fluorobenzoyl chloride (1.0 eq) dropwise to the AlCl₃ suspension. Stir the mixture at 0-5°C for 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add nitrobenzene (3.0 to 5.0 eq, acting as both reactant and solvent) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 60-80°C. Monitor the reaction progress by TLC or GC analysis. The reaction may require several hours (4-24h).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/hexane mixture) to obtain pure this compound.
Protocol 2: Impurity Characterization via GC-MS
This protocol is essential for verifying the purity of starting materials and identifying byproducts.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of your starting material or crude product in a high-purity volatile solvent like dichloromethane.
-
GC Conditions:
-
Injector: 250°C, Split mode (50:1 ratio).
-
Carrier Gas: Helium, constant flow (1 mL/min).
-
Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Compare the retention times and mass spectra of peaks in your sample to authentic standards of starting materials. Use a spectral library (e.g., NIST) to tentatively identify unknown impurity peaks.[16]
References
-
Jee, S. (n.d.). Friedel Crafts Reaction. Sathee Jee. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]
-
Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
-
Quora. (2018, August 6). Is nitrobenzene a suitable solvent for Friedel–Crafts alkylation while benzene is not? Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
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"managing reaction conditions to prevent polysubstitution in benzophenone synthesis"
Managing Reaction Conditions to Prevent Polysubstitution
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone, with a specific focus on preventing undesired polysubstitution reactions. Here, we address common challenges and provide troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a common issue in Friedel-Crafts alkylation but not typically in Friedel-Crafts acylation for benzophenone synthesis?
A1: The fundamental difference lies in the nature of the substituent being added to the benzene ring. In Friedel-Crafts alkylation, an electron-donating alkyl group is introduced. This activates the aromatic ring, making it more nucleophilic and, consequently, more susceptible to further alkylation than the original starting material.[1][2] This often leads to a mixture of mono-, di-, and poly-alkylated products.
Conversely, Friedel-Crafts acylation, the primary method for benzophenone synthesis, involves the introduction of an electron-withdrawing acyl group (in this case, a benzoyl group).[3][4][5] This acyl group deactivates the aromatic ring, rendering the monosubstituted product (benzophenone) less reactive than the initial benzene substrate.[2][4] This deactivation effectively prevents subsequent acylation reactions under standard conditions.[2][4]
Q2: How does the Lewis acid catalyst, such as aluminum chloride (AlCl₃), contribute to preventing polysubstitution in benzophenone synthesis?
A2: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is generally required. The catalyst's role extends beyond simply activating the acylating agent (e.g., benzoyl chloride).[6][7] It also forms a complex with the ketone product, benzophenone.[2] This complexation further deactivates the product, providing an additional safeguard against a second acylation event.[2][8] The active catalyst is then regenerated during the aqueous workup phase of the experiment.[9]
Q3: Is it ever possible for polysubstitution to occur during the Friedel-Crafts acylation of benzene to form benzophenone?
A3: While highly improbable under controlled conditions, polysubstitution in Friedel-Crafts acylation can theoretically occur, particularly with highly activated aromatic substrates. Factors that could potentially lead to di-acylation include using a significant excess of a highly reactive acylating agent and catalyst, coupled with elevated reaction temperatures.[2] However, the inherent deactivation of the mono-acylated product makes this a rare occurrence in standard benzophenone synthesis.[2]
Q4: What are the primary advantages of using Friedel-Crafts acylation over alkylation for the synthesis of benzophenone precursors?
A4: Friedel-Crafts acylation offers two main advantages. First and foremost, it effectively avoids the issue of polysubstitution.[2][4] Secondly, the acylium ion intermediate in acylation is resonance-stabilized and therefore not prone to the carbocation rearrangements that can plague Friedel-Crafts alkylation reactions, leading to isomeric impurities.[1][7][8]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems that may be encountered during the synthesis of benzophenone via Friedel-Crafts acylation.
Issue 1: Formation of an unexpected mixture of regioisomers (ortho, meta, para) when using a substituted benzene as a starting material.
-
Underlying Cause: The directing effects of the substituent on the benzene ring are being influenced by steric hindrance or reaction conditions. Electron-donating groups (EDGs) typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position. However, bulky substituents can sterically hinder the ortho position, favoring para substitution.[10]
-
Troubleshooting & Optimization:
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can enhance the electronic directing effects over steric ones, potentially improving regioselectivity.[2]
-
Solvent Selection: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents, such as carbon disulfide (CS₂), nitrobenzene, or 1,2-dichloroethane, may alter the product distribution.[2][11]
-
Issue 2: The reaction is sluggish or fails to proceed to completion, even with a sufficient amount of catalyst.
-
Underlying Cause: The aromatic ring of the substrate is too deactivated. Friedel-Crafts reactions are generally not effective with strongly deactivated benzene rings, such as nitrobenzene.[1][8] Additionally, substrates containing amino groups (NH₂, NHR, NR₂) are problematic because the lone pair on the nitrogen complexes with the Lewis acid catalyst, deactivating the ring.[8]
-
Troubleshooting & Optimization:
-
Substrate Compatibility: Ensure your starting material is not strongly deactivated. The benzene ring should be at least as reactive as a mono-halobenzene.
-
Alternative Synthetic Routes: For highly deactivated systems, consider alternative synthetic strategies such as a Grignard reaction between a phenylmagnesium halide and a benzoyl derivative.[12][13]
-
Issue 3: Significant formation of colored byproducts or charring in the reaction mixture.
-
Underlying Cause: The reaction temperature may be too high, leading to the decomposition of reactants or products.[2] Highly reactive substrates can also contribute to side reactions at elevated temperatures.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a lower reaction temperature, potentially at or below room temperature (0-25°C), to minimize decomposition.[2]
-
Controlled Addition: Add the acylating agent and catalyst slowly and portion-wise to manage the exothermic nature of the reaction and maintain better temperature control.[10]
-
Issue 4: Low yield of benzophenone despite complete consumption of starting materials.
-
Underlying Cause: This could be due to several factors, including the quality of the Lewis acid catalyst, the presence of moisture, or inefficient workup and purification.
-
Troubleshooting & Optimization:
-
Catalyst Quality: Use a high-quality, anhydrous Lewis acid. The presence of moisture can deactivate the catalyst.[14]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Workup Procedure: During the aqueous workup, ensure the complete decomposition of the catalyst-product complex to liberate the benzophenone. This is typically achieved by adding water or dilute acid.[8][9]
-
Experimental Protocols & Data
Protocol: Synthesis of 4-Methylbenzophenone
This protocol provides a detailed methodology for the Friedel-Crafts acylation of toluene with benzoyl chloride, a common example of substituted benzophenone synthesis where regioselectivity is a key consideration.
Materials:
-
Toluene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride followed by anhydrous DCM.
-
Cool the resulting suspension in an ice bath.
-
In a separate addition funnel, prepare a solution of toluene and benzoyl chloride in anhydrous DCM.
-
Add the toluene/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Add 6M HCl and shake.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 4-methylbenzophenone.[2]
Table 1: Influence of Lewis Acid Catalyst on Regioselectivity in the Acetylation of Toluene
This table summarizes data on the performance of different Lewis acids in a benchmark acylation reaction, highlighting the typical high para-selectivity.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 |
Data sourced from a study on the acetylation of toluene with acetyl halides.[3]
Visualizing the Reaction Pathway
To better understand the principles discussed, the following diagrams illustrate the key mechanistic steps and the logic behind preventing polysubstitution.
Caption: Mechanism of Friedel-Crafts Acylation and Product Deactivation.
Caption: Troubleshooting workflow for benzophenone synthesis.
References
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Available at: [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. Available at: [Link]
-
friedel-crafts acylation of benzene. Chemguide. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Available at: [Link]
-
Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Royal Society of Chemistry. Available at: [Link]
-
Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides. National Institutes of Health. Available at: [Link]
-
Friedel-Crafts Acylation. Save My Exams. Available at: [Link]
- New processes for producing benzophenone derivatives. Google Patents.
-
benzophenone. Organic Syntheses. Available at: [Link]
-
SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]
- Substituted benzophenone and preparation method thereof. Patsnap.
-
Synthesis of Polysubstituted Benzenes. NC State University Libraries. Available at: [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
friedel-crafts reactions of benzene and methylbenzene. Chemguide. Available at: [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available at: [Link]
-
Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]
-
Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. ResearchGate. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health. Available at: [Link]
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"degradation pathways of 3-Fluoro-4'-nitrobenzophenone under reaction conditions"
Welcome to the technical support center for 3-Fluoro-4'-nitrobenzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile synthetic intermediate. Given its unique trifecta of functional groups—a benzophenone core, a nitro group, and an activated fluorine atom—this molecule exhibits specific reactivity and degradation profiles that are critical to understand for successful experimental outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during its use. The advice herein is grounded in established principles of organic chemistry to ensure both mechanistic understanding and practical success.
Table of Contents
-
Core Concepts: Understanding the Reactivity of this compound
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound?
-
How can I prevent unwanted side reactions during storage and handling?
-
What are the expected degradation products under various conditions?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Problem 1: My reaction is showing multiple unexpected products when using a nucleophile.
-
Problem 2: I am trying to reduce the nitro group, but I am also reducing the ketone or losing the fluorine.
-
Problem 3: My compound is degrading upon exposure to light.
-
-
Experimental Protocols
-
Protocol 1: Monitoring Degradation via HPLC-UV
-
Protocol 2: A General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Protocol 3: Selective Reduction of the Nitro Group
-
-
References
Core Concepts: Understanding the Reactivity of this compound
The stability and degradation of this compound are dictated by its three key structural features: the benzophenone ketone, the aromatic nitro group, and the fluorine substituent.
-
Benzophenone Core: This diaryl ketone is a known photosensitizer. Upon absorption of UV light, it can form a triplet diradical that is highly reactive and can abstract hydrogen atoms from other molecules, initiating radical degradation pathways.[1] The ketone itself is relatively stable to hydrolysis but can be reduced.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its presence on one of the aromatic rings makes that ring electron-deficient. This has two major consequences:
-
Fluorine Atom (-F): The fluorine atom on the other phenyl ring is not directly activated by the nitro group. However, in the context of the overall molecule, its reactivity in nucleophilic aromatic substitution (SNAr) reactions is a key consideration, especially if the reaction conditions involve strong nucleophiles that could potentially react at the fluorinated ring, although this is less likely compared to substitution on a nitro-activated ring. In the case of 3-fluoro substitution, the activation by the nitro group is not as pronounced as if it were in the ortho or para position.[4][5]
These features give rise to three primary, competing degradation pathways: Nucleophilic Aromatic Substitution (SNAr) , Reduction of the Nitro Group , and Photodegradation .
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The molecule's degradation is highly dependent on the reaction conditions. The three most critical pathways to consider are:
-
Nucleophilic Aromatic Substitution (SNAr): Under basic conditions or in the presence of nucleophiles (e.g., amines, alkoxides, thiols), the primary degradation pathway is often the displacement of the fluorine atom. The strong electron-withdrawing effect of the para-nitro group on the other ring does not directly influence the fluorine-bearing ring, but the overall electronic nature of the molecule can still make it susceptible. If a nucleophile is intended to react elsewhere, unintended SNAr can be a significant side reaction.[5][6]
-
Nitro Group Reduction: In the presence of reducing agents (e.g., H₂/Pd/C, SnCl₂, Fe/HCl), the nitro group is readily reduced to an amine (3-Fluoro-4'-aminobenzophenone).[2][7] This is a common synthetic transformation but constitutes degradation if unintended. The choice of reducing agent is critical to avoid simultaneous reduction of the ketone or dehalogenation.[7]
-
Photodegradation: Like many benzophenone derivatives, this compound is susceptible to degradation upon exposure to UV light.[8] The benzophenone core can act as a photosensitizer, leading to radical-mediated decomposition. The electron-withdrawing nitro group can also influence the photochemical stability.[9]
Q2: How can I prevent unwanted side reactions during storage and handling?
A2: To maintain the integrity of this compound, follow these guidelines:
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. Store it in a cool, dark, and dry place.
-
Inert Atmosphere: For long-term storage or when handling sensitive reactions, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH Neutrality: Avoid storing solutions of the compound under acidic or basic conditions unless it is part of a controlled reaction, as these conditions can promote hydrolysis or SNAr.[10]
Q3: What are the expected degradation products under various conditions?
A3: The table below summarizes the likely primary products resulting from specific degradation pathways.
| Condition | Primary Degradation Pathway | Expected Major Product(s) |
| Basic (e.g., NaOH, K₂CO₃) / Nucleophilic (e.g., R-NH₂, R-O⁻) | Nucleophilic Aromatic Substitution (SNAr) | 3-(Nucleophile)-4'-nitrobenzophenone |
| Reductive (e.g., H₂, Raney Ni; SnCl₂) | Nitro Group Reduction | 3-Fluoro-4'-aminobenzophenone |
| UV Light Exposure | Photodegradation | A complex mixture of hydroxylated species, radical coupling products, and potential ring-cleavage products. |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂/UV) | Oxidative Degradation | Benzoic acid derivatives, products of aromatic ring cleavage. |
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is showing multiple unexpected products when using a nucleophile.
Causality: You are likely observing a lack of selectivity. If your intended reaction is with the ketone (e.g., Wittig, Grignard), but you are using a nucleophile under conditions that also promote SNAr, you will get a mixture of products. The fluorine atom, being on a phenyl ring, is susceptible to displacement by strong nucleophiles, a reaction driven by the formation of a stable Meisenheimer intermediate.[6][11]
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Basicity: Are you using a strong base? Strong bases can deprotonate weaker nucleophiles, increasing their reactivity and promoting SNAr. Consider using a non-nucleophilic base if only proton abstraction is required.
-
Temperature: SNAr reactions are often accelerated by heat. Try running your reaction at a lower temperature to favor the desired kinetic product. .
-
-
Protecting Group Strategy: If the ketone is the desired reaction site, consider if the nucleophile is too harsh. If SNAr is unavoidable, you may need to perform the nitro reduction first, protect the resulting aniline, perform your desired reaction, and then deprotect.
Problem 2: I am trying to reduce the nitro group, but I am also reducing the ketone or losing the fluorine.
Causality: The choice of reducing agent is not selective enough. Many common reduction methods can affect multiple functional groups.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a powerful reduction method but is notorious for causing dehalogenation of aryl halides.[7] It can also reduce ketones, especially under forcing conditions (high pressure/temperature).
-
Strong Hydride Reagents (e.g., LiAlH₄): These reagents will readily reduce both the nitro group and the ketone and are not suitable for selective nitro reduction in this substrate.
Troubleshooting Steps:
-
Select a Chemoselective Reducing Agent:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is an excellent choice for selectively reducing aromatic nitro groups in the presence of ketones and aryl halides.[7]
-
Iron (Fe) or Zinc (Zn) in Acid: These are classic, robust methods that are highly selective for the nitro group.[2]
-
Catalytic Hydrogenation with a Modified Catalyst: If hydrogenation is preferred, avoid Pd-C. Use Raney Nickel, which is less prone to cause dehalogenation.[7] Sulfided platinum on carbon (Pt/C) is another alternative known for its selectivity in preserving halogens.[7]
-
Logical Workflow for Selective Nitro Reduction:
Caption: Decision workflow for selective nitro group reduction.
Problem 3: My compound is degrading upon exposure to light.
Causality: Benzophenones are well-known photosensitizers.[1] When the molecule absorbs UV radiation, it can be promoted to an excited triplet state. This diradical species is highly reactive and can initiate chain reactions, leading to a complex mixture of degradation products.
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments in flasks wrapped in aluminum foil or in amber glassware. Minimize exposure to ambient lab lighting where possible.
-
Solvent Choice: The solvent can play a role in photodegradation. Protic or hydrogen-donating solvents (like isopropanol) can be particularly problematic as they provide a source of hydrogen atoms for the excited benzophenone to abstract. If possible, use a less reactive solvent.
-
Quenchers: If the reaction must be performed under illumination, consider the addition of a quencher, a compound that can accept the energy from the excited benzophenone without reacting. However, this will complicate purification and may interfere with the desired reaction. This is an advanced and often impractical solution for preparative synthesis.
Experimental Protocols
Protocol 1: Monitoring Degradation via HPLC-UV
This protocol provides a general method to quantify the disappearance of the parent compound and the appearance of degradants.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Detection: Monitor at a wavelength where the parent compound and expected products have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation:
-
At each time point of your experiment, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction. For oxidative reactions, a small amount of sodium thiosulfate solution can be added. For acid/base-driven reactions, neutralize with a buffer.
-
Dilute the quenched aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Quantify the peak area of the parent compound over time to determine the rate of degradation. Identify new peaks as potential degradation products. For structural elucidation, couple the HPLC to a mass spectrometer (LC-MS).[12][13]
Protocol 2: A General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a method to study the reaction of this compound with a generic amine nucleophile.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the amine nucleophile (1.1 to 1.5 equivalents).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents) to act as a scavenger for the HF produced.
-
-
Execution:
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or HPLC-UV (Protocol 1).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Hypothetical SNAr Pathway:
Caption: Generalized pathway for SNAr on this compound.
Protocol 3: Selective Reduction of the Nitro Group
This protocol uses tin(II) chloride, a mild and effective reagent for this transformation.[7]
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in a solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
-
Execution:
-
Heat the reaction mixture to reflux (around 80 °C for ethanol) under a nitrogen or argon atmosphere.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with the reaction solvent.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Fluoro-4'-aminobenzophenone.
-
Purify as needed by chromatography or recrystallization.
-
References
- BenchChem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
- Google Patents. US4483986A - 4-Nitrobenzophenone compounds.
- Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2023).
- BenchChem. selective reduction of nitro group without affecting other functional groups. BenchChem.
- ResearchGate.
- Journal of the Chemical Society B. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions.
- Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Google Patents.
- Undheim, K., & Benneche, T. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(4), 822-828.
- Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
- Lee, J. Y., & Gowrisankar, S. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 28(7), 1245-1247.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Wikipedia.
- ResearchGate.
- Calvin Digital Commons.
- BenchChem. Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone. BenchChem.
- Chemistry Stack Exchange. How can an aromatic ketone be reduced in the presence of a nitro group?
- Scribd.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- McCallum, T., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17028–17033.
- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Liu, Y. S., Ying, G. G., You, J., & Su, H. C. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental toxicology and chemistry, 31(2), 347–353.
- Gackowska, A., et al. (2022).
- Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11–35.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- ResearchGate.
- International Journal in Management and Social Science. (2021).
- Ministry of the Environment, Japan. III Analytical Methods.
- National Center for Biotechnology Information. (2010).
- Wyska, E., & Trawińska, O. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- ResearchGate.
- ResearchGate. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions.
- Environmental Engineering Research. (2020).
- MDPI.
- Environmental Engineering Research. (2020).
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Technical Support Center: Selection of Catalysts for Efficient 3-Fluoro-4'-nitrobenzophenone Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of substituted benzophenones, with a specific focus on the nuanced preparation of 3-Fluoro-4'-nitrobenzophenone. The synthesis of such diaryl ketones is pivotal in the creation of various pharmaceutical intermediates and advanced materials.
The primary and most industrially relevant method for constructing the benzophenone core is the Friedel-Crafts acylation , an electrophilic aromatic substitution that forms a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] The efficiency, yield, and purity of the final product are critically dependent on the judicious selection of a catalyst. This document provides in-depth, field-proven insights into catalyst selection, offers detailed troubleshooting for common experimental hurdles, and presents a comprehensive experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for producing this compound?
A1: The most direct method is the Friedel-Crafts acylation.[3] This involves reacting an appropriately substituted aromatic substrate with a suitable acylating agent in the presence of a catalyst. For this compound, this would theoretically involve the reaction of fluorobenzene with 4-nitrobenzoyl chloride .
However, this specific combination presents a significant regioselectivity challenge. The fluorine atom on fluorobenzene is an ortho-, para- director, meaning the incoming acyl group will preferentially add to positions 2 and 4 on the fluorobenzene ring.[4] Synthesis of the 3-fluoro isomer via this direct route is therefore inefficient and not recommended. A more viable, though multi-step, approach might involve starting with a differently substituted fluorinated aromatic that directs the reaction to the desired position. A documented synthesis of the isomeric 3-fluoro-4-nitrobenzophenone (where both groups are on the same ring) involves the acylation of benzene with 3-fluoro-4-nitrobenzoyl chloride, derived from its corresponding carboxylic acid.[5] This guide will focus on the principles of catalyst selection applicable to these challenging acylation reactions.
Q2: What is the fundamental role of the catalyst in a Friedel-Crafts acylation?
A2: The catalyst, typically a Lewis acid, is essential for generating the reactive electrophile.[6] It coordinates with the halogen of the acyl chloride, creating a highly electrophilic species known as an acylium ion (R-C≡O⁺) .[7] This ion is a potent electrophile that is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond.[1] Without the catalyst, the acyl chloride is not electrophilic enough to react with the aromatic ring, especially if the ring is deactivated.
Q3: Why is catalyst selection so critical for this synthesis?
A3: Catalyst choice directly impacts several key reaction outcomes:
-
Reactivity: The strength of the Lewis acid must be sufficient to activate the acylating agent but not so harsh that it promotes side reactions or decomposition, especially with sensitive substrates.
-
Yield: An optimal catalyst ensures complete conversion of the limiting reagent, maximizing product yield.
-
Selectivity: In cases with multiple possible reaction sites, the catalyst can influence the regioselectivity (e.g., the ratio of ortho to para isomers).[4]
-
Stoichiometry: Traditional catalysts like AlCl₃ are often required in stoichiometric amounts because they complex with the product ketone, whereas modern catalysts can function in truly catalytic quantities.[8]
Q4: Does the acyl group addition make the product more or less reactive to further acylation?
A4: The product is significantly less reactive. The acyl (carbonyl) group is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to.[9] This deactivation makes a second acylation reaction (polyacylation) highly unfavorable, which is a major advantage of Friedel-Crafts acylation over its alkylation counterpart.[3][8]
In-Depth Guide: Catalyst Selection & Optimization
The choice of catalyst is a trade-off between reactivity, cost, safety, and environmental impact. The selection process begins with an analysis of the electronic nature of the aromatic substrate.
Logical Workflow for Catalyst Selection
The following diagram outlines a decision-making process for selecting an appropriate catalyst system based on the properties of the aromatic substrate and experimental goals.
Caption: Catalyst selection based on substrate reactivity and project goals.
Part A: Traditional Stoichiometric Lewis Acids
These are the historical workhorses of Friedel-Crafts chemistry. They are cost-effective but have significant handling and environmental drawbacks.
| Catalyst | Key Characteristics & Insights |
| Aluminum Chloride (AlCl₃) | The Gold Standard for Reactivity: AlCl₃ is a very strong Lewis acid, capable of acylating even deactivated aromatic rings.[1] Causality: Its high reactivity stems from its ability to efficiently polarize the acyl chloride C-Cl bond to generate the acylium ion. Drawback: It is extremely sensitive to moisture, which hydrolyzes and deactivates it.[10] It is typically used in stoichiometric amounts (>1 equivalent) because it forms a stable complex with the benzophenone product, effectively removing it from the catalytic cycle. This necessitates a hydrolytic workup to break the complex and liberate the product.[6] |
| Ferric Chloride (FeCl₃) | A Milder, Often Safer Alternative: FeCl₃ is less reactive than AlCl₃ but is also less sensitive to moisture and easier to handle.[11] For activated or moderately reactive substrates, it can provide good yields.[12] Insight: In some systems, particularly at higher temperatures, FeCl₃ can be used in sub-stoichiometric amounts, making it a more "catalytic" option than AlCl₃.[11] It is a good first choice when optimizing reactions to avoid the harsh conditions associated with AlCl₃. |
Part B: Modern Catalytic Systems
Driven by the principles of green chemistry, modern systems aim to use truly catalytic amounts of a promoter that is often recyclable and less corrosive.
| Catalyst System | Key Characteristics & Insights |
| Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Efficient and Water-Tolerant: Lanthanide and other metal triflates have emerged as exceptionally effective catalysts that are stable in the presence of water.[13] This tolerance simplifies reaction setup, as rigorously anhydrous conditions are less critical. Causality: Their high catalytic activity allows them to be used in very small amounts (e.g., 1-5 mol%).[14] While the initial cost is higher, their reusability can make them economically viable for complex syntheses. |
| Brønsted Acids (e.g., TfOH) | Powerful and Versatile: Trifluoromethanesulfonic acid (TfOH, or triflic acid) is a superacid that can catalytically promote acylation, often under solvent-free conditions.[14][15] Mechanism Insight: It is believed to react with the acyl chloride to form a mixed anhydride intermediate, which is a highly potent acylating agent.[15] This avoids the use of metallic catalysts entirely. |
| Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual Catalyst-Solvent Systems: Certain ionic liquids can act as both the reaction medium and the Lewis acidic catalyst.[12][16] Advantage: This approach can lead to enhanced reaction rates and provides a straightforward path to catalyst recycling by simple decantation of the product phase. Yields of up to 97% for benzophenone derivatives have been reported using these systems.[16] |
Troubleshooting Guide
Issue 1: The reaction has stalled, with low conversion of starting material.
-
Question: My Friedel-Crafts acylation is resulting in a very low yield. What are the most likely causes and how can I fix it?
-
Answer: Low yield is a frequent problem that can almost always be traced back to catalyst deactivation or suboptimal conditions.[10] Follow this diagnostic workflow:
-
Verify Anhydrous Conditions: The primary culprit is often moisture. Was your glassware flame- or oven-dried? Were your solvents certified anhydrous? Lewis acids like AlCl₃ are aggressively hygroscopic and will be quenched by trace water.[6] Solution: Handle the catalyst under an inert atmosphere (nitrogen or argon) and use fresh, high-quality anhydrous solvents.
-
Check Catalyst Quality: Has the AlCl₃ or FeCl₃ been opened for a long time? It may have already been partially hydrolyzed. Solution: Use a freshly opened bottle of the catalyst or a sublimed grade for maximum activity.
-
Assess Substrate Reactivity: If your aromatic ring is strongly deactivated (e.g., nitrobenzene), it will require a more powerful catalyst (AlCl₃) and potentially higher temperatures to proceed.[17] A milder catalyst like FeCl₃ may not be sufficient.
-
Confirm Stoichiometry: With AlCl₃, ensure you are using at least one equivalent for every equivalent of the acylating agent, plus an additional amount to account for any basic functional groups on your substrate.
-
Caption: A decision tree for diagnosing and resolving low reaction yields.
Issue 2: Significant formation of a dark, tarry substance is observed.
-
Question: My reaction turned into a black, viscous tar. How can this be prevented?
-
Answer: Tar formation is almost always a result of the reaction temperature being too high.[6] The Friedel-Crafts acylation is highly exothermic, especially during the addition of the catalyst or reactants. Without adequate cooling, localized "hot spots" can lead to polymerization and decomposition of the starting materials.
-
Solution: Maintain strict temperature control, especially during the initial addition phase. A range of 0-10°C is recommended.[10] Use an ice-salt bath for cooling and add the catalyst or acyl chloride slowly and portion-wise, allowing the temperature to stabilize between additions. Ensure stirring is efficient to dissipate heat throughout the reaction mixture.
-
Issue 3: The final product is contaminated with isomeric byproducts.
-
Question: I'm trying to synthesize a specific isomer, but my product is a mixture. How can I improve selectivity?
-
Answer: This is a fundamental challenge of electrophilic aromatic substitution governed by directing groups. As noted for this compound, acylating fluorobenzene will yield primarily the 4'-fluoro and 2'-fluoro isomers.[4]
-
Solution:
-
Re-evaluate Your Synthetic Route: Direct acylation may not be the best path. Consider starting with an aromatic precursor that already has substituents in the correct positions to direct the acylation as desired.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the sterically less-hindered para product over the ortho product.[4]
-
Purification: If a small amount of the undesired isomer is unavoidable, a careful purification by column chromatography or recrystallization will be necessary to isolate the target compound.
-
-
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a generalized, robust method for the synthesis of a substituted benzophenone using anhydrous aluminum chloride. Extreme caution must be exercised. The reaction is highly exothermic and releases HCl gas. All operations must be performed in a well-ventilated fume hood.
Materials:
-
Aromatic Substrate (e.g., Benzene, Fluorobenzene): 1.0 eq
-
Acyl Chloride (e.g., 4-Nitrobenzoyl chloride): 1.1 eq
-
Anhydrous Aluminum Chloride (AlCl₃): 1.2 eq
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl, ~3 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to handle HCl evolution). Ensure the system is under a dry, inert atmosphere (e.g., a nitrogen balloon).
-
Initial Charging: To the flask, add the aromatic substrate and the anhydrous solvent (e.g., DCM). Cool the mixture to 0°C using an ice-salt bath.
-
Catalyst Addition: While maintaining the temperature at 0°C, slowly and carefully add the anhydrous AlCl₃ portion-wise. Stir the resulting suspension for 15-20 minutes to allow for complex formation.
-
Acyl Chloride Addition: Add the acyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours.
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C. EXTREME CAUTION: Very slowly and carefully, add crushed ice to the reaction mixture to quench it. This is a highly exothermic process that will release large volumes of HCl gas. Then, slowly add dilute HCl to fully decompose the aluminum chloride complex.[6]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude benzophenone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- Technical Support Center: Optimization of Benzophenone Synthesis. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. (2025). Benchchem.
- Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. (n.d.). Benchchem.
- Identifying side products in Friedel-Crafts acylation of fluorobenzene. (n.d.). Benchchem.
- Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (2001).
- A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. (2025). Benchchem.
- The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. (2018).
- Friedel Crafts Acylation And Alkyl
- EAS Reactions (3)
- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2002).
- Production method of 3-fluoro-4-nitrophenol. (2012).
- 4-Nitrobenzophenone compounds. (1984).
- Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. (2007).
- Friedel-Crafts Acyl
- Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972).
- Managing by-products in the synthesis of substituted benzophenones. (2025). Benchchem.
- 3-Fluoro-3'-nitrobenzophenone. (n.d.). Benchchem.
- What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid? (n.d.). FAQ.
- New Process for Friedel-Crafts Reaction, and Catalyst Therefore. (2020).
- Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. (2025). Benchchem.
- Production method of 3-fluoro-4-nitrophenol. (2012).
- The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (2014).
- Method for preparing 3-fluorine-4 morpholinyl phenylamine. (2010).
- 3-Fluoro-4-nitrobenzoic acid. (n.d.). Biosynth.
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (2018).
- Process for preparing 3-chloro-4-fluoronitrobenzene. (1989).
- 18.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2019). Scientific & Academic Publishing.
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-Fluoro-4'-nitrobenzophenone
In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 3-Fluoro-4'-nitrobenzophenone, a versatile building block in organic synthesis, demand rigorous analytical characterization to ensure the absence of impurities that could compromise downstream reactions or introduce toxicological risks. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity determination of this compound.
The choice between these techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical questions being addressed. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, adhering to the principles of scientific integrity.
The Criticality of Purity for this compound
This compound is a ketone with fluoro and nitro functional groups, making it a reactive yet stable intermediate. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be reported, identified, and qualified at specific thresholds.[1][2][3][4] The presence of even trace-level impurities can have significant consequences, making the selection of a suitable analytical technique paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile molecules.[5][6] For a compound like this compound, which possesses a moderate molecular weight and polarity, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices in HPLC
The selection of the stationary phase, mobile phase, and detector is a carefully considered process to achieve optimal separation and detection.
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides good retention for aromatic compounds like benzophenones through hydrophobic interactions.[7][8]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the analyte. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing it to move through the column. A gradient elution is often employed to ensure that both polar and non-polar impurities are effectively separated and eluted with good peak shape. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[9]
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this analysis. The aromatic rings and the nitro group in this compound are strong chromophores, providing excellent sensitivity at specific UV wavelengths. A DAD has the added advantage of providing spectral information, which can aid in peak identification and purity assessment.
Experimental Protocol: HPLC-DAD Analysis
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, as recommended by USP and ICH guidelines.[10][11][12][13]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the main peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
-
Analysis and Calculation: Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 12.5 | Consistent |
| Main Peak Area | 9950000 | - |
| Total Impurity Area | 50000 | - |
| Calculated Purity (%) | 99.50 | ≥ 99.0% |
| Impurity 1 (RT 8.2 min) | 0.25% | Reportable |
| Impurity 2 (RT 10.1 min) | 0.25% | Reportable |
Workflow Diagram: HPLC Purity Analysis
Caption: HPLC-DAD experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[5][6] this compound, being a moderately sized organic molecule, can be volatilized at temperatures suitable for GC analysis without significant degradation.
Causality Behind Experimental Choices in GC-MS
The selection of the column, temperature program, and ionization mode are critical for successful GC-MS analysis.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a good starting point. This stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.[14]
-
Temperature Program: A programmed temperature ramp is essential to ensure that compounds with a range of boiling points are eluted as sharp peaks. The initial temperature is set low enough to trap volatile impurities at the head of the column, and then the temperature is gradually increased to elute the main analyte and any less volatile impurities.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.[14] At a standard energy of 70 eV, EI produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. This fragmentation is a key advantage of MS detection, as it provides structural information about the impurities.[15][16][17]
Experimental Protocol: GC-MS Analysis
This protocol is designed for both quantitative purity determination and qualitative impurity identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source and a quadrupole mass analyzer.
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetone to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in acetone to a final concentration of 1.0 mg/mL.
-
-
Analysis and Calculation: Inject the sample solution. The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).
Purity (%) = (TIC Area of Main Peak / Total TIC Area of All Peaks) x 100
Data Presentation: GC-MS Purity Analysis
| Parameter | Result | Identification (Library Match) |
| Retention Time (min) | 8.7 | - |
| Main Peak TIC Area | 19900000 | This compound |
| Total Impurity TIC Area | 100000 | - |
| Calculated Purity (%) | 99.50 | - |
| Impurity 1 (RT 6.5 min) | 0.30% | 1-Fluoro-4-nitrobenzene |
| Impurity 2 (RT 7.8 min) | 0.20% | Benzophenone |
Workflow Diagram: GC-MS Purity Analysis
Caption: GC-MS experimental workflow for purity and impurity identification.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-DAD | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for a wide range of pharmaceutical molecules. | Suitable for volatile and thermally stable compounds. Potential for thermal degradation of sensitive analytes. |
| Selectivity | High, based on differential partitioning between stationary and mobile phases. DAD adds spectral selectivity. | Very high, based on both chromatographic retention time and mass-to-charge ratio. |
| Sensitivity | High, especially for compounds with strong chromophores. Typically in the nanogram (ng) range. | Very high, especially in selected ion monitoring (SIM) mode. Can reach picogram (pg) levels. |
| Identification | Limited to retention time matching with a known standard. DAD provides UV-Vis spectra for peak purity. | Powerful identification capability through mass spectral library matching, providing a higher degree of confidence in impurity identity. |
| Quantitation | Excellent, with high precision and accuracy. Area percent is a standard method for purity. | Good, though response factors can vary more between compounds than in HPLC with UV detection. |
| Sample Preparation | Generally simple, involving dissolution in the mobile phase. | Simple, requiring dissolution in a volatile solvent. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the complexity of the mass spectrometer. |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound.
-
HPLC-DAD is a robust and cost-effective choice for routine quality control, providing accurate and precise purity determination. Its non-destructive nature and suitability for a wide range of potential impurities make it an excellent primary technique. The validation of HPLC methods for pharmaceutical analysis is well-established, ensuring regulatory compliance.[10][11][12][13]
-
GC-MS offers the unparalleled advantage of confident impurity identification. For investigational purposes, such as identifying unknown peaks observed in the HPLC chromatogram or for in-depth impurity profiling during process development, GC-MS is the superior choice. The structural information gleaned from the mass spectra of impurities is invaluable for understanding their origin and implementing control strategies.
For a comprehensive quality assessment of this compound, a hybrid approach is recommended. HPLC-DAD should be employed for routine purity testing and quantitation of known impurities. When unknown impurities are detected above the identification threshold outlined in ICH Q3A(R2)[1][2][3][4], GC-MS should be utilized as a complementary technique for definitive structural elucidation. This dual-technique strategy ensures not only the purity of the intermediate but also a thorough understanding of its impurity profile, which is fundamental to modern drug development.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
Ravisankar, P., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lian, K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Roman, K., & Perkins, S. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. American Chemical Society. [Link]
-
Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Dincă, N., et al. (n.d.). DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie. [Link]
-
Chen, W.-L., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
ResearchGate. (n.d.). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. [Link]
-
Infortmation. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]
-
IJIRT. (n.d.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]
-
Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. YouTube. [Link]
-
ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. [Link]
-
VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijirt.org [ijirt.org]
- 7. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 10. ijpsr.com [ijpsr.com]
- 11. pharmtech.com [pharmtech.com]
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- 16. researchgate.net [researchgate.net]
- 17. whitman.edu [whitman.edu]
Interpreting the NMR Spectrum of 3-Fluoro-4'-nitrobenzophenone: A Comparative Guide to Structural Elucidation
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable research. 3-Fluoro-4'-nitrobenzophenone, a substituted benzophenone, presents an interesting case for spectroscopic analysis due to the influence of its electron-withdrawing and halogen substituents on its electronic environment. This guide provides an in-depth interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, furnishing a comprehensive overview for its characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For this compound, NMR spectroscopy is uniquely suited to:
-
Unambiguously determine the substitution pattern of the two aromatic rings.
-
Probe the electronic effects of the fluorine and nitro groups on the chemical shifts of nearby protons and carbons.
-
Confirm the presence and connectivity of the carbonyl group.
While other techniques provide valuable information, they often lack the atomic-level resolution of NMR.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the seven aromatic protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts, causing the protons on both rings to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm).
Ring A (4'-nitro-substituted ring): The protons on the ring bearing the nitro group will exhibit a characteristic AA'BB' system, appearing as two doublets. The strong electron-withdrawing effect of the nitro group will deshield these protons, shifting them downfield.
Ring B (3-Fluoro-substituted ring): The protons on the fluorine-containing ring will display more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Here is a table summarizing the predicted ¹H NMR data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2', H-6' | ~8.3 | d | ~8.8 (³JHH) | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. |
| H-3', H-5' | ~7.9 | d | ~8.8 (³JHH) | Meta to the NO₂ group, less deshielded than H-2'/H-6'. |
| H-2 | ~7.8 | dd | ~7.9 (³JHH), ~2.1 (⁴JHH) | Ortho to the carbonyl group and meta to the fluorine atom. |
| H-6 | ~7.6 | ddd | ~8.4 (³JHH), ~7.9 (³JHH), ~1.2 (⁴JHF) | Ortho to the carbonyl and ortho to the fluorine, showing both H-H and H-F coupling. |
| H-5 | ~7.4 | td | ~8.4 (³JHH), ~5.5 (³JHF) | Ortho to the fluorine and meta to the carbonyl, exhibiting a larger H-F coupling. |
| H-4 | ~7.3 | t | ~8.4 (³JHH) | Meta to both the carbonyl and the fluorine atom. |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The carbonyl carbon is expected to be the most downfield signal, a characteristic feature of ketones. The aromatic carbons will appear in the range of δ 115-165 ppm, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Below is a table of the predicted ¹³C NMR data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C=O | ~195 | Most downfield signal, characteristic of a benzophenone carbonyl. |
| C-3 | ~163 | Attached to fluorine, will appear as a doublet with a large ¹JCF (~250 Hz). |
| C-4' | ~150 | Attached to the nitro group. |
| C-1' | ~143 | Quaternary carbon of the nitro-substituted ring. |
| C-1 | ~138 | Quaternary carbon of the fluoro-substituted ring. |
| C-6 | ~131 | Will show a smaller ²JCF coupling. |
| C-2', C-6' | ~130 | Ortho to the nitro group. |
| C-5 | ~125 | Will show a smaller ²JCF coupling. |
| C-2 | ~124 | |
| C-3', C-5' | ~123 | Meta to the nitro group. |
| C-4 | ~118 | Will show a smaller ³JCF coupling. |
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F, N-O). | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components in a mixture and their mass spectra.[1] | Excellent for purity analysis and identification of volatile compounds.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Separation of non-volatile compounds and their structural information via fragmentation.[2][3] | High sensitivity and selectivity for complex matrices.[2][3][4] | More complex instrumentation and method development compared to GC-MS. |
Experimental Protocols
Acquiring High-Quality NMR Data:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Spectrometer Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer. The instrument needs to be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio. A spectral width of ~220 ppm is appropriate.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to establish H-H and C-H correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations, which is particularly useful for assigning quaternary carbons.
Visualizing the Workflow
Workflow for NMR-Based Structural Elucidation:
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Molecular Structure with Numbering Scheme:
Caption: Structure of this compound with atom numbering for NMR assignments.
Conclusion
The interpretation of the NMR spectra of this compound provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR data, characterized by specific chemical shifts and coupling patterns, offer a robust fingerprint for this compound. While techniques like MS and IR spectroscopy provide valuable complementary data, NMR remains the most powerful and definitive method for the complete structural elucidation of such molecules. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic techniques is essential for advancing their work with confidence and precision.
References
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2020). Analytical Methods. [Link]
-
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (2018). PMC - NIH. [Link]
-
Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020). PeerJ. [Link]
Sources
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- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 4. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
"comparative reactivity of 3-Fluoro-4'-nitrobenzophenone with other benzophenones"
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
3-Fluoro-4'-nitrobenzophenone is a fascinating molecule whose reactivity is governed by the competing and complementary electronic effects of its substituents. The fluorine atom on one ring and the nitro group on the other create a unique electronic landscape that dictates its behavior in chemical transformations. This guide provides an in-depth comparison of its reactivity with other key benzophenones, supported by mechanistic principles and detailed experimental protocols for validation.
The key findings are:
-
Carbonyl Reactivity: The carbonyl group in this compound is significantly more electrophilic than in unsubstituted benzophenone due to the potent, resonance-withdrawing effect of the para-nitro group. This suggests enhanced reactivity towards nucleophiles like hydrides and organometallics.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine-bearing ring is highly activated for SNAr. The fluorine atom's strong inductive effect makes the carbon to which it is attached highly electrophilic, a situation not significantly present in unsubstituted benzophenone. This reactivity is further amplified by the electron-withdrawing benzoyl group.
-
Photochemical Behavior: Unlike many benzophenones that are excellent photosensitizers, the presence of the nitro group is expected to quench the reactive triplet state, potentially diminishing its utility in typical photochemical reactions like hydrogen abstraction.
This guide will dissect these reactivity profiles, offering both a theoretical framework and practical, actionable experimental designs for comparative analysis in a research setting.
Introduction: The Benzophenone Core and the Power of Substituents
Benzophenones are a cornerstone of organic chemistry, valued for their robust photochemical properties and their utility as synthetic intermediates.[1] The reactivity of the core benzophenone structure is centered around two main features: the electrophilic carbonyl carbon and the aromatic rings' ability to participate in substitution reactions.
The molecule's journey upon UV light absorption is a classic example of photochemistry: absorption of a photon excites it to a singlet state (S₁), followed by highly efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁).[2] This triplet state is the workhorse of benzophenone photochemistry, readily abstracting hydrogen atoms from suitable donors.[3]
However, this reactivity can be dramatically tuned by adding substituents to the phenyl rings. These substituents exert their influence through two primary mechanisms:
-
Inductive Effects: The polarization of sigma (σ) bonds due to differences in electronegativity.
-
Resonance Effects: The delocalization of pi (π) electrons across the aromatic system.
Electron-withdrawing groups (EWGs) like nitro (NO₂) pull electron density away from the ring, while electron-donating groups (EDGs) like methoxy (OCH₃) push electron density into it. These effects alter the reactivity of both the carbonyl group and the aromatic rings.[4]
Focus Molecule: this compound - A Tale of Two Rings
In this compound, we have a molecule with distinct electronic demands on each ring.
-
Ring A (4'-Nitro substituted): The nitro group is a powerful EWG, acting through both strong inductive and resonance effects. It withdraws electron density from the entire ring and, crucially, from the carbonyl carbon it is attached to. This significantly increases the carbonyl's electrophilicity.
-
Ring B (3-Fluoro substituted): The fluorine atom is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). It also has a resonance-donating effect (+R) due to its lone pairs, but for halogens, the inductive effect is dominant. The meta-position of the fluorine atom means its resonance effect does not extend to the carbon attached to the carbonyl, but its inductive effect still deactivates the ring towards electrophilic attack.
This unique substitution pattern sets the stage for a rich and varied reactivity profile compared to simpler benzophenones.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it against three benchmark compounds:
-
Benzophenone (Unsubstituted): The baseline.
-
4-Nitrobenzophenone: Isolates the effect of the nitro group.[5]
-
4-Fluorobenzophenone: Isolates the effect of a fluoro group.
Reactivity at the Carbonyl Carbon
The addition of nucleophiles to the carbonyl carbon is a fundamental reaction of ketones. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. We can predict the relative rates of a reaction like sodium borohydride reduction based on the electronic influence of the substituents.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative way to correlate substituent effects with reaction rates.[6] For reactions where negative charge builds up in the transition state, such as nucleophilic attack on the carbonyl, the reaction constant (ρ) is positive. Electron-withdrawing groups have positive sigma (σ) values, leading to an increased reaction rate.[7][8]
Predicted Reactivity Order (Fastest to Slowest):
-
This compound: Possesses the powerful EWG (NO₂) on one ring and an inductively withdrawing F on the other. The nitro group's effect is particularly strong from the para position, making this the most electrophilic carbonyl.
-
4-Nitrobenzophenone: The single nitro group strongly activates the carbonyl.
-
4-Fluorobenzophenone: The fluorine atom is deactivating, but less so than a nitro group.
-
Benzophenone: The baseline with no electronic activation.
This translates into a clear hypothesis for experimental validation, as detailed in the protocols section.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful reaction for modifying aromatic rings, but it requires specific conditions: a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group.[9] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[10]
-
This compound: The fluorine-bearing ring is primed for SNAr. Although the activating benzoyl group is meta to the fluorine, the high electronegativity of fluorine makes the carbon it is attached to highly electrophilic and an excellent site for nucleophilic attack.[11][12] The rate-determining step is the initial attack of the nucleophile, and the high polarity of the C-F bond facilitates this.[12]
-
Benzophenone and 4-Nitrobenzophenone: These molecules lack a suitable leaving group on the aromatic ring and will not undergo SNAr under typical conditions.
Therefore, this compound possesses a reactive handle for synthetic modification that is completely absent in the other two compounds.
Photochemical Reactivity
The photochemical behavior of benzophenones is highly dependent on the nature of their lowest energy triplet state (T₁). For unsubstituted benzophenone, this is a highly reactive n,π* state, localized on the carbonyl group, which is efficient at abstracting hydrogen atoms.[3]
However, the presence of a nitro group dramatically alters this behavior. Nitroaromatics are known to have low-lying π,π* triplet states that are often unreactive in hydrogen abstraction and can act as quenchers for other excited states.[13] This suggests that the photochemical utility of this compound as a traditional photosensitizer is likely to be severely diminished compared to unsubstituted benzophenone or 4-fluorobenzophenone.
Data Presentation
To summarize the predicted relative reactivities, the following table provides a comparative overview. Experimental validation is required to confirm these predictions.
| Compound | Predicted Carbonyl Reactivity (e.g., Reduction) | Predicted SNAr Reactivity (on Fluoro-ring) | Predicted Photochemical H-Abstraction |
| This compound | ++++ (Highest) | +++ (Applicable) | + (Likely Quenched) |
| 4-Nitrobenzophenone | +++ (High) | N/A | + (Likely Quenched) |
| 4-Fluorobenzophenone | ++ (Moderate) | + (Possible, but slow) | ++++ (High) |
| Benzophenone (Baseline) | + (Lowest) | N/A | ++++ (High) |
Experimental Protocols & Workflows
To empirically validate the theoretical comparisons, the following detailed protocols are provided.
Diagram: General Experimental Workflow
Sources
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A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. For a key intermediate like 3-Fluoro-4'-nitrobenzophenone, whose purity can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount. This guide provides a comprehensive comparison of analytical techniques and a detailed walkthrough of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For this compound, this typically involves methods for assay (quantitation of the main component) and impurity profiling. The validation process ensures that the chosen method is specific, accurate, precise, and robust, thereby guaranteeing the reliability of the data generated.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the first critical decision in method development. For this compound, several techniques are viable, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution and specificity for separating the analyte from impurities.[3] Versatile with various detectors (e.g., UV-Vis).[4][5][6] Suitable for non-volatile and thermally labile compounds.[7] | Can be more time-consuming and require larger solvent volumes compared to other methods. |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. Often coupled with Mass Spectrometry (MS) for definitive identification.[8][9][10][11] | The nitro group in this compound may require careful temperature programming to avoid degradation. Not suitable for non-volatile impurities. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective for quantitative analysis.[12][13][14] The benzophenone structure provides a strong chromophore for UV detection.[15][16] | Lacks specificity; cannot distinguish between the analyte and structurally similar impurities that absorb at the same wavelength. Primarily useful for assay of the pure substance. |
For the comprehensive analysis of this compound, including both assay and impurity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is generally the most suitable and widely used technique in the pharmaceutical industry due to its high resolving power and versatility.[3]
A Deep Dive into HPLC Method Validation: A Step-by-Step Protocol
The following section outlines a detailed protocol for the validation of a hypothetical RP-HPLC method for the quantification of this compound, in accordance with ICH Q2(R1) and USP <1225> guidelines.[17][18][19]
The Validation Workflow
Caption: A typical workflow for the validation of an HPLC method.
Experimental Protocol: Validation of an HPLC Method for this compound Assay
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before conducting the validation experiments.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.
2. Specificity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a placebo (matrix without the analyte).
-
Analyze the this compound standard.
-
Analyze a sample of this compound spiked with known related substances.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and analyze the resulting solutions.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the main peak in the placebo. The main peak should be spectrally pure and well-resolved from any degradation products or related substances.
3. Linearity:
-
Rationale: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo solution and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Range:
-
Rationale: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is determined based on the linearity, accuracy, and precision data.
-
Acceptance Criteria: The range should be justified and cover the intended application of the method.
7. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
8. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity methods.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOD and LOQ should be determined and reported. For impurity analysis, the LOQ should be at or below the reporting threshold for impurities.
Logical Relationships of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic and evidence-based process that underpins the quality and reliability of pharmaceutical development. While HPLC stands out as a highly suitable technique, the principles of validation outlined in this guide are universal and should be applied to any chosen analytical method. By adhering to the guidelines set forth by regulatory bodies like the ICH and USP, and by meticulously documenting each step of the validation process, researchers and scientists can ensure the integrity of their data and contribute to the development of safe and effective medicines.
References
- BA Sciences. USP <1225> Method Validation.
- United States Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Scribd. ICH Q2(R1) Analytical Method Validation.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- USP-NF. <1225> Validation of Compendial Procedures.
- Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
- Slideshare. ICH Q2 Analytical Method Validation | PPTX.
- ThaiJO. Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper | Bulletin of Applied Sciences.
- ResearchGate. Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives.
- PubMed. Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry.
- Oxford Academic. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. | Clinical Chemistry.
- ResearchGate. (PDF) Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry.
- Chemistry LibreTexts. 4.4: UV-Visible Spectroscopy.
- Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls.
- Benchchem. Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent.
- ResearchGate. Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M)....
- PubMed. UV-vis spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- World Health Organization. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
- Benchchem. Application Note: A Robust HPLC Method for the Analysis of 3,4-Dichloro-4'-fluorobenzophenone.
- ChemicalBook. 956474-49-0(4'-CHLORO-4-FLUORO-3-NITROBENZOPHENONE) Product Description.
- Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
- ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Springer. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- ResearchGate. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage forms by RP-HPLC.
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A Technical Guide to Assessing the Biological Activity of 3-Fluoro-4'-nitrobenzophenone Derivatives
For researchers, scientists, and professionals in drug development, the benzophenone scaffold represents a privileged structure with a well-documented history of diverse biological activities. This guide provides a comprehensive framework for the assessment of the biological activity of a specific subclass: 3-Fluoro-4'-nitrobenzophenone and its derivatives. While direct biological data for this exact substitution pattern is emerging, this document synthesizes insights from structurally related compounds to propose a robust, multi-faceted evaluation strategy. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer a comparative context for potential findings.
Introduction: The Therapeutic Potential of the Benzophenone Scaffold
Benzophenones, characterized by a diaryl ketone core, are ubiquitous in medicinal chemistry, found in both natural products and synthetic pharmaceuticals. Their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the two phenyl rings offers a vast chemical space for tuning the pharmacological profile of these compounds.
The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate the biological activity of the benzophenone core. Fluorine substitution, a common strategy in medicinal chemistry, is known to enhance metabolic stability and binding affinity. The nitro group, a strong electron-withdrawing moiety, can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, derivatives of this compound are promising candidates for novel therapeutic agents.
A Framework for Biological Evaluation
To comprehensively assess the biological potential of this compound derivatives, a tiered screening approach is recommended. This typically begins with in vitro assays to determine cytotoxicity and specific biological activities, followed by more complex cellular and in vivo models for promising candidates. This guide will focus on the foundational in vitro assays.
Figure 1: A generalized workflow for the biological evaluation of novel chemical entities.
Anticancer Activity Assessment
Benzophenone derivatives have shown significant promise as anticancer agents, with some exhibiting potent cytotoxic activity against various cancer cell lines. The initial step in evaluating the anticancer potential of this compound derivatives is to determine their cytotoxicity.
Comparative Cytotoxicity Data of Benzophenone Derivatives
To provide a benchmark for future studies, the following table summarizes the in vitro cytotoxic activity of various benzophenone derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholino and thiomorpholino benzophenones | P388 murine leukemia | Potent | |
| Aminobenzophenones | Multiple human cancer cell lines | 14-45 | |
| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | |
| Substituted 2-hydroxybenzophenones | T47-D (Breast) | >50 | |
| Substituted 2-hydroxybenzophenones | PC3 (Prostate) | 12.09 - 26.49 |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Antimicrobial Activity Assessment
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzophenone derivatives have been reported to possess antibacterial and antifungal properties.
Comparative Antimicrobial Activity of Benzophenone Derivatives
The following table provides an overview of the antimicrobial activity of some benzophenone derivatives to serve as a reference for the evaluation of this compound derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzophenone-based tetraamides | MRSA, VISA, VRSA, VRE | 0.5 - 2.0 | |
| 2,2',4-Trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | 62.5 - 250 | |
| 2-(Substituted acetamido)-5-nitrobenzophenones | Staphylococcus aureus, Escherichia coli | Moderate to high activity |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 3: Workflow for the broth microdilution assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Many benzophenone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity of Benzophenone Derivatives
The following table presents the anti-inflammatory activity of some benzophenone derivatives, providing a context for the potential activity of this compound derivatives.
| Compound Class | Assay | IC50 (µM) or % Inhibition | Reference |
| Aminobenzophenones | IL-1β and TNF-α release | 0.006 - 0.014 | |
| Benzophenone esters and sulfonates | ROS inhibition | 1.0 - 2.2 µg/mL | |
| Benzophenone esters and sulfonates | NO production inhibition | 63.6% - 76.7% at 25 µg/mL | |
| Benzophenone-thiazole hybrids | PGE2 release inhibition | up to 83.1% |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
"comparison of synthetic efficiency between Friedel-Crafts and Suzuki coupling for benzophenones"
For researchers and professionals in drug development and the fine chemical industry, the efficient synthesis of benzophenones—a core structural motif in numerous pharmaceuticals and functional materials—is a frequent challenge. The choice of synthetic route can profoundly impact yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of two cornerstone methodologies for benzophenone synthesis: the classic Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki coupling. By examining the mechanistic underpinnings, synthetic efficiency, and practical limitations of each, this document aims to equip scientists with the critical insights needed to make informed strategic decisions in their synthetic endeavors.
I. At the Crossroads of Synthesis: An Introduction
The formation of the diaryl ketone linkage in benzophenones can be approached from two fundamentally different perspectives. Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution (EAS), involves the direct acylation of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, mediated by a strong Lewis acid.[1] In contrast, Suzuki coupling is a transition metal-catalyzed cross-coupling reaction that forges the critical carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[2] While both can lead to the desired benzophenone, their operational windows, substrate compatibility, and overall efficiency differ dramatically.
II. Mechanistic Foundations: Understanding the "How" and "Why"
A thorough understanding of the reaction mechanisms is paramount to troubleshooting, optimizing, and rationally selecting a synthetic route.
The Friedel-Crafts Acylation Pathway
This reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl chloride, facilitating the departure of the chloride to form a resonance-stabilized acylium ion.[3] This potent electrophile is then attacked by the nucleophilic π-system of the second aromatic ring. Subsequent deprotonation restores aromaticity and yields the benzophenone. A key feature is that the product ketone complexes with the Lewis acid, which deactivates the ring and conveniently prevents over-acylation—a common issue in the related Friedel-Crafts alkylation.[4] However, this complexation also necessitates the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid, which has significant implications for downstream processing and waste generation.[1]
III. Head-to-Head Comparison: Key Performance Metrics
The choice between these two reactions hinges on a careful evaluation of several critical parameters.
| Feature | Friedel-Crafts Acylation | Suzuki Coupling |
| Catalyst/Reagent | Stoichiometric Lewis Acid (e.g., AlCl₃, FeCl₃) [1] | Catalytic Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) [2] |
| Substrate Scope | Limited. Requires electron-rich or neutral arenes. Fails with strongly deactivated rings (e.g., nitrobenzene). [5] | Broad. Tolerates a wide range of electron-donating and electron-withdrawing groups on both coupling partners. [6] |
| Functional Group Tolerance | Poor. Incompatible with Lewis basic groups like amines, alcohols, and some heterocycles. [7] | Excellent. Tolerant of most functional groups, making it ideal for late-stage functionalization of complex molecules. [8][9] |
| Typical Yields | Variable. Can be high (>90%) for simple substrates but drops significantly with less reactive arenes. [10][11] | Generally high to excellent (often >85-95%), even with complex substrates. [2] |
| Reaction Conditions | Often harsh, requiring anhydrous conditions and sometimes elevated temperatures. Workup can be hazardous. [12] | Mild. Typically run at or slightly above room temperature, often tolerant of aqueous conditions. [2] |
| Regioselectivity | Governed by directing effects of substituents on the arene; can lead to isomer mixtures with some substrates. [13] | Highly specific. The C-C bond forms precisely at the positions of the boron and halide functionalities. |
| "Green" Chemistry | Poor. Generates large amounts of corrosive, acidic waste from the stoichiometric Lewis acid. [1][12] | Good. Catalytic nature reduces waste. Boronic acids have low toxicity. Can often be run in greener solvents. [14] |
IV. Experimental Protocols: From Theory to Practice
To provide a practical context, the following are representative, detailed protocols for the synthesis of a model compound, 4-methoxybenzophenone, via both methods.
Protocol 1: Friedel-Crafts Synthesis of 4-Methoxybenzophenone
This procedure is based on the classical approach of acylating anisole with benzoyl chloride.
Workflow Diagram
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anisole (1.0 eq.) and benzoyl chloride (1.05 eq.) dissolved in an anhydrous solvent like dichloromethane (DCM).
-
Catalyst Addition : Cool the mixture to 0°C in an ice bath. Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous evolution of HCl gas will be observed.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 4-methoxybenzophenone. A greener variant of this reaction using a solid acid catalyst like HPW/MCM-41 has reported a selectivity of 87.4% for 4-methoxybenzophenone. [15]
Protocol 2: Suzuki Coupling Synthesis of 4-Methoxybenzophenone
This protocol describes the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with benzoyl chloride.
Workflow Diagram
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent and Reagent Addition : Add a degassed solvent system (e.g., toluene/water). Add benzoyl chloride (1.0 eq.) via syringe.
-
Reaction : Heat the mixture to 80-90°C and stir for 2-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent.
-
Workup and Purification : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the pure 4-methoxybenzophenone. Yields for similar acylative Suzuki couplings are often high, with some reports achieving 97% yield in 4 hours with just 0.4 mol% catalyst. [2]
V. Conclusion: Making the Right Choice
The synthetic efficiency of Friedel-Crafts acylation and Suzuki coupling for benzophenone synthesis is highly context-dependent.
Choose Friedel-Crafts Acylation when:
-
The aromatic substrates are simple, electron-rich, and lack sensitive functional groups.
-
Cost is a primary driver, and the starting materials (arenes and acyl chlorides) are inexpensive.
-
Large-scale production of a simple benzophenone is required, and waste disposal infrastructure is in place.
Choose Suzuki Coupling when:
-
Synthesizing complex, highly functionalized benzophenones, especially in the later stages of a multi-step synthesis.
-
High functional group tolerance is essential.
-
Mild reaction conditions are required to preserve sensitive stereocenters or functional groups.
-
High yields and clean reaction profiles are prioritized to simplify purification.
-
Green chemistry principles and waste minimization are important considerations.
For the modern drug development professional, the Suzuki coupling's broad substrate scope, exceptional functional group tolerance, and mild conditions often make it the superior choice, providing a reliable and versatile tool for accessing complex diaryl ketone architectures. While the classic Friedel-Crafts acylation remains a workhorse for simpler targets, its limitations become increasingly apparent as molecular complexity grows.
References
-
BenchChem. (2025). How to avoid polysubstitution in the acylation of substituted benzenes?Link
-
Li, C., et al. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Catalysis Communications, 8, 1834–1837. Link
-
BenchChem. (2025). A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones.Link
-
Çetinkaya, B., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11, 38753-38765. Link
-
Reddy, K. L. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08. Link
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García-García, P., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4158. Link
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BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 3-Prenyl-2,4,6-trihydroxybenzophenone.Link
-
BenchChem. (2025). A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation.Link
-
Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic, 937–939. Link
-
Järvinen, E. (2019). Green chemistry metrics for organic synthetic chemistry. OuluREPO. Link
-
Bandini, M., & Melloni, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 111. Link
-
ResearchGate. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.Link
-
Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006.Link
-
Romero-García, J. M., et al. (2023). Green chemistry metrics: Insights from case studies in fine chemical processes. Catalysis Today, 423, 114271. Link
-
Kolagkis, P. X., et al. (2024). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. Chemistry – A European Journal. Link
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.Link
-
ResearchGate. (2017). Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41.Link
-
ResearchGate. (2009). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.Link
-
Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura Coupling Reaction of Benzyl chloride under mild conditions. Chemical Communications, 50(70), 10004-10006. Link
-
Organic Reaction Mechanism. (n.d.). Friedel-Crafts Reaction: Alkylation & Acylation. Link
-
Schüßeler, S., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(16), 5329-5336. Link
-
Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–Kishner reduction.Link
-
Sachanen, A. N., & Caesar, P. D. (1950). U.S. Patent No. 2,528,789. U.S. Patent and Trademark Office. Link
-
ResearchGate. (2011). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.Link
-
ResearchGate. (2018). An Approach to Comparing the Functional Group Tolerance of Reactions.Link
-
Kolagkis, P. X., et al. (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 20, 379–426. Link
-
Sci-Hub. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions.Link
-
Peterson, G. I., & Blum, S. A. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances, 14(22), 15554-15559. Link
-
ResearchGate. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.Link
-
Gensch, T., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(5), 1235-1242. Link
-
Knapp, D. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5472–5482. Link
-
Foley, C. A., et al. (2021). Functional Group Tolerance of a Micellar on-DNA Suzuki-Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. The Journal of Organic Chemistry, 86(24), 17930–17935. Link
-
ResearchGate. (2024). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.Link
-
Peterson, G. I., & Blum, S. A. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances, 14(22), 15554-15559. Link
-
ResearchGate. (2020). Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions.Link
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- 8. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Functional Group Tolerance of a Micellar on-DNA Suzuki-Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Spectroscopic Differentiation of 3-Fluoro-4'-nitrobenzophenone Isomers: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the precise structural characterization of molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to unambiguously differentiate between these isomers is a critical quality control measure. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-4'-nitrobenzophenone and two of its positional isomers: 2-Fluoro-4'-nitrobenzophenone and 4-Fluoro-3'-nitrobenzophenone.
As a Senior Application Scientist, this guide is structured to not only present the expected data but also to elucidate the underlying chemical principles that give rise to the spectroscopic differences. The comparison will be based on the four primary analytical techniques employed in small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for all isomers is not comprehensively available in the public domain, the predictions herein are grounded in established spectroscopic theory and data from closely related compounds.
The Isomers in Focus
The three isomers of Fluoro-nitrobenzophenone under consideration are:
-
This compound (1)
-
2-Fluoro-4'-nitrobenzophenone (2)
-
4-Fluoro-3'-nitrobenzophenone (3)
The differing positions of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F) on the benzophenone scaffold are expected to induce distinct electronic environments, leading to discernible spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.
Predicted ¹H NMR Spectra
The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum will be most informative for differentiating these isomers. The electron-withdrawing nature of the nitro group will cause protons on the same ring to shift downfield (to higher ppm values), while the fluorine atom will induce both through-bond and through-space effects, including characteristic splitting patterns due to ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) and Coupling Patterns |
| This compound (1) | Nitro-substituted Ring (A'): ~8.3 ppm (d, 2H, J ≈ 8.8 Hz), ~7.8 ppm (d, 2H, J ≈ 8.8 Hz)Fluoro-substituted Ring (B): Multiplets and doublet of doublets in the range of ~7.2-7.6 ppm for the four aromatic protons. Expect to see ortho, meta, and para ¹H-¹⁹F coupling. |
| 2-Fluoro-4'-nitrobenzophenone (2) | Nitro-substituted Ring (A'): ~8.3 ppm (d, 2H, J ≈ 8.8 Hz), ~7.8 ppm (d, 2H, J ≈ 8.8 Hz)Fluoro-substituted Ring (B): A complex pattern of multiplets between ~7.2-7.8 ppm. The proton ortho to the fluorine and the carbonyl group will be significantly deshielded. |
| 4-Fluoro-3'-nitrobenzophenone (3) | Nitro-substituted Ring (A'): A complex pattern of multiplets between ~7.6-8.5 ppm. The proton between the nitro and carbonyl groups will be the most downfield.Fluoro-substituted Ring (B): Two doublet of doublets (or triplets) centered around ~7.2 ppm and ~7.8 ppm, showing characteristic ¹H-¹⁹F coupling. |
Rationale: The distinct substitution patterns will lead to unique spin systems and coupling constants, allowing for unambiguous assignment. The presence of ¹H-¹⁹F coupling will be a key diagnostic feature.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectra will provide complementary information, particularly regarding the carbon atoms directly attached to the substituents and the carbonyl carbon. The electronegativity of the fluorine atom will cause a large downfield shift for the carbon it is attached to (C-F bond), and this signal will appear as a doublet due to ¹³C-¹⁹F coupling.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound (1) | Carbonyl (C=O): ~194-196 ppmC-F: ~162 ppm (d, ¹JCF ≈ 250 Hz)C-NO₂: ~150 ppmOther Aromatic Carbons: 120-145 ppm |
| 2-Fluoro-4'-nitrobenzophenone (2) | Carbonyl (C=O): ~193-195 ppmC-F: ~160 ppm (d, ¹JCF ≈ 250 Hz)C-NO₂: ~150 ppmOther Aromatic Carbons: 115-145 ppm |
| 4-Fluoro-3'-nitrobenzophenone (3) | Carbonyl (C=O): ~194-196 ppmC-F: ~165 ppm (d, ¹JCF ≈ 255 Hz)C-NO₂: ~148 ppmOther Aromatic Carbons: 115-145 ppm |
Rationale: The position of the C-F and C-NO₂ signals, along with the characteristic large one-bond coupling constant for the C-F bond, will be key differentiators. The symmetry of the 4'-nitro substituted ring in isomers 1 and 2 will result in fewer signals for that ring compared to the nitro-substituted ring in isomer 3.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the presence of specific functional groups. For these isomers, the key vibrational bands will be the carbonyl (C=O) stretch and the symmetric and asymmetric stretches of the nitro (N-O) group.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | N-O Asymmetric Stretch | N-O Symmetric Stretch | C-F Stretch |
| This compound (1) | ~1660-1670 | ~1520-1530 | ~1345-1355 | ~1220-1260 |
| 2-Fluoro-4'-nitrobenzophenone (2) | ~1665-1675 | ~1520-1530 | ~1345-1355 | ~1210-1250 |
| 4-Fluoro-3'-nitrobenzophenone (3) | ~1660-1670 | ~1525-1535 | ~1340-1350 | ~1230-1270 |
Rationale: While the positions of these key bands may only shift slightly between isomers, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each compound, providing a definitive match when compared to a reference spectrum. The conjugation of the carbonyl group with the aromatic rings lowers its stretching frequency from that of a simple aliphatic ketone.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzophenone core has characteristic π → π* and n → π* transitions. The positions and intensities of these absorption bands will be modulated by the substituents.
Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm)
| Isomer | π → π* Transition | n → π* Transition |
| This compound (1) | ~260-270 | ~330-340 |
| 2-Fluoro-4'-nitrobenzophenone (2) | ~255-265 | ~335-345 |
| 4-Fluoro-3'-nitrobenzophenone (3) | ~250-260 | ~325-335 |
Rationale: The nitro group, being a strong chromophore, will significantly influence the λmax. The position of the substituents will affect the extent of conjugation and the overall electronic structure, leading to shifts in the absorption maxima. These shifts, although potentially small, can be used for comparative analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For all three isomers, the molecular ion peak [M]⁺ should be observed at m/z 245.04. The key to differentiation lies in the relative abundances of the fragment ions.
Table 5: Predicted Key Fragment Ions (m/z) in EI-MS
| Isomer | Key Fragment Ions (m/z) and their Origin |
| This compound (1) | 245 [M]⁺ , 199 [M-NO₂]⁺, 123 [C₆H₄FCO]⁺, 122 [C₇H₄NO]⁺, 105 [C₆H₅CO]⁺, 95 [C₆H₄F]⁺, 77 [C₆H₅]⁺ |
| 2-Fluoro-4'-nitrobenzophenone (2) | 245 [M]⁺ , 199 [M-NO₂]⁺, 123 [C₆H₄FCO]⁺, 122 [C₇H₄NO]⁺, 105 [C₆H₅CO]⁺, 95 [C₆H₄F]⁺, 77 [C₆H₅]⁺ |
| 4-Fluoro-3'-nitrobenzophenone (3) | 245 [M]⁺ , 199 [M-NO₂]⁺, 149 [C₇H₄NO₂]⁺, 123 [C₆H₄FCO]⁺, 95 [C₆H₄F]⁺, 77 [C₆H₅]⁺ |
Rationale: The primary fragmentation pathway for benzophenones is cleavage at the carbonyl group. The relative stability of the resulting acylium ions will influence the fragmentation pattern. While many fragments will be common, the relative intensities of ions such as [C₆H₄FCO]⁺ and the corresponding nitro-substituted acylium ion will differ, aiding in isomer identification.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. Below are standard operating procedures for the acquisition of the data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and 512-1024 scans.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal should be collected first.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Data Acquisition: Scan the sample from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
Mass Spectrometry Protocol
-
Sample Introduction: For volatile and thermally stable compounds like these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane) is injected into the GC.
-
Data Acquisition: An electron ionization (EI) source is typically used with an ionization energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-500.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the structural puzzle. For the positional isomers of this compound, ¹H and ¹³C NMR spectroscopy are the most definitive methods for differentiation, owing to the sensitivity of chemical shifts and coupling constants to the precise electronic environment of each nucleus. IR and UV-Vis spectroscopy offer valuable confirmatory data on the presence of key functional groups and the overall conjugated system, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By employing a multi-technique approach as outlined in this guide, researchers can confidently and accurately characterize these and other isomeric compounds, ensuring the integrity of their chemical entities in the drug development pipeline.
References
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]
-
Shimadzu. (n.d.). Powder Samples. [Link]
-
JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]
A Comparative Guide to the Quantitative Analysis of 3-Fluoro-4'-nitrobenzophenone in Reaction Mixtures
Introduction
3-Fluoro-4'-nitrobenzophenone is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its precise quantification within a reaction mixture is not merely an analytical task; it is a critical component of process analytical technology (PAT) that dictates yield calculations, impurity profiling, and ultimately, the safety and efficacy of the final product. An inaccurate measurement can lead to process inefficiencies, batch failures, and regulatory hurdles.
This guide provides an in-depth comparison of robust analytical methodologies for the quantitative determination of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare two workhorse techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and introduce Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal method.
The Analytical Challenge: A Look Inside the Reaction Vessel
To develop a robust quantitative method, we must first understand the chemical environment. A common synthesis route for this compound is the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
This context is crucial because the analytical method must be selective enough to distinguish and quantify the target analyte in the presence of:
-
Starting Materials: Unreacted fluorobenzene and 4-nitrobenzoyl chloride.
-
Catalyst Residues: And their quenched byproducts.
-
Solvents: Organic solvents used for the reaction and workup.
-
Potential Byproducts: Isomeric impurities (e.g., 2-fluoro-4'-nitrobenzophenone) or products from side reactions.
Therefore, the chosen method must exhibit high specificity and be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally stable compounds.[4][5] Its suitability stems from the separation principle: partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[6][7][8] For this compound, a moderately polar aromatic ketone, this technique offers excellent resolution and reliability.
Causality of Method Design:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. Its long alkyl chains provide a highly hydrophobic surface, promoting retention of the benzophenone derivative through hydrophobic interactions.[6] This allows for strong retention and separation from more polar impurities.
-
Mobile Phase: A mixture of a polar aqueous solvent (like water) and a less polar organic solvent (like acetonitrile) is used.[9] By programming a gradient—gradually increasing the concentration of acetonitrile—we can effectively elute compounds in order of increasing hydrophobicity. This ensures that early-eluting polar impurities do not interfere with the analyte, and strongly retained byproducts are washed from the column.
-
Detector: The benzophenone core structure contains chromophores that strongly absorb UV light. A UV detector set at a wavelength of maximum absorbance (typically around 260 nm for benzophenones) provides high sensitivity and specificity for the target compound.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Vortex to ensure homogeneity.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes particulate matter that could damage the column.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-15 min: 50% B to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Calibration:
-
Prepare a stock solution of pure this compound reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Workflow for HPLC Analysis
Caption: Workflow for quantitative HPLC analysis.
Expected Method Performance
A properly validated HPLC method should meet the criteria outlined in ICH Q2(R1).[1][2][10]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Range | 80-120% of test concentration | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.5 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that are thermally stable and sufficiently volatile, GC-MS is an exceptionally powerful alternative.[11] Benzophenone derivatives generally exhibit good thermal stability, making them suitable for GC analysis.[12][13] The coupling with a mass spectrometer provides unparalleled selectivity and definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern.
Causality of Method Design:
-
Stationary Phase (Column): A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal. This phase separates compounds primarily based on their boiling points and subtle differences in polarity.
-
Injection Mode: A split/splitless inlet is used. For quantitative analysis, a splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity.
-
Oven Temperature Program: A temperature ramp is critical. It begins at a low temperature to trap analytes at the head of the column, then gradually increases to elute compounds in order of their boiling points, ensuring separation of the target analyte from solvents and related substances.
-
MS Detector Mode: While full scan mode is excellent for qualitative identification, Selected Ion Monitoring (SIM) is superior for quantification. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of this compound. This dramatically increases sensitivity and reduces interference from co-eluting matrix components.[11]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the crude reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable volatile solvent like Ethyl Acetate.
-
Vortex to ensure homogeneity.
-
Perform a further 1:100 dilution into a new volumetric flask.
-
Transfer an aliquot to a GC vial.
-
-
Chromatographic Conditions:
-
GC-MS System: Standard GC with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., m/z 245 [M⁺], 123, 95).
-
-
Calibration:
-
Prepare a stock solution and serial dilutions of the reference standard in ethyl acetate, similar to the HPLC procedure.
-
Analyze each standard and construct a calibration curve using the peak area of the primary quantifier ion.
-
Workflow for GC-MS Analysis
Caption: Workflow for quantitative GC-MS analysis.
Expected Method Performance
GC-MS, particularly in SIM mode, often provides superior sensitivity compared to HPLC-UV.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Range | 80-120% of test concentration | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 103.0% |
| Precision (RSD%) | ≤ 5.0% | < 3.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.05 µg/mL |
Alternative Technique: ¹⁹F Quantitative NMR (qNMR) Spectroscopy
For fluorine-containing molecules, ¹⁹F qNMR presents a uniquely powerful and elegant quantitative tool.[14][15] Unlike chromatographic techniques that rely on comparing a sample's response to an external reference standard of the same compound, qNMR can determine the absolute concentration of an analyte by comparing its signal integral to that of a certified internal standard of a different compound.[16][17]
Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By adding a known mass of a stable, fluorine-containing internal standard (with a signal that does not overlap with the analyte) to a known mass of the sample, the concentration of the analyte can be calculated directly from the integral ratio of the two signals.
Advantages:
-
Primary Method: It does not require a reference standard of this compound itself, making it invaluable in early development when pure standards may be unavailable.[14]
-
High Precision: qNMR is known for its exceptional precision and accuracy.[16]
-
Reduced Sample Prep: Often requires only dissolving the sample and internal standard in a deuterated solvent.
Considerations:
-
Sensitivity: It is significantly less sensitive than chromatography, typically requiring sample concentrations in the mg/mL range.
-
Cost & Expertise: NMR instrumentation is more expensive and requires specialized expertise to operate and interpret data correctly.
Comparison of Analytical Methods
The choice of method is dictated by the specific requirements of the analysis, including the need for sensitivity, speed, and the availability of resources.
| Feature | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. | Excellent; based on unique chemical shift of the ¹⁹F nucleus. |
| Sensitivity (LOQ) | Moderate (~0.5 µg/mL) | Very High (~0.05 µg/mL) | Low (~100 µg/mL) |
| Precision (RSD%) | Very High (< 1%) | High (< 3%) | Very High (< 1%) |
| Analysis Time | ~20 min per sample | ~15 min per sample | ~10 min per sample |
| Reference Standard | Requires analyte-specific standard. | Requires analyte-specific standard. | Requires any certified ¹⁹F internal standard. |
| Sample Throughput | High (autosampler compatible) | High (autosampler compatible) | Moderate |
| Cost (Instrument) | Moderate | High | Very High |
| Best For... | Routine QC, purity assays, stability testing. | Impurity identification, trace-level analysis, confirmation. | Absolute quantification, primary standard certification, early development. |
Conclusion
The quantitative analysis of this compound in a reaction mixture can be accomplished with high fidelity using several advanced analytical techniques.
-
RP-HPLC with UV detection stands as the most common and robust choice for routine quality control environments, offering an excellent balance of performance, cost, and ease of use. Its high precision makes it ideal for assay and purity determinations where sensitivity is not the primary concern.
-
GC-MS is the superior method when definitive identification and ultra-high sensitivity are required. Its ability to resolve and identify trace-level impurities makes it indispensable for in-depth process understanding and troubleshooting.
-
¹⁹F qNMR serves as a powerful orthogonal method, providing absolute quantification without the need for an analyte-specific reference standard. While its lower sensitivity limits its use for trace analysis, its unparalleled accuracy makes it the gold standard for certifying reference materials and for analyses in early R&D phases.
Ultimately, a well-equipped analytical laboratory should leverage these techniques complementarily. HPLC can be used for rapid in-process controls, GC-MS for final product impurity profiling, and qNMR for the foundational task of certifying the very standards used for the other methods. This integrated approach ensures data integrity, process robustness, and regulatory compliance.
References
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"benchmarking the performance of 3-Fluoro-4'-nitrobenzophenone in specific synthetic transformations"
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in complex synthetic sequences is a critical decision that profoundly impacts reaction efficiency, yield, and the overall feasibility of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Fluoro-4'-nitrobenzophenone, benchmarking its performance against common alternatives in key synthetic transformations. The insights presented herein are grounded in experimental data and established mechanistic principles to empower you with the knowledge to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Advantage of this compound
This compound is a versatile bifunctional molecule that offers a unique combination of reactive sites. The presence of a fluorine atom on one aromatic ring and a nitro group on the other, bridged by a ketone, imparts distinct and valuable reactivity profiles. The electron-withdrawing nature of the nitro group activates the fluorine-bearing ring towards nucleophilic aromatic substitution (SNAr), making the fluorine a good leaving group. Simultaneously, the nitro group itself is susceptible to reduction, providing a pathway to synthetically valuable anilines. The central ketone moiety can also be a site for various transformations.
This guide will focus on two pivotal transformations where this compound serves as a key reactant:
-
Nucleophilic Aromatic Substitution (SNAr): A cornerstone of modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds.
-
Nitro Group Reduction: A fundamental transformation for the introduction of an amino group, a common pharmacophore and a versatile synthetic handle.
We will objectively compare the performance of this compound with relevant alternatives, supported by experimental data and detailed protocols.
I. Synthesis of this compound: The Friedel-Crafts Approach
The most common and direct route to this compound is the Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3).
A Comparative Guide to the Applications of Substituted Nitrobenzophenones
Substituted nitrobenzophenones represent a versatile class of aromatic ketones whose utility in various scientific domains is dictated by the intricate interplay of their core benzophenone structure and the electronic effects of the nitro substituent. The position of the nitro group, along with other substitutions on the aromatic rings, profoundly influences the molecule's photochemical behavior, making it a powerful tool for researchers, chemists, and drug development professionals. This guide provides an in-depth review of the primary applications of these compounds, offering objective comparisons, supporting experimental data, and validated protocols to inform experimental design and application.
The Photochemical Engine: Understanding the Nitrobenzophenone Core
The photochemical reactivity of benzophenone is rooted in its ability to absorb UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). This creates a highly reactive triplet excited state through efficient intersystem crossing.[1][2] The introduction of a nitro group (NO₂), a strong electron-withdrawing group, significantly modulates these properties.
The position of the nitro group is critical. For instance, ortho-nitro substitution enables a unique intramolecular hydrogen abstraction pathway upon photoexcitation, a mechanism that is central to its use as a photolabile protecting group.[3] In contrast, other substitutions can tune the molecule's properties for applications as photosensitizers or polymerization initiators. Understanding these structure-activity relationships is key to selecting the appropriate derivative for a specific application.[4][5]
Key Synthetic Routes: A Comparative Overview
The synthesis of substituted nitrobenzophenones can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scalability.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a foundational method for synthesizing nitrobenzophenones, involving the reaction of a nitro-substituted benzoyl chloride with an aromatic substrate using a Lewis acid catalyst like AlCl₃ or FeCl₃.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6]
Causality in Experimental Design: The success of this reaction is highly dependent on the electronic nature of the substituents. Electron-donating groups on the arene substrate enhance its nucleophilicity, leading to faster reaction rates and higher yields.[6] Conversely, strongly deactivating groups can hinder the reaction. The choice of a mild catalyst like FeCl₃ can sometimes be advantageous for sensitive substrates.
Caption: Mechanism of Friedel-Crafts Acylation for Nitrobenzophenone Synthesis.
Experimental Protocol: Synthesis of 2'-Nitrobenzophenone [7]
-
Reaction Setup: In a suitable reaction vessel, combine benzene (as the raw material and solvent) and a catalyst such as aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃). The molar ratio of the catalyst to benzene can range from 0.1 to 5.
-
Reagent Addition: Slowly add 2-nitrobenzoyl chloride to the mixture. The molar amount of 2-nitrobenzoyl chloride should be 0.1 to 5 times that of benzene.
-
Reaction Conditions: Maintain the reaction temperature between -10 °C and 40 °C and stir until the reaction is complete.
-
Work-up: Upon completion, add an acid (e.g., hydrochloric acid) to the reaction mixture to quench the catalyst.
-
Purification: Filter the resulting mixture and purify the crude product by crystallization to obtain pure 2'-nitrobenzophenone.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, such as the Suzuki-Miyaura coupling, provide a more versatile route with greater functional group tolerance.[6] This involves the palladium-catalyzed reaction of a nitro-substituted aryl halide with an arylboronic acid.
Causality in Experimental Design: This method is particularly useful for synthesizing complex or highly functionalized nitrobenzophenones that may not be compatible with the harsh, acidic conditions of Friedel-Crafts reactions. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products.
Application I: Photolabile Protecting Groups (PPGs)
The most prominent application of ortho-nitro-substituted benzophenones (and more broadly, o-nitrobenzyl derivatives) is their use as photolabile protecting groups, or "caging" groups.[8] These groups mask the function of a molecule (e.g., a neurotransmitter, drug, or nucleotide) until its release is triggered by a pulse of light, offering exceptional spatial and temporal control over biological and chemical processes.[3][9]
Mechanism of Photocleavage
The efficacy of o-nitrobenzyl-type PPGs stems from a unique intramolecular photochemical rearrangement.[3] Upon absorption of UV light (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic position, forming an aci-nitro intermediate.[10] This transient species then rearranges to release the protected substrate and form an o-nitrosobenzaldehyde or ketone byproduct.[3][10] The para- and meta-nitro isomers lack the necessary stereochemistry for this efficient intramolecular pathway and are thus not effective as photolabile groups.[3]
Caption: Simplified photocleavage mechanism for o-nitrobenzyl-based PPGs.
Performance Comparison of Nitrobenzyl-Type PPGs
The performance of a PPG is primarily evaluated by its quantum yield of uncaging (Φu)—the number of molecules released per photon absorbed—and its molar extinction coefficient (ε) at the activation wavelength. An ideal PPG has a high quantum yield and a large extinction coefficient, and its activation wavelength should be long enough to minimize potential photodamage to biological systems.[8]
| Protecting Group Derivative | Typical λmax (nm) | Quantum Yield (Φu) | Key Features & Notes |
| o-Nitrobenzyl (ONB) | ~280-350 | 0.01 - 0.5 | The foundational PPG; wide range of applications.[3][9][10] |
| α-Methyl-ONB | Similar to ONB | Generally higher Φu | Methyl group promotes H-abstraction, increasing efficiency.[10] |
| Dimethoxy-ONB (DMNB) | ~350-360 | ~0.05 | Red-shifted absorption, useful for biological systems. |
| Nitroveratryloxycarbonyl (NVOC) | ~350 | ~0.001-0.01 | Commonly used in photolithographic synthesis of microarrays, but has low efficiency.[11] |
| MeNPOC | ~350 | Higher than NVOC | Improved version of NVOC for DNA microarrays.[11] |
| Benzoyl-NPPOC | ~365 | ~2x higher than NPPOC | Significantly improved photodeprotection efficiency for microarray synthesis.[11] |
| Thiophenyl-NPPOC | ~365 (higher ε) | ~12x higher than NPPOC | High absorption and quantum yield make it extremely efficient.[11] |
Note: Quantum yields are highly dependent on the protected substrate, solvent, and pH.
Application II: Photosensitizers for Photodynamic Therapy (PDT)
Substituted benzophenones can act as photosensitizers (PSs) in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[12][13] PDT involves administering a PS that preferentially accumulates in diseased tissue. Subsequent irradiation with light of a specific wavelength activates the PS, which then generates cytotoxic reactive oxygen species (ROS) that destroy the target cells.[13]
Mechanism of ROS Generation
Upon photoexcitation, the benzophenone derivative transitions to its triplet state. This excited state can then initiate two types of photochemical reactions:
-
Type I Mechanism: The excited PS reacts directly with a substrate (e.g., a biomolecule) via electron transfer, producing radical ions which can further react with oxygen to form ROS like superoxide (O₂•⁻) and hydroxyl radicals (HO•).[13]
-
Type II Mechanism: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[13]
The incorporation of a benzophenone moiety into a photosensitizer structure can enhance overall ROS generation, achieving a synergistic effect of Type I and Type II PDT.[12] This is particularly advantageous in the hypoxic (low-oxygen) microenvironment of tumors, where the efficiency of Type II processes is limited.[14]
Caption: Type I and Type II mechanisms of ROS generation in PDT.
Advantages of Nitrobenzophenone Scaffolds in PDT
While many different chromophores are used in PDT, the benzophenone core offers distinct advantages. Some derivatives are being developed as part of nano-complexes that can be activated in situ within cancer cells, improving specificity and reducing side effects.[15] The design of benzophenone-based photosensitizers with aggregation-induced emission (AIE) characteristics helps overcome the fluorescence quenching that often occurs with conventional PSs in the aggregated state within cells.[14]
Application III: Photoinitiators for Polymerization
Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization, a process central to UV-curing of coatings, inks, adhesives, and 3D printing.[16][17][18]
Mechanism of Photoinitiation
Upon UV absorption, the benzophenone is excited to its triplet state. In this state, it is a potent radical that can abstract a hydrogen atom from a suitable donor (a co-initiator, often a tertiary amine or a thiol).[19] This process generates a ketyl radical from the benzophenone and a new, active radical from the co-initiator. It is this second radical that initiates the polymerization of monomers like acrylates.[16][19]
Causality in Experimental Design: The efficiency of initiation depends on the hydrogen-donating ability of the co-initiator and the reactivity of the resulting radical. Tertiary amines are common because the resulting α-aminoalkyl radical is highly reactive towards acrylate double bonds. The substitution pattern on the benzophenone can be tailored to improve its hydrogen abstraction ability and tune its absorption spectrum to match the output of specific light sources, such as LEDs.[17]
Caption: Workflow for Type II photoinitiation using a benzophenone system.
Comparison of Benzophenone-Based Photoinitiators
Recent research has focused on developing multifunctional photoinitiators that offer high efficiency and improved properties, such as low migration in cured polymers.
| Photoinitiator System | Light Source | Final Conversion (%) | Key Advantages |
| Benzophenone/Amine | Broad UV | High | Classic, cost-effective system. |
| BT2, BT3, BT4 (Benzophenone-Triphenylamine) | LED@405nm | >60% (alone) | High hydrogen abstraction ability, can act as monocomponent Type II PIs.[17] |
| BT3/Iodonium Salt/Amine | LED@405nm | 77% | High efficiency for free-radical polymerization.[17] |
| Supramolecular BP-Dipeptide | UV | N/A | Enables spatially-resolved polymerization by forming gel templates.[16] |
Final conversion percentages are for specific acrylate polymerization experiments and may vary.
Application IV: Intermediates in Medicinal Chemistry
Beyond their photochemical applications, nitrobenzophenones are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a versatile functional handle for constructing more complex molecules.[20] For example, 2-amino-5-nitrobenzophenone and its derivatives are key precursors for the synthesis of benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant properties.[21][22]
Conclusion and Future Outlook
Substituted nitrobenzophenones are far more than simple chemical curiosities; they are enabling tools that provide chemists and biologists with precise control over molecular processes. The strategic placement of a nitro group transforms the benzophenone scaffold into a highly specific photochemical device. For researchers in drug delivery and cell biology, ortho-nitro derivatives offer an unparalleled ability to release active compounds with light. In materials science, other isomers form the basis of efficient photoinitiator systems for advanced manufacturing. For medicinal chemists, they serve as vital building blocks for important therapeutic agents.
Future research will likely focus on developing derivatives that are activated by lower-energy, longer-wavelength visible or near-infrared light to improve tissue penetration and reduce phototoxicity in biological applications.[8] Furthermore, the design of multifunctional systems, combining photoinitiation or photosensitizing properties with other functionalities like targeting moieties or AIE characteristics, will continue to expand the impressive utility of the substituted nitrobenzophenone family.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4'-nitrobenzophenone
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluoro-4'-nitrobenzophenone, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined are synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds and established hazardous waste management principles.
Understanding the Hazard Profile: A Proactive Approach to Safety
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1]
-
Toxicity: Nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Environmental Hazard: Many nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects.[3]
Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | Rationale |
| Skin Irritant [1] | Chemical-resistant gloves (e.g., nitrile rubber)[4] | To prevent direct skin contact and subsequent irritation. |
| Serious Eye Irritant [1] | Safety glasses with side-shields or goggles[4] | To protect eyes from splashes or airborne particles. |
| Respiratory Tract Irritant [1] | Use in a well-ventilated area or chemical fume hood.[5] | To minimize inhalation of dust or vapors. |
| Potential for Toxicity | Laboratory coat or flame-retardant antistatic protective clothing[4] | To protect personal clothing and skin from contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][7]
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[8] this compound waste should be classified as a non-halogenated organic solid waste .
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. Segregating at the point of generation is a critical safety measure.[7]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect waste this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, chemically compatible container.[4]
-
The container must be a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[7]
-
Ensure the container is clearly labeled "HAZARDOUS WASTE" and lists all components, including "this compound".[9][10]
-
-
Liquid Waste (Solutions):
-
Contaminated Labware (Non-disposable):
Step 3: Labeling and Storage
Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Attach a completed chemical waste tag to each container.[6][9] The tag must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10][11]
-
The storage area should be away from ignition sources and incompatible materials.[11]
-
Ensure the waste container is within secondary containment to prevent spills.[7][11]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[11]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (Solid):
-
Skin Contact:
-
Eye Contact:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
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Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. (2025). Benchchem. Retrieved from a source providing the guide.[4]
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Safety Data Sheet. (2024). Sigma-Aldrich. Retrieved from a source providing the SDS.
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from a source providing the best practices.[8]
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2-nitrophenol waste : r/chemistry. (2025). Reddit. Retrieved from a source providing the discussion.[2]
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SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from a source providing the SDS.
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A Senior Application Scientist's Guide to Handling 3-Fluoro-4'-nitrobenzophenone
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to discovery. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Fluoro-4'-nitrobenzophenone. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling, a thorough understanding of the compound's hazard profile is essential. Based on data for structurally similar compounds like 4-Fluoro-4'-nitrobenzophenone and 3-Fluoro-4-nitrobenzonitrile, this compound should be treated as a hazardous substance.
The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2]
These classifications necessitate a stringent approach to personal protective equipment and handling protocols.
Hazard Summary Table
| Hazard Classification | GHS Statement | Primary Risk |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1] |
| Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Contact can result in significant, but reversible, eye damage.[1] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[1] |
| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[2] |
| Acute Toxicity - Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation of significant quantities can be toxic.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.[3][4]
A. Eye and Face Protection
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, transfers), a full-face shield should be worn in addition to safety goggles.[5]
Causality: The benzophenone structure can cause significant irritation upon contact with mucous membranes. The eyes are particularly vulnerable, and direct contact can lead to serious, painful irritation.[1]
B. Skin Protection
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice, but always check the manufacturer's glove compatibility chart for the specific breakthrough time. Gloves must be inspected for tears or pinholes before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, wear impervious clothing or a chemical-resistant apron.[2][5] All protective clothing should be laundered separately from personal clothes.[1]
Causality: Direct skin contact is a primary route of exposure that causes irritation.[1] Contaminated clothing can act as a continuous source of exposure long after the initial handling procedure is complete.
C. Respiratory Protection
-
Standard Operations: All handling of solid this compound must be performed in a certified chemical fume hood to control exposure to dust and aerosols.[1]
-
Emergency or High-Exposure Scenarios: If engineering controls fail or in the event of a large spill, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or P100) is necessary.[1][6] For significant releases, a self-contained breathing apparatus (SCBA) may be required.[5]
Causality: The compound is a respiratory irritant.[1] Inhaling fine dust particles can lead to irritation of the nose, throat, and lungs. A fume hood provides primary containment, capturing dust at the source.
Operational Plan: From Weighing to Reaction
A systematic workflow is critical to minimize risk. The following diagram and procedural steps outline a safe handling process from start to finish.
Safe Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Put on all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Have a chemical spill kit readily accessible.
-
-
Handling (Inside the Fume Hood):
-
Perform all manipulations of the solid compound, including weighing and transferring, deep within the fume hood to contain any dust.
-
When weighing, use a tared weigh boat or paper. Handle the container and spatula gently to minimize aerosolization.
-
When transferring the solid to a reaction vessel, do so carefully. If transferring to a narrow-mouthed flask, use a powder funnel.
-
Securely close the primary container immediately after dispensing the required amount.[1]
-
-
Post-Handling and Cleanup:
-
Decontaminate any reusable equipment (spatulas, funnels) by rinsing them with an appropriate solvent in the fume hood. Collect this rinse as hazardous waste.
-
Dispose of all contaminated disposable materials (weigh boats, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[6]
-
Wipe down the work surface inside the fume hood with a suitable solvent.
-
Remove PPE in the correct order (lab coat, then goggles, then gloves last) to prevent re-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
-
Storage and Disposal Plan
A. Storage
-
Container: Store in the original, tightly sealed container.[1] Ensure the container is clearly labeled and free from leaks.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[7] Also, keep it separate from foodstuff containers.[1]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[2]
B. Disposal
All waste containing this compound, including the compound itself, contaminated materials, and cleaning residues, must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Carefully place excess solid material and contaminated disposables into a dedicated, sealed, and clearly labeled hazardous waste container.[6] Avoid generating dust during this process.[6]
-
Liquid Waste: Collect any solutions or solvent rinses in a separate, sealed, and labeled container for liquid hazardous waste.[6]
-
-
Final Disposal: The disposal of this hazardous waste must be carried out by a licensed environmental disposal company.[8] Do not dispose of it down the drain or in regular trash.[9] Adherence to local, state, and federal regulations is mandatory.[8]
Emergency Procedures: A Plan for the Unexpected
A. Spills
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert personnel to leave.
-
If safe to do so, close the doors to the lab to contain any dust or vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
B. First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air.[1] If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[2]
References
-
PubChem. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
NINGBO INNO PHARMCHEM. Navigating Regulations and Safety for 3-Fluoro-4-nitrobenzoic Acid. [Link]
-
Alfa Aesar. SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. Leading Speciality Chemical in India [aarti-industries.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
